Trazodone N-Oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLJYFNNKOAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203794 | |
| Record name | Trazodone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-68-1 | |
| Record name | Trazodone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAZODONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trazodone N-Oxide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Trazodone N-Oxide. This compound is a significant metabolite and impurity of the antidepressant drug Trazodone. A thorough understanding of its synthesis and analytical profile is crucial for pharmacokinetic studies, impurity profiling, and quality control in pharmaceutical development.
Introduction: The Significance of this compound
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2][3][4] This metabolic process leads to the formation of several metabolites, including the pharmacologically active m-chlorophenylpiperazine (mCPP) and various oxidation products.[2][3] Among these, this compound (systematically named 4-(3-chlorophenyl)-1-[3-(3-oxo-2,3-dihydro[2][3][5]triazolo[4,3-a]pyridin-2-yl)propyl]piperazine 1-oxide) is a notable metabolite formed through the N-oxidation of the piperazine ring.[2][6][7]
The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. While often leading to deactivation and enhanced excretion, the characterization of such metabolites is essential for a complete understanding of a drug's disposition and potential for drug-drug interactions. Furthermore, as a potential impurity in the bulk drug substance or formulated product, robust methods for its synthesis (as a reference standard) and analytical detection are mandated by regulatory bodies.[7][8]
This document outlines a reliable laboratory-scale synthesis of this compound from its parent compound, Trazodone, followed by a detailed workflow for its structural and purity characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is achieved through the direct oxidation of the more nucleophilic tertiary amine in the piperazine ring of Trazodone. The choice of oxidizing agent is critical to ensure selective N-oxidation without affecting other functionalities in the molecule. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its selectivity and the straightforward purification of the reaction mixture.
Causality of Experimental Choices
-
Starting Material: Trazodone hydrochloride, the common pharmaceutical form, can be used. However, it is often advantageous to convert it to the free base prior to oxidation to prevent side reactions with the acidic m-CPBA.
-
Oxidizing Agent: m-CPBA is chosen for its ability to selectively oxidize tertiary amines to N-oxides under mild conditions. The stoichiometry is carefully controlled (typically 1.0 to 1.2 equivalents) to minimize the potential for di-N-oxidation or other oxidative side reactions.[9]
-
Solvent: A chlorinated solvent such as dichloromethane (DCM) or chloroform is ideal as it readily dissolves Trazodone and m-CPBA, is inert to the reaction conditions, and is volatile, facilitating product isolation.
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the oxidation and enhance selectivity.
-
Work-up and Purification: The work-up procedure is designed to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA. A basic wash (e.g., with sodium bicarbonate solution) neutralizes the acidic byproduct, followed by extraction and chromatographic purification to isolate the pure N-oxide.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Trazodone Free Base: If starting with Trazodone HCl, dissolve it in water and basify with a suitable base (e.g., 1M NaOH) to pH > 10. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield Trazodone free base.
-
Reaction Setup: Dissolve Trazodone free base (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM. Add this solution dropwise to the cooled Trazodone solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol) to afford the pure product.
Characterization of this compound
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized this compound.[5] This typically involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Characterization Workflow
Caption: Analytical workflow for this compound characterization.
Analytical Techniques and Expected Data
HPLC is the primary technique for assessing the purity of this compound and for separating it from the parent drug and other impurities.
-
Rationale: A stability-indicating HPLC method can resolve this compound from Trazodone and potential degradation products.[8] UV detection is suitable due to the chromophores present in the molecule.
-
Typical Method Parameters:
-
Expected Result: A single major peak corresponding to this compound, with purity typically expected to be >95%. The retention time will differ from that of Trazodone.
MS is used to confirm the molecular weight of the synthesized compound.
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will provide the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected Data:
| Parameter | Expected Value | Source |
| Chemical Formula | C₁₉H₂₂ClN₅O₂ | [5][11] |
| Molecular Weight | 387.86 g/mol | [5][11] |
| Monoisotopic Mass | 387.1462 Da | [11] |
| [M+H]⁺ (Observed) | ~388.1540 m/z | Calculated |
NMR spectroscopy provides detailed structural information, confirming the site of N-oxidation.
-
Rationale: The oxidation of the piperazine nitrogen to an N-oxide induces significant downfield shifts in the ¹H NMR signals of the adjacent protons (the -CH₂- groups of the piperazine ring) due to the deshielding effect of the N-O bond. This change is a key diagnostic feature.
-
Expected ¹H NMR Spectral Changes (vs. Trazodone):
-
Piperazine Protons: The protons on the carbons adjacent to the newly formed N-oxide will be shifted significantly downfield compared to their positions in the Trazodone spectrum.
-
Aromatic and Alkyl Protons: Other protons in the molecule will show minor shifts, but the most pronounced effect will be localized around the oxidized nitrogen.
-
-
¹³C NMR: Similar downfield shifts are expected for the carbon atoms adjacent to the N-oxide.
Conclusion
The synthesis and characterization of this compound are fundamental activities in the comprehensive study of Trazodone's pharmacology and in the quality control of its pharmaceutical preparations. The protocols described in this guide provide a robust framework for obtaining high-purity this compound for use as an analytical reference standard. The described N-oxidation using m-CPBA is a reliable synthetic route, and the orthogonal analytical techniques of HPLC, MS, and NMR together provide a self-validating system for confirming the identity and purity of the final compound, ensuring its suitability for regulatory and research applications.
References
- Characterization of trazodone metabolic pathways and species-specific profiles - PMC. (2025, September 30). Vertex AI Search.
- TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. (2018, June 2). Vertex AI Search.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing). Vertex AI Search.
- Trazodone N1-Oxide | 55290-68-1 - SynThink Research Chemicals. Vertex AI Search.
- Characterization of trazodone metabolic pathways and species-specific profiles. (2025, October 18). Vertex AI Search.
- Analytical CHEMISTRY. Vertex AI Search.
- trazodone - ClinPGx. Vertex AI Search.
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- Trazodone - the NIST WebBook. Vertex AI Search.
- Trazodone 1,4-Di-N-Oxide | 1346603-99-3(base) - SynThink Research Chemicals. Vertex AI Search.
- Trazodone - StatPearls - NCBI Bookshelf - NIH. Vertex AI Search.
- Trazodone EP Impurity A (HCl) | 55290-66-9 - SynZeal. Vertex AI Search.
- This compound | TRC-T718510-50MG | LGC Standards. Vertex AI Search.
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An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of Trazodone N-Oxide
Introduction: Trazodone N-Oxide is a primary metabolite and a significant degradation product of Trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] The formation of this N-oxide occurs on one of the piperazine nitrogen atoms through metabolic N-oxidation.[2] From a pharmaceutical perspective, this compound is classified as a key impurity. Its presence and concentration in the active pharmaceutical ingredient (API) or final drug product must be carefully monitored to ensure safety, efficacy, and stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted approach required for the definitive structure elucidation and analytical characterization of this compound, tailored for researchers, analytical scientists, and professionals in drug development.
Physicochemical Profile
Understanding the fundamental physicochemical properties of this compound is the cornerstone of developing robust analytical methods and comprehending its behavior in various matrices. These properties dictate its solubility, chromatographic retention, and stability.
| Property | Value | Source(s) |
| Analyte Name | This compound | [3] |
| Synonyms | Trazodone BP Impurity A, Trazodone EP Impurity A | [1][4] |
| CAS Number | 55290-68-1 | [1][3] |
| Molecular Formula | C₁₉H₂₂ClN₅O₂ | [1][3] |
| Molecular Weight | 387.86 g/mol | [1][3] |
| Accurate Mass | 387.1462 Da | [3] |
| Appearance | Off-White to Pale Brown Solid | [1] |
| Melting Point | 119 - 122°C | [1] |
| Solubility | Slightly soluble in Methanol and Water | [1] |
| Predicted pKa | 5.10 ± 0.20 | [1] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [1] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through the controlled oxidation of the parent Trazodone molecule. This process is not only crucial for producing an analytical reference standard but also mimics the metabolic and degradative pathways that form the compound in vivo and during stability studies.
Causality in Synthetic Strategy
The choice of an oxidizing agent is critical. A mild and selective agent is required to prevent over-oxidation or degradation of other functional groups within the Trazodone structure. Hydrogen peroxide (H₂O₂) is a common choice, as its use in forced degradation studies has been shown to successfully generate N-oxide degradation products.[5] The reaction is performed at controlled temperatures to manage the exothermic nature of the oxidation and to prevent side reactions.
Experimental Protocol: Synthesis via Controlled Oxidation
-
Dissolution: Dissolve Trazodone free base in a suitable organic solvent, such as methanol or acetone, in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric equivalent of 30% hydrogen peroxide (H₂O₂) dropwise while stirring vigorously. Rationale: Slow, cooled addition prevents a rapid, uncontrolled exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the N-oxide product.
-
Quenching: Once the reaction is complete, carefully quench any remaining hydrogen peroxide by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test on peroxide test strips is achieved.
-
Extraction: Remove the organic solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane) and water. The N-oxide product, being more polar, may require specific pH adjustments to optimize extraction efficiency.
-
Purification: The crude product is purified using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. Rationale: The polarity difference between Trazodone and its more polar N-oxide allows for effective separation via chromatography.
-
Final Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent. Dry the resulting solid under vacuum. Confirm the identity and purity of the synthesized this compound using NMR, MS, and HPLC analysis.
Comprehensive Structure Elucidation
The unambiguous identification of this compound requires a multi-technique analytical approach. No single method provides all the necessary structural information; instead, data from mass spectrometry, NMR spectroscopy, and chromatography are integrated to build a complete and validated structural profile.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for confirming the identity of a potential metabolite or degradation product.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The expected accurate mass for this compound (C₁₉H₂₂ClN₅O₂) is 387.1462 Da.[3] This is a critical first step, as it confirms the addition of a single oxygen atom (+16 Da) to the Trazodone molecule (C₁₉H₂₂ClN₅O, accurate mass ~371.1513 Da).[6]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural clues. The fragmentation pattern of this compound will differ from that of Trazodone, particularly around the piperazine ring, helping to localize the site of oxidation.
-
Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) has been specifically cited as an effective technique for identifying the site of N-oxidation on Trazodone-related compounds formed during degradation studies.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the "what" (molecular formula), NMR provides the "how" (the specific arrangement and connectivity of atoms). It is the definitive technique for structure confirmation.
-
¹H NMR (Proton NMR): The formation of the N-oxide bond causes a significant downfield shift (deshielding) of the protons on the carbons adjacent to the oxidized nitrogen atom in the piperazine ring. Comparing the ¹H NMR spectrum of this compound with that of Trazodone will reveal these characteristic shifts, confirming the location of the oxygen atom.
-
¹³C NMR (Carbon NMR): Similar to proton NMR, the carbon atoms directly bonded to the oxidized nitrogen will also experience a downfield shift in the ¹³C NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in a complex molecule like this compound. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular puzzle. The use of NMR was critical in identifying isomers of Trazodone degradation products after their isolation via preparative HPLC.[5][7]
Validated Analytical Methodologies
For quality control and regulatory purposes, a validated, stability-indicating analytical method is required to accurately quantify this compound in the presence of the parent drug and other impurities.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this application.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is a representative example based on published methods for Trazodone and its related substances.[5][9]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C8 ODS (150 x 4.6 mm, 5 µm) or equivalent C18 column.[9]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 8.5.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Elution: A gradient elution is typically required to achieve separation from Trazodone and other impurities. For example, start at 80% A / 20% B, ramping to 20% A / 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 255 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase).
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the impurity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Trazodone API or crushed tablet sample in the diluent to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation (Self-Validating System):
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on Trazodone to demonstrate that the N-oxide peak is resolved from all other degradants and the main Trazodone peak.[5][9]
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Analyze replicate preparations of spiked samples at different concentration levels to determine recovery (accuracy) and relative standard deviation (precision).
-
Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.
-
Conclusion
This compound is a critical analyte in the development and quality control of Trazodone. Its proper identification and quantification are non-negotiable for ensuring drug product safety and stability. A definitive understanding of this molecule is built upon a foundation of its core physicochemical properties. This knowledge enables the logical design of synthetic routes for reference standard production and, most importantly, informs a synergistic structure elucidation strategy. By integrating the molecular weight and formula information from mass spectrometry with the detailed atomic connectivity data from NMR spectroscopy, an unambiguous structural assignment can be achieved. This confirmed structure then serves as the basis for developing and validating robust, stability-indicating analytical methods, such as HPLC, which are essential for routine quality control in a regulated pharmaceutical environment.
References
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Title: Development and validation of liquid chromatographic method for trazodone hydrochloride Source: Scholars Research Library URL: [Link]
-
Title: Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Plasma Levels of Trazodone: Methodology and Applications Source: Karger Publishers URL: [Link]
-
Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: RSC Publishing URL: [Link]
-
Title: HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma Source: ResearchGate URL: [Link]
-
Title: Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma Source: SciSpace URL: [Link]
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Title: this compound | C19H22ClN5O2 | CID 46783124 Source: PubChem URL: [Link]
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Title: Trazodone | C19H22ClN5O | CID 5533 Source: PubChem URL: [Link]
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Title: trazodone HCl Product Monograph Source: PMSC URL: [Link]
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Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT Source: ResearchGate URL: [Link]
-
Title: Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: ResearchGate URL: [Link]
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Title: Trazodone Source: The Merck Index URL: [Link]
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Title: Stability indicating assay of Trazodone hydrochloride using high performance liquid chromatography Source: Africa Research Connects URL: [Link]
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An In-depth Technical Guide to the In Vitro Metabolism of Trazodone to Trazodone N-Oxide
Introduction
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant.[1][2] Its clinical efficacy is intrinsically linked to its complex metabolic profile, which is predominantly hepatic. While the biotransformation of trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP), by cytochrome P450 3A4 (CYP3A4) is well-documented, other metabolic pathways, such as N-oxidation, contribute to its clearance and overall pharmacological effect.[1][2] This guide provides a comprehensive technical overview of the in vitro investigation of a key N-oxidation metabolite, Trazodone N-Oxide.
Recent research has identified that the formation of this compound, a metabolite referred to as M2 in some key literature, is catalyzed by Flavin-containing monooxygenases (FMOs), specifically isoforms FMO1 and FMO3.[2] This pathway is distinct from the well-characterized CYP450-mediated reactions and requires specific experimental considerations for its accurate in vitro characterization.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the in vitro study of this compound formation.
The Enzymatic Machinery: Flavin-Containing Monooxygenases (FMOs)
Unlike the well-known cytochrome P450 enzymes, FMOs are a distinct class of NADPH-dependent monooxygenases that play a significant role in the metabolism of xenobiotics containing a nucleophilic nitrogen, sulfur, or phosphorus atom.[3] In the context of trazodone metabolism, FMO1 and FMO3 have been identified as the key enzymes responsible for the N-oxidation of the piperazine ring, leading to the formation of this compound.[2]
A critical distinguishing feature of FMOs is their thermolability in the absence of NADPH.[3] This property can be exploited experimentally to differentiate FMO-mediated metabolism from that of the more thermally stable CYP450 enzymes.
Experimental Framework for In Vitro Analysis
A robust in vitro investigation into the formation of this compound necessitates a multi-faceted approach, encompassing reaction phenotyping, enzyme kinetics, and precise bioanalytical quantification. The following sections detail the methodologies to achieve these objectives.
Core Experimental Workflow
The logical flow for investigating the in vitro metabolism of trazodone to its N-oxide metabolite is depicted below. This workflow ensures a systematic approach, from initial metabolite identification to the characterization of the specific enzymes involved.
Caption: A three-phase workflow for the in vitro characterization of this compound formation.
Detailed Experimental Protocols
The following protocols provide a foundation for conducting in vitro studies on trazodone N-oxidation. As a self-validating system, each protocol includes critical quality control steps and explains the rationale behind key experimental choices.
Protocol 1: General Metabolism of Trazodone in Human Liver Microsomes (HLM)
Objective: To generate and identify the full spectrum of trazodone metabolites, including this compound, in a broad in vitro system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Trazodone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Trazodone in DMSO. Serially dilute to working concentrations in methanol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Trazodone (final concentration, e.g., 10 µM). The final volume should be 200 µL.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Rationale: This initial experiment provides a comprehensive metabolic profile of trazodone in a system containing a wide array of phase I and phase II enzymes. The time course allows for an initial assessment of metabolic stability.
Protocol 2: Selective Assessment of FMO-Mediated N-Oxidation
Objective: To specifically measure the formation of this compound by FMO enzymes, minimizing the contribution of CYP450s.
Method A: Recombinant Human FMOs
Materials:
-
Recombinant human FMO1 and FMO3 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Trazodone
-
NADPH
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
Procedure:
-
Follow the incubation and reaction termination steps as outlined in Protocol 1, substituting HLM with recombinant human FMO1 or FMO3 (final concentration, e.g., 10-50 pmol/mL).
-
Use NADPH directly instead of a regenerating system for incubations with purified enzymes.
Rationale: The use of recombinant enzymes provides a definitive confirmation of the specific FMO isoforms involved in this compound formation.
Method B: Heat Inactivation of CYPs in HLM
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Trazodone
-
NADPH
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
Procedure:
-
Heat Inactivation:
-
Prepare two sets of HLM aliquots in 0.1 M potassium phosphate buffer (pH 7.4).
-
Heat one set of aliquots at 50°C for 5 minutes in a water bath to inactivate CYP450 enzymes. Keep the other set on ice as a control (CYP and FMO active).
-
-
Incubation:
-
Proceed with the incubation as described in Protocol 1, using both the heat-inactivated and control HLM.
-
-
Analysis:
-
Compare the formation of this compound in the heat-inactivated HLM with the control.
-
Rationale: This method leverages the differential thermal stability of FMOs and CYPs to isolate FMO activity within the complex microsomal environment. A significant formation of this compound in the heat-inactivated microsomes is indicative of FMO-mediated metabolism.
Quantitative Analysis by LC-MS/MS
Accurate quantification of this compound is paramount for kinetic studies. A validated LC-MS/MS method provides the necessary sensitivity and specificity.
Analytical Method Development
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Materials:
-
This compound analytical standard
-
Trazodone analytical standard
-
A suitable internal standard (IS), such as a stable isotope-labeled trazodone or a structurally similar compound.
Procedure:
-
Tuning and Optimization of Mass Spectrometric Parameters:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]+).
-
Perform product ion scans to identify the most abundant and stable fragment ions.
-
Optimize collision energy and other MS parameters to maximize the signal for the selected precursor-product ion transition (Multiple Reaction Monitoring - MRM).
-
-
Chromatographic Separation:
-
Develop a reversed-phase HPLC method to achieve chromatographic separation of Trazodone, this compound, and the internal standard. A C18 column is a common starting point.
-
Optimize the mobile phase composition (e.g., acetonitrile or methanol and water with a modifier like formic acid or ammonium acetate) and gradient to ensure baseline separation and good peak shape.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trazodone | 372.2 | 176.2 |
| This compound | 388.2 | To be determined empirically |
| Internal Standard | To be selected | To be determined |
| Caption: Exemplar MRM transitions for the LC-MS/MS analysis of trazodone. The transitions for this compound must be determined experimentally using an analytical standard. |
Enzyme Kinetics
Determining the kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), provides insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.
Protocol 3: Determination of K_m and V_max
Objective: To determine the kinetic constants for the formation of this compound by recombinant human FMO1 and FMO3.
Procedure:
-
Incubation:
-
Set up a series of incubations with a fixed concentration of recombinant FMO1 or FMO3 and varying concentrations of Trazodone (e.g., 0.5 to 100 µM).
-
Ensure that the incubation time is within the linear range of product formation and that less than 20% of the substrate is consumed.
-
-
Quantification:
-
Quantify the amount of this compound formed in each incubation using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the initial velocity (rate of this compound formation) against the Trazodone concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m and V_max.
-
| Enzyme | K_m (µM) | V_max (pmol/min/pmol enzyme) |
| rhFMO1 | To be determined | To be determined |
| rhFMO3 | To be determined | To be determined |
| Caption: Table for summarizing the experimentally determined kinetic parameters for this compound formation. |
Conclusion
The in vitro metabolism of trazodone to this compound is a crucial aspect of its overall biotransformation, primarily mediated by FMO1 and FMO3. A thorough understanding of this pathway is essential for a complete characterization of trazodone's pharmacokinetic profile and for predicting potential drug-drug interactions. The experimental framework and detailed protocols provided in this guide offer a robust and scientifically sound approach for researchers to investigate this specific metabolic route. By employing these methodologies, scientists can generate high-quality, reproducible data that will contribute to a more comprehensive understanding of trazodone's disposition and ultimately support its safe and effective clinical use.
References
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Bapiro, T. E., Martin, S., Blacker, T., Harlfinger, S., Koller, J., Sayin, V. I., ... & Bapiro, T. E. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 15, 1365892. [Link]
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Bapiro, T. E., Martin, S., Blacker, T., Harlfinger, S., Koller, J., Sayin, V. I., ... & Bapiro, T. E. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Research Square. [Link]
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Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., Shrivastav, P. S., & Patel, D. P. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-54. [Link]
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Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357-387. [Link]
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Ravi Prakash, P. V. D. L. S., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Pharmaceutical Analysis & Quality Assurance, 2(2). [Link]
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Trazodone N-Oxide: An In-Depth Examination of a Key Metabolite's Pharmacological Profile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trazodone, a multifunctional antidepressant, undergoes extensive metabolism, leading to the formation of several derivatives. Among these is Trazodone N-oxide, a product of oxidative metabolism. While the pharmacological activities of trazodone and its primary active metabolite, meta-chlorophenylpiperazine (mCPP), are well-documented, the specific contribution of this compound to the overall therapeutic and toxicological profile of the parent drug remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the known metabolic pathways leading to this compound, the enzymatic systems involved, and critically, highlights the current knowledge gap regarding its direct pharmacological activity. This document serves as a foundational resource for researchers investigating the complete metabolic and pharmacodynamic landscape of trazodone and aims to stimulate further inquiry into the potential biological significance of this N-oxide metabolite.
Introduction: The Metabolic Complexity of Trazodone
Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its clinical efficacy in treating major depressive disorder, anxiety, and insomnia is attributed to a complex pharmacological profile that includes antagonism of serotonin 5-HT2A and 5-HT2C receptors, inhibition of the serotonin transporter (SERT), and blockade of α1-adrenergic and histamine H1 receptors.[3][4] The therapeutic and adverse effects of trazodone are not solely dependent on the parent compound but are also influenced by its extensive hepatic metabolism.
Trazodone is metabolized through several key pathways, including hydroxylation, N-dealkylation, and N-oxidation.[1] The N-dealkylation pathway famously produces meta-chlorophenylpiperazine (mCPP), a metabolite with its own distinct and potent pharmacological activity, primarily as a serotonin receptor agonist.[5][6] This well-studied metabolite has often been the focus of research into the overall effects of trazodone administration. However, the N-oxidation pathway, which leads to the formation of this compound, represents another significant metabolic route whose pharmacodynamic consequences are less understood.
Metabolic Formation of this compound
The biotransformation of trazodone to this compound occurs in the liver and is mediated by a concert of enzymatic systems. Understanding this process is crucial for predicting potential drug-drug interactions and inter-individual variability in trazodone metabolism.
Key Enzymatic Pathways
In vitro studies utilizing human liver microsomes have identified the primary enzymes responsible for the N-oxidation of trazodone. The formation of this compound is primarily catalyzed by:
-
Cytochrome P450 (CYP) Isoforms: Specifically, CYP3A4 has been identified as a major contributor to the metabolism of trazodone, including the formation of its N-oxide derivative.[5]
-
Flavin-containing Monooxygenases (FMOs): These enzymes are also known to play a role in the N-oxidation of various xenobiotics and contribute to the formation of this compound.[5]
The involvement of these enzyme systems underscores the potential for metabolic drug interactions. Co-administration of trazodone with potent inhibitors or inducers of CYP3A4 could alter the metabolic profile, potentially affecting the relative concentrations of this compound and other metabolites, thereby influencing the overall clinical response and side-effect profile.
Pharmacological Activity of this compound: A Critical Knowledge Gap
Despite its identification as a notable metabolite, a thorough characterization of the pharmacological activity of this compound is conspicuously absent from the peer-reviewed scientific literature. While the parent drug, trazodone, and its active metabolite, mCPP, have been extensively profiled at a wide range of CNS receptors, similar data for this compound is not publicly available.
Receptor Binding Profile: The Unanswered Question
A comprehensive understanding of a drug's effect requires knowledge of its binding affinities (Ki values) at various physiologically relevant receptors. For trazodone, these values are well-established and inform its classification as a SARI.
Table 1: Known Receptor Binding Affinities (Ki, nM) of Trazodone
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 118 | Partial Agonist |
| 5-HT2A | 35.6 | Antagonist |
| 5-HT2B | 78.4 | Antagonist |
| 5-HT2C | 224 | Antagonist |
| SERT | 367 | Inhibitor |
| α1-adrenergic | 38 | Antagonist |
| H1 | 436 | Antagonist |
Data compiled from various in vitro studies. Ki values can vary between different experimental setups.
Crucially, no such publicly available data exists for this compound. Without radioligand binding assays to determine its affinity for key serotonin, adrenergic, dopamine, and histamine receptors, its potential to contribute to the on-target or off-target effects of trazodone remains speculative. The availability of this compound as a research chemical standard provides the necessary tool for conducting such pivotal studies.[7]
Functional Activity: Agonist, Antagonist, or Inactive?
Beyond receptor binding, the functional consequence of this interaction (i.e., agonist, antagonist, inverse agonist, or allosteric modulator activity) is a critical piece of the pharmacological puzzle. For instance, trazodone is a 5-HT2A antagonist, while its metabolite mCPP is a 5-HT2A/2C agonist.[3][5] This functional opposition highlights the importance of characterizing each metabolite individually.
Experimental Protocols for Characterization
To address the current knowledge gap, the following established experimental workflows are proposed for the comprehensive pharmacological characterization of this compound.
Radioligand Binding Assays
This methodology is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound at a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, α1-adrenergic, H1).
Step-by-Step Methodology:
-
Preparation of Receptor Source: Utilize cell lines stably expressing the human recombinant receptor of interest or isolated cell membranes from specific brain regions.
-
Incubation: In a multi-well plate format, incubate the receptor preparation with a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and a range of concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays determine the functional consequence of a compound binding to its receptor.
Objective: To characterize this compound as an agonist, antagonist, or inverse agonist at receptors for which it shows significant binding affinity.
Example Methodology (for a Gq-coupled receptor like 5-HT2A):
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fura-2) or an IP-One assay.
-
Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist (e.g., serotonin).
-
Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium concentration or inositol phosphate accumulation) using a plate reader.
-
Data Analysis:
-
Agonist Mode: Generate concentration-response curves to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) relative to a full agonist.
-
Antagonist Mode: Determine the IC50 of this compound in inhibiting the response of a known agonist and calculate the pA2 or Kb value to quantify its antagonist potency.
-
Conclusion and Future Directions
This compound is a recognized product of the hepatic metabolism of trazodone, formed via the actions of CYP3A4 and FMOs. Despite its established existence, its pharmacological activity remains a significant unknown in the scientific community. The lack of receptor binding and functional data for this compound represents a critical gap in our understanding of the complete pharmacodynamic profile of trazodone. It is plausible that this compound is indeed a pharmacologically inactive metabolite that is efficiently eliminated. Conversely, it may possess a unique pharmacological profile that could contribute to either the therapeutic efficacy or the adverse effects of trazodone, particularly in individuals with altered metabolic activity due to genetic polymorphisms or co-administered medications.
Therefore, the comprehensive in vitro pharmacological profiling of this compound is not merely an academic exercise but a necessary step towards a more complete and nuanced understanding of trazodone's clinical effects. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the binding affinities and functional activities of this understudied metabolite. The resulting data will be invaluable for drug development professionals, clinical pharmacologists, and researchers seeking to refine our models of antidepressant action and improve the safe and effective use of trazodone.
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The Enigmatic Metabolite: A Technical Guide to the Role of Trazodone N-Oxide in Trazodone's Mechanism of Action
For decades, trazodone has been a stalwart in the clinician's armamentarium for managing major depressive disorder, anxiety, and insomnia. Its multifaceted pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor (SARI), has been the subject of extensive research. While the parent compound and its active metabolite, meta-chlorophenylpiperazine (mCPP), have largely dominated the narrative of its mechanism of action, a lesser-known metabolite, Trazodone N-oxide, remains a subject of scientific curiosity. This technical guide provides an in-depth exploration of the current understanding of this compound, offering a resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of psychopharmacology.
Trazodone: A Complex Pharmacological Profile
Trazodone's therapeutic efficacy is attributed to its unique and complex interaction with the serotonergic system. It acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors, an antagonist at α1-adrenergic receptors, and a weak inhibitor of the serotonin transporter (SERT).[1][2] This combination of activities is believed to contribute to its antidepressant and anxiolytic effects, as well as its notable sedative properties, which are harnessed for the treatment of insomnia.[3]
The clinical effects of trazodone are not solely attributable to the parent drug. Upon administration, trazodone undergoes extensive hepatic metabolism, giving rise to several metabolites, the most prominent of which is mCPP.[4][5] mCPP is a potent serotonin receptor agonist and has been a primary focus of research into the overall pharmacological effects of trazodone.[6]
The Metabolic Fate of Trazodone: Beyond mCPP
The biotransformation of trazodone is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the principal enzyme responsible for the N-dealkylation of trazodone to form its active metabolite, mCPP.[7][8] Other CYP isozymes, including CYP2D6 and CYP1A2, are also involved in the metabolism of trazodone and mCPP.[9]
However, the metabolic story of trazodone does not end with mCPP. N-oxidation represents another significant metabolic pathway.[9][10] This process, occurring on a piperazine nitrogen, leads to the formation of this compound.[10] More recent research has indicated that in addition to CYP enzymes, flavin-containing monooxygenases (FMOs) contribute to the N-oxidation of trazodone.[4]
Caption: In Vitro Characterization Workflow for this compound.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To evaluate the in vivo effects of this compound on neurotransmission and behavior.
Methodology:
-
Animal Models: Utilize appropriate animal models (e.g., rodents) for pharmacokinetic and pharmacodynamic studies.
-
Pharmacokinetic Profiling:
-
Administer this compound and measure its plasma and brain concentrations over time to determine its pharmacokinetic parameters (e.g., half-life, bioavailability, brain penetration).
-
Develop and validate sensitive analytical methods (e.g., LC-MS/MS) for the simultaneous quantification of trazodone, mCPP, and this compound in biological matrices. [1][11][12][13]3. Pharmacodynamic Assessments:
-
Employ in vivo techniques such as microdialysis to assess the effects of this compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in relevant brain regions.
-
Conduct behavioral assays relevant to depression, anxiety, and sedation to determine if this compound exhibits any pharmacological activity in vivo.
-
Conclusion
This compound remains a largely unexplored facet of trazodone's pharmacology. While its existence as a metabolite is established, its contribution to the overall clinical profile of the parent drug is unknown. The scientific community is presented with a clear and compelling need to characterize this enigmatic metabolite. Through the application of modern in vitro and in vivo pharmacological techniques, we can finally elucidate the role of this compound, thereby achieving a more complete and nuanced understanding of this widely prescribed antidepressant. This knowledge will not only refine our comprehension of trazodone's mechanism of action but also has the potential to guide the development of future generations of safer and more effective treatments for neuropsychiatric disorders.
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Discovery and Identification of Trazodone Metabolites: A Methodological Compendium
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant with a complex metabolic profile that significantly influences its therapeutic efficacy and potential for drug-drug interactions. A thorough understanding of its biotransformation is paramount for drug development professionals and clinical pharmacologists. This technical guide provides a comprehensive overview of the discovery and identification of trazodone metabolites, elucidating the primary metabolic pathways and detailing the state-of-the-art analytical methodologies employed for their characterization. By integrating foundational biochemical principles with advanced analytical strategies, this document serves as a crucial resource for researchers in the field.
Introduction: The Clinical and Pharmacological Significance of Trazodone Metabolism
Trazodone hydrochloride is a triazolopyridine derivative used for the management of major depressive disorder, anxiety disorders, and insomnia.[1][2] Its therapeutic action is primarily attributed to its antagonism of serotonin 5-HT2A and 5-HT2C receptors and weak inhibition of the serotonin transporter (SERT).[2][3] Trazodone undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and overall clinical effect.[2][4]
The study of trazodone's metabolites is crucial for several reasons:
-
Pharmacological Activity: Metabolites can possess their own pharmacological activity, which may contribute to the therapeutic effect or side-effect profile of the parent drug.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for trazodone metabolism can lead to altered plasma concentrations of the parent drug and its metabolites, potentially causing adverse events or therapeutic failure.
-
Pharmacokinetic Variability: Inter-individual and interspecies differences in metabolic pathways can lead to variability in drug response and disposition.[5]
This guide will delve into the core aspects of trazodone metabolism, from the enzymatic pathways to the analytical workflows for metabolite identification.
The Metabolic Landscape of Trazodone
Trazodone is extensively biotransformed in the liver, primarily through oxidation, hydroxylation, and N-dealkylation, reactions predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][6]
Primary Metabolic Pathways and Key Metabolites
The metabolism of trazodone gives rise to several metabolites, with one major active metabolite and numerous other minor or inactive products.
-
N-Dealkylation to m-Chlorophenylpiperazine (m-CPP): The most clinically significant metabolic pathway is the N-dealkylation of the propyl side chain to form meta-chlorophenylpiperazine (m-CPP) .[4][7] This reaction is primarily mediated by CYP3A4 .[3][7] m-CPP is pharmacologically active, acting as a non-selective serotonin receptor agonist, and may contribute to both the therapeutic and adverse effects of trazodone.[4][8] However, in humans, the systemic levels of m-CPP are typically less than 10% of the parent trazodone concentrations.[4][6]
-
Hydroxylation: Trazodone can undergo hydroxylation at various positions on the molecule. The formation of 4'-hydroxytrazodone is a notable pathway, and this metabolite can be further conjugated with glucuronic acid to form 4'-hydroxytrazodone glucuronide .[3]
-
Oxidation and Ring Cleavage: Other oxidative reactions lead to the formation of metabolites such as the oxidation product of chlorophenyl-propylpiperazine (M1) , the oxidation product of propylpiperazine (M2) , and a dioxidation and hydrogenation derivative of the triazole-pyridinone ring (M9) .[4] The pyridine ring can also be cleaved, leading to the formation of oxotriazolopyridinpropionic acid .[9]
-
Metabolism of m-CPP: The active metabolite, m-CPP, is further metabolized, primarily through hydroxylation to p-hydroxy-m-CPP (OH-mCPP) , a reaction significantly correlated with CYP2D6 activity.[3] This hydroxylated metabolite can then undergo conjugation with glucuronic acid or sulfate.[3]
The following diagram illustrates the major metabolic pathways of trazodone.
Caption: Major metabolic pathways of trazodone.
Key Enzymes in Trazodone Biotransformation
Several enzymes are involved in the metabolism of trazodone, with the cytochrome P450 system playing a central role.
| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction(s) |
| Cytochrome P450 | CYP3A4 | Formation of m-CPP (N-dealkylation)[3][7] |
| CYP2D6 | Hydroxylation of m-CPP to OH-mCPP; minor role in trazodone metabolism[2][3] | |
| CYP2C19 | Contributes to other metabolic pathways[4][6] | |
| CYP1A2 | Potential involvement in trazodone metabolism[1] | |
| Flavin-containing Monooxygenases | FMOs | N-oxidation and other secondary pathways[4][6] |
| Uridine 5'-diphospho-glucuronosyltransferases | UGTs | Glucuronidation of hydroxylated metabolites |
| Sulfotransferases | SULTs | Sulfation of hydroxylated metabolites |
Table 1: Key enzymes involved in trazodone metabolism.
Analytical Workflows for Metabolite Identification and Quantification
The identification and quantification of trazodone metabolites in complex biological matrices require robust and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11][12]
The following diagram outlines a general workflow for the analysis of trazodone and its metabolites.
Caption: General analytical workflow for trazodone metabolite analysis.
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analytes of interest.[13]
-
Protein Precipitation (PPT): This is a rapid and simple method often used for plasma samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate proteins.[4] While efficient, it may not remove all matrix components, potentially leading to ion suppression in the mass spectrometer.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent (e.g., n-hexane, methyl tert-butyl ether).[10][14] The pH of the aqueous phase is often adjusted to ensure the analytes are in their neutral form for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analytes. It utilizes a solid sorbent (e.g., C8, C18, or mixed-mode) to retain the analytes from the sample, which are then eluted with a small volume of an organic solvent.[14]
Protocol: Liquid-Liquid Extraction of Trazodone and m-CPP from Human Plasma
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., nefazodone or a stable isotope-labeled analog of trazodone).[10]
-
Alkalinization: Add a small volume of a basic solution (e.g., 100 µL of 2% ammonia solution) to deprotonate trazodone and m-CPP, increasing their hydrophobicity.[11]
-
Extraction: Add 2.5 mL of an immiscible organic solvent (e.g., n-hexane or methyl tert-butyl ether).[10][11]
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 300 µL) of the mobile phase.
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Chromatographic Separation: Resolving Complex Mixtures
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate trazodone and its metabolites from each other and from remaining matrix components prior to detection.[15]
-
Stationary Phase: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of trazodone and its metabolites.[11][15] Cyano-bonded phases have also been shown to be effective.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][11] The acidic modifier helps to protonate the analytes, improving their chromatographic peak shape and ionization efficiency in the mass spectrometer.
Mass Spectrometric Detection: Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions ([M+H]+) of trazodone and its metabolites.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification.[10] In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences.
Table 2: Example LC-MS/MS Parameters for Trazodone and m-CPP Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trazodone | 372.2 | 176.2 |
| m-CPP | 197.2 | 118.1 |
| Nefazodone (IS) | 470.5 | 274.6 |
Data sourced from Patel et al., 2008.[10]
In Vitro Models for Trazodone Metabolism Studies
In vitro experimental systems are essential for elucidating metabolic pathways and identifying the enzymes involved.
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions that contain a high concentration of CYP enzymes. They are widely used to study Phase I metabolism, such as the formation of m-CPP from trazodone.[5][7]
-
Cryopreserved Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of drug metabolism, including conjugation reactions.[4][5]
-
Recombinant CYP Enzymes: Using individual, recombinantly expressed CYP isoforms allows for the definitive identification of the specific enzymes responsible for a particular metabolic reaction.[7]
Protocol: In Vitro Metabolism of Trazodone in Human Liver Microsomes
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.4 mg/mL protein), phosphate buffer (pH 7.4), and trazodone (e.g., 4 µM).[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system or a solution of NADPH (e.g., 1 mM).[4]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-40 minutes) with gentle shaking.[4]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[4]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant for the presence of metabolites using LC-MS/MS.
-
Enzyme Inhibition (Optional): To identify the specific CYP isoforms involved, parallel incubations can be performed in the presence of selective chemical inhibitors for different CYP enzymes.[4]
Conclusion
The discovery and identification of trazodone metabolites is a multifaceted process that combines in vitro biochemical assays with advanced analytical instrumentation. A comprehensive understanding of trazodone's biotransformation, particularly the CYP3A4-mediated formation of the active metabolite m-CPP and the subsequent CYP2D6-mediated metabolism of m-CPP, is essential for predicting potential drug-drug interactions and optimizing therapeutic outcomes. The methodologies outlined in this guide, particularly the use of LC-MS/MS, provide the necessary tools for researchers and drug development professionals to thoroughly characterize the metabolic fate of trazodone and other xenobiotics.
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Patel, B. N., Sharma, N., Sanyal, M., Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-54. [Link]
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High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - ResearchGate. (2008). ResearchGate. [Link]
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Trazodone N-Oxide: A Comprehensive Technical Guide on its Formation, Identification, and Control as a Primary Degradation Product
Introduction: The Imperative of Understanding Drug Degradation
In the lifecycle of any pharmaceutical product, the stability of the active pharmaceutical ingredient (API) is paramount. Degradation products, which are impurities that form during manufacturing, storage, or even administration, can have significant implications for the safety and efficacy of a drug. Trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, is no exception. Its complex chemical structure, featuring a triazolopyridine core and an N-arylpiperazine moiety, presents multiple sites susceptible to chemical transformation.
This technical guide provides an in-depth exploration of Trazodone N-Oxide, a primary degradation product of Trazodone. Formed under specific stress conditions, the N-oxide impurity necessitates rigorous characterization and control to ensure the quality and safety of Trazodone drug products. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed examination of the formation, structural elucidation, analytical quantification, and regulatory considerations pertaining to this compound.
The Genesis of this compound: Formation and Mechanism
This compound is primarily formed through the oxidation of one of the tertiary nitrogen atoms within the piperazine ring. Forced degradation studies have consistently shown its emergence under oxidative and photolytic stress conditions.[1][2]
Chemical Structure
Trazodone possesses two tertiary amine nitrogens within its piperazine ring. The N-oxidation typically occurs at the N-4 position of the piperazine ring, which is attached to the propyl chain, due to its aliphatic nature making it more susceptible to oxidation compared to the N-1 nitrogen directly attached to the electron-withdrawing chlorophenyl ring.
-
Trazodone: 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one
-
This compound (Primary Isomer): 2-(3-(4-(3-chlorophenyl)-4-oxidopiperazin-1-yl)propyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one
-
Chemical Formula: C₁₉H₂₂ClN₅O₂
-
CAS Number: 55290-68-1
Mechanism of Formation
The formation of this compound is a direct consequence of the exposure of Trazodone to oxidizing agents or specific wavelengths of light.
Oxidative Degradation: Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), the lone pair of electrons on the tertiary nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This leads to the formation of the N-oxide bond. The reaction is generally favored at the more electron-rich and sterically accessible aliphatic nitrogen.
Photolytic Degradation: Exposure to light, particularly UV radiation, can generate reactive oxygen species (ROS) from atmospheric oxygen or residual solvents. These ROS, such as hydroxyl radicals (•OH), can then abstract a hydrogen atom from a carbon adjacent to the piperazine nitrogen, leading to a radical intermediate. Subsequent reaction with molecular oxygen and further transformations can lead to the formation of the N-oxide. Alternatively, the excited state of the Trazodone molecule may directly react with ground-state oxygen to initiate the oxidation process.
Caption: Formation pathway of this compound under stress conditions.
Regulatory Framework: A Mandate for Control
The presence of degradation products like this compound is strictly regulated by international guidelines to ensure patient safety. The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline sets thresholds for the reporting, identification, and qualification of impurities.[3][4] Any degradation product found in a new drug substance at a level greater than the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[5]
-
ICH Q3B(R2) - Impurities in New Drug Products: This guideline extends the principles to the finished drug product, considering degradation products that arise from the interaction of the drug substance with excipients or container closure systems during the product's shelf life.
-
ICH Q6A - Specifications: This guideline mandates that specifications for new drug substances and products should include limits for impurities, including specified degradation products.[1][6]
Table 1: ICH Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
Given these regulatory expectations, a thorough understanding and a robust control strategy for this compound are not merely good science but a prerequisite for regulatory approval.
Synthesis and Characterization of this compound Reference Standard
The unambiguous identification and accurate quantification of any impurity rely on the availability of a well-characterized reference standard.
Laboratory-Scale Synthesis Protocol
While this compound can be commercially procured, an in-house synthesis may be required. A general method for the N-oxidation of tertiary amines can be adapted for Trazodone.
Principle: The oxidation of the tertiary amine of the piperazine ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve Trazodone free base in a suitable chlorinated solvent, such as dichloromethane (DCM), at room temperature.
-
Oxidation: Cool the solution in an ice bath (0-5 °C). Add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30-60 minutes with continuous stirring. The use of a slight excess of the oxidizing agent ensures complete conversion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.
-
Work-up: Separate the organic layer. Wash sequentially with a saturated sodium bicarbonate solution to remove acidic byproducts and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the pure N-oxide.
Caption: Workflow for the synthesis of this compound reference standard.
Structural Elucidation
The identity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI-MS spectrum will show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the addition of an oxygen atom to the Trazodone molecule (C₁₉H₂₂ClN₅O₂), which is approximately 388.14. Tandem MS (MS/MS) is crucial for confirming the site of oxidation. The fragmentation pattern of the N-oxide will differ from that of Trazodone, often showing a characteristic neutral loss of an oxygen atom.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the N-oxide bond causes a significant downfield shift (deshielding) of the protons on the carbon atoms adjacent to the oxidized nitrogen in the piperazine ring. This change in the chemical environment provides strong evidence for the N-oxidation.
-
¹³C NMR: Similarly, the carbon atoms directly bonded to the oxidized nitrogen will also experience a downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the N-oxide may show a characteristic N-O stretching vibration, although this can sometimes be weak or obscured by other signals in a complex molecule.
Analytical Methodologies for Identification and Quantification
A robust, validated, stability-indicating analytical method is essential for the routine monitoring of this compound in both the drug substance and the final drug product. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or MS detection is the method of choice.[8]
Forced Degradation Studies: The Proving Ground
The first step in developing a stability-indicating method is to perform forced degradation studies. This involves subjecting Trazodone to harsh conditions to intentionally generate degradation products, including the N-oxide.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat Trazodone solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat Trazodone solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat Trazodone solution with 3-30% H₂O₂ at room temperature for 24 hours. This condition is expected to be the primary generator of this compound.[3]
-
Thermal Degradation: Expose solid Trazodone to 105 °C for 48 hours.
-
Photolytic Degradation: Expose Trazodone solution and solid to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
The resulting stressed samples are then analyzed to ensure the analytical method can separate the main peak of Trazodone from all generated degradation products, including the N-oxide.
Recommended UHPLC-UV Method
The following method is a representative example based on published literature for the separation of Trazodone and its degradation products.[8]
Table 2: UHPLC Method Parameters
| Parameter | Recommended Condition | Causality and Rationale |
| Column | C18 column (e.g., Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm) | C18 provides excellent hydrophobic retention for Trazodone and its related substances. The smaller particle size of UHPLC columns ensures high resolution and fast analysis times. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH adjusted to 8.5 with ammonia | A slightly basic pH helps to maintain the N-oxide in a stable, neutral form and provides good peak shape for the parent amine. Ammonium acetate is volatile and compatible with MS detection. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for eluting the analytes from the reversed-phase column. |
| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B | Necessary to resolve polar degradation products (which elute early) from the more retained Trazodone and other non-polar impurities. |
| Flow Rate | 0.25 - 0.4 mL/min | Optimized for the column dimensions to achieve maximum efficiency. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity of the mobile phase, leading to better resolution and lower backpressure. |
| Detection | UV at ~248 nm | Trazodone and its chromophoric degradation products exhibit strong absorbance in this region. |
| Injection Volume | 1 - 5 µL | Small injection volumes are typical for UHPLC to prevent column overload and maintain peak efficiency. |
Method Validation for Quantification
Once the method's specificity is established through forced degradation, it must be validated according to ICH Q2(R1) guidelines, with a specific focus on the this compound impurity.
Validation Parameters:
-
Specificity: Demonstrated by the separation of the N-oxide peak from Trazodone and other impurities. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. This is critical for controlling the impurity at the levels required by ICH guidelines.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound over a specified range (e.g., from LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the measured value to the true value, determined by spiking known amounts of the N-oxide reference standard into the sample matrix (placebo or drug product).
-
Precision: Assessed at different levels (repeatability, intermediate precision) to ensure the method yields consistent results.
-
Robustness: The method's reliability when small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) are introduced.
Pharmacological and Toxicological Considerations
The qualification of a degradation product is the process of gathering and evaluating data to establish its biological safety at the level specified.[5] Currently, there is a lack of publicly available data specifically on the pharmacology and toxicology of this compound.[9]
Inference from Related Compounds:
-
N-Oxides as Prodrugs: In some cases, N-oxide metabolites can be reduced back to the parent tertiary amine in vivo, effectively acting as prodrugs. This could potentially contribute to the overall pharmacological effect and extend the apparent half-life of Trazodone.[10][11]
-
Potential for Toxicity: While many N-oxides are considered detoxification products, some aromatic N-oxides have been identified as a structural alert for mutagenicity.[9][12] Although the this compound is on an aliphatic piperazine ring, its proximity to aromatic systems warrants careful consideration. Studies on Trazodone itself have indicated potential for cytotoxicity and genotoxicity at high concentrations in vitro.[13][14] Whether the N-oxide shares or exacerbates these properties is unknown.
The Path Forward for Qualification: If this compound is present in a drug product above the ICH qualification threshold, a safety assessment is required. This may involve:
-
Literature Review: A thorough search for any toxicological data on this compound or structurally similar N-oxides.
-
Metabolite in Safety Studies: Demonstrating that the N-oxide is also a significant metabolite in humans and was present at or above the proposed specification level in the toxicology species used for the main safety studies of Trazodone.
-
In Silico Assessment: Using computational toxicology models (e.g., DEREK, SARAH) to predict potential for mutagenicity or other toxicities.
-
In Vitro Genotoxicity Testing: If in silico models are alerting or data is insufficient, a battery of genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) may be necessary.
Conclusion: A Framework for Control
This compound is a critical quality attribute for Trazodone drug substance and drug product, arising from oxidative and photolytic degradation pathways. Its effective control is a regulatory necessity and a key component of ensuring product quality and patient safety. This guide has outlined the fundamental aspects of its formation, characterization, and analysis. A successful control strategy is built upon a foundation of mechanistic understanding, the availability of a pure reference standard, and a rigorously validated, stability-indicating analytical method. While the toxicological profile of this compound remains an area for further investigation, the principles outlined herein provide a robust framework for its assessment and control, ensuring that Trazodone products meet the highest standards of quality and safety.
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An In-Depth Technical Guide to the Toxicological Profile of Trazodone N-Oxide
Introduction: The Imperative of Metabolite Safety in Drug Development
In the landscape of modern drug development, a thorough understanding of a drug candidate's metabolic fate is not merely a regulatory hurdle but a cornerstone of ensuring patient safety. The focus extends beyond the parent molecule to its metabolites, which can possess their own pharmacological and toxicological profiles. Trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, undergoes extensive metabolism in the body. One of its metabolic pathways is N-oxidation, leading to the formation of Trazodone N-Oxide.[1] While the pharmacology and toxicology of trazodone have been extensively studied, its N-oxide metabolite remains less characterized.
This technical guide provides a comprehensive overview of the toxicological profile of this compound, addressing the current state of knowledge and, more critically, outlining the necessary scientific investigations required for a complete safety assessment. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established data, regulatory expectations, and practical experimental methodologies.
Metabolic Pathway and Formation of this compound
Trazodone is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The major pathways include hydroxylation, N-dealkylation, and N-oxidation.[2] The N-oxidation of the piperazine nitrogen of trazodone results in the formation of this compound. While CYP3A4 is the principal enzyme responsible for the metabolism of trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP), the specific enzymes catalyzing the N-oxidation to this compound are not as well-defined in publicly available literature but likely involve CYP and/or flavin-containing monooxygenases (FMOs).[2]
Caption: Metabolic Pathways of Trazodone.
Known Toxicological Profile of the Parent Compound: Trazodone
A comprehensive evaluation of a metabolite's toxicology necessitates an understanding of the parent compound's safety profile. Trazodone is generally considered to have a favorable safety profile; however, some toxicities have been identified.
| Toxicological Endpoint | Findings for Trazodone |
| Genotoxicity | In vitro studies on human peripheral blood lymphocytes have indicated that trazodone can induce chromosomal aberrations, sister chromatid exchanges, and micronuclei, suggesting clastogenic and mutagenic potential.[3] |
| Hepatotoxicity | Trazodone has been associated with hepatotoxicity, with bioactive intermediate metabolites implicated in causing cellular injury.[1] In vitro studies using isolated rat hepatocytes have shown that trazodone can induce cytotoxicity through the generation of reactive oxygen species (ROS) and depletion of glutathione.[1][4] |
| Cardiotoxicity | Trazodone has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[5][6][7][8] |
| Reproductive Toxicity | Studies in male rats have suggested that trazodone can induce reproductive toxicity, characterized by decreased sperm quality and hormonal changes, potentially mediated by oxidative stress. |
Regulatory Framework for Metabolite Safety Testing
The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines for the safety testing of drug metabolites.[3][5][6][9][10] These guidelines are triggered when a metabolite is considered "major" (present at concentrations greater than 10% of the total drug-related material) or "disproportionate" (present at higher concentrations in humans than in the animal species used for nonclinical toxicology studies). A comprehensive toxicological evaluation is required for such metabolites.
Proposed Toxicological Evaluation of this compound
Given the limited publicly available data on the toxicological profile of this compound, a systematic evaluation based on regulatory guidelines is warranted. The following sections detail the essential studies required to establish a comprehensive safety profile.
Genotoxicity Assessment
The genotoxic potential of this compound must be evaluated to determine if it can cause damage to genetic material. The standard battery of tests includes:
1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This in vitro assay assesses the ability of the test substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Select a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Prepare a range of concentrations of this compound.
-
Expose the bacterial strains to the test substance in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).
-
Plate the treated bacteria on a minimal medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
2. In Vitro Mammalian Cell Micronucleus Test
-
Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.
-
Methodology:
-
Select a suitable mammalian cell line (e.g., CHO-K1, TK6).[11]
-
Expose the cells to a range of concentrations of this compound for a defined period (e.g., 3-6 hours with S9, 24 hours without S9).
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[11][12]
-
Harvest, fix, and stain the cells.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11]
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
3. In Vivo Micronucleus Test in Rodents
-
Principle: This in vivo assay assesses the potential of a test substance to induce chromosomal damage in the bone marrow of rodents.
-
Methodology:
-
Select a suitable rodent species (e.g., Sprague-Dawley rats).
-
Administer this compound to the animals via a clinically relevant route at a minimum of three dose levels.
-
Collect bone marrow at appropriate time points after the final dose.
-
Prepare slides and stain to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Score a sufficient number of PCEs for the presence of micronuclei.
-
A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive result.
-
Caption: Genotoxicity Testing Workflow for this compound.
General Toxicity Studies
Repeated-dose toxicity studies are essential to characterize the toxicological profile of this compound after prolonged exposure. These studies should be conducted in two species, typically a rodent and a non-rodent.
-
Study Design:
-
Species: Rat (rodent) and Dog (non-rodent).
-
Duration: 90-day study according to OECD Guideline 408.[13]
-
Dose Levels: At least three dose levels plus a control group.
-
Route of Administration: The intended clinical route for trazodone.
-
Parameters to be Evaluated:
-
Clinical observations
-
Body weight and food consumption
-
Ophthalmology
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology
-
Organ weights
-
Histopathology
-
-
Carcinogenicity Studies
The need for carcinogenicity studies is determined by the duration of clinical use and any concerning findings from genotoxicity assays or long-term toxicity studies. If this compound is a significant human metabolite of a drug intended for chronic use, and if there are any signals of genotoxicity, carcinogenicity studies in rodents would be required.
Reproductive and Developmental Toxicity
A full assessment of reproductive and developmental toxicity is necessary. This includes:
-
Fertility and Early Embryonic Development Study: To assess effects on male and female reproductive function.
-
Embryo-Fetal Development Studies: To evaluate the potential for teratogenicity.
-
Pre- and Postnatal Development Study: To assess effects on the developing offspring.
Safety Pharmacology
The core battery of safety pharmacology studies investigates the effects of this compound on vital organ systems.
-
Cardiovascular System: Given the known hERG channel inhibition by the parent compound, a thorough cardiovascular assessment is critical. This should include an in vitro hERG assay to determine the direct effect of this compound on the IKr current, as well as in vivo cardiovascular monitoring in a conscious, telemetered animal model (e.g., dog) to assess effects on blood pressure, heart rate, and the electrocardiogram (ECG), with a specific focus on the QT interval.
-
Central Nervous System: A functional observational battery in rodents to assess effects on behavior, coordination, and sensory and motor function.
-
Respiratory System: Evaluation of respiratory rate and function in rodents.
Conclusion: A Call for a Data-Driven Safety Assessment
The toxicological profile of this compound is currently incomplete based on publicly available information. While the general principles of N-oxide metabolism suggest it may be a detoxification product, this cannot be assumed without empirical data. The known genotoxic, hepatotoxic, and cardiotoxic properties of the parent drug, trazodone, underscore the necessity of a thorough and rigorous toxicological evaluation of its N-oxide metabolite.
The experimental workflows and protocols outlined in this guide provide a scientifically sound and regulatory-compliant framework for establishing a comprehensive safety profile for this compound. By systematically addressing genotoxicity, general toxicity, reproductive toxicity, and safety pharmacology, drug developers can ensure a data-driven assessment of the risks and benefits associated with this metabolite, ultimately safeguarding patient health.
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An In-depth Technical Guide to the Pharmacokinetics and Disposition of Trazodone N-Oxide
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes complex and extensive hepatic biotransformation, which is critical to its overall clinical profile. While the N-dealkylation pathway leading to the active metabolite, m-chlorophenylpiperazine (m-CPP), is well-documented, other pathways, including N-oxidation, contribute to the disposition of the drug. This technical guide provides a comprehensive overview of the formation and disposition of Trazodone N-Oxide, framed within the broader context of Trazodone's metabolism. We will delve into the enzymatic pathways, the analytical methodologies required for characterization, and the experimental systems used to elucidate these processes, offering field-proven insights for researchers and drug development professionals.
Introduction: The Metabolic Complexity of Trazodone
Trazodone is a widely prescribed therapeutic agent for major depressive disorder, anxiety, and insomnia.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism.[2] After oral administration, Trazodone is rapidly absorbed, with peak plasma concentrations occurring within 1-2 hours.[3] It is then subject to a variety of metabolic reactions, including hydroxylation, N-dealkylation, and N-oxidation.[4][5]
The primary metabolic pathway, mediated predominantly by Cytochrome P450 3A4 (CYP3A4), involves N-dealkylation to produce the pharmacologically active metabolite, m-chlorophenylpiperazine (m-CPP).[6][7] However, the biotransformation of Trazodone is multifaceted, with other enzymes like CYP2D6, CYP2C19, and Flavin-containing Monooxygenases (FMOs) playing roles in secondary pathways.[2][8] One of these secondary pathways is N-oxidation, which leads to the formation of this compound.[4] Understanding the disposition of this metabolite is crucial for a complete characterization of Trazodone's fate in the body and for predicting potential drug-drug interactions.
Metabolic Pathways of Trazodone: Formation of this compound
The biotransformation of Trazodone is a complex network of parallel and sequential reactions. The formation of this compound occurs on one of the piperazine nitrogen atoms.[4] This reaction is a classic example of Phase I metabolism.
Enzymatic Basis of N-Oxidation
While CYP enzymes are the primary drivers of many of Trazodone's metabolic transformations, N-oxidation reactions, particularly of tertiary amines, can also be catalyzed by Flavin-containing Monooxygenases (FMOs).[2][8] The relative contribution of CYPs versus FMOs to the formation of this compound has not been definitively quantified in the literature but represents an important area of investigation. The causality behind studying both enzyme families is that they possess overlapping substrate specificities, and genetic polymorphisms in either can lead to significant inter-individual variability in drug metabolism.
Visualizing the Metabolic Network
The following diagram illustrates the major metabolic pathways of Trazodone, highlighting the position of this compound relative to the parent drug and other key metabolites.
Caption: Major metabolic pathways of Trazodone.
Pharmacokinetics and Disposition of this compound
Direct and extensive pharmacokinetic data specifically for this compound in humans is limited in publicly available literature. Its characterization is often secondary to that of the parent drug and the active metabolite, m-CPP. However, based on general principles of drug metabolism and disposition, we can infer its likely behavior.
Formation and Systemic Exposure
This compound is formed in the liver.[4] Following its formation, it can enter systemic circulation. The extent of its exposure (as measured by AUC) relative to the parent drug is likely to be low, a common characteristic of many minor metabolites.
Physicochemical Properties and Distribution
The addition of an oxygen atom via N-oxidation generally increases the polarity of a molecule. This increased hydrophilicity typically limits the volume of distribution compared to the more lipophilic parent drug and may reduce its ability to cross the blood-brain barrier.
Subsequent Metabolism and Elimination
N-oxide metabolites can be metabolically stable and excreted directly, or they can be subject to further biotransformation, including reduction back to the parent tertiary amine. The primary route of elimination for Trazodone and its metabolites is renal, with approximately 70-75% of an administered dose excreted in the urine within 72 hours.[4] A smaller portion is eliminated in the feces via biliary excretion.[4] It is expected that this compound follows this general elimination pattern.
Summary of Pharmacokinetic Parameters
| Parameter | Value | Source |
| Bioavailability | ~100% | [1] |
| Time to Peak (Tmax) | 1-2 hours (fasted) | [3] |
| Protein Binding | 89-95% | [1] |
| Metabolism | Extensive, hepatic (CYP3A4, CYP2D6) | [2][6] |
| Elimination Half-Life | Biphasic: 3-6 hours (initial), 5-9 hours (terminal) | [1][5] |
| Excretion | ~75% renal, ~20% fecal | [4] |
Methodologies for Studying this compound
Investigating the pharmacokinetics of a specific metabolite like this compound requires robust in vitro and in vivo models, coupled with highly sensitive and specific analytical techniques.
In Vitro Experimental Systems
The choice of an in vitro system is critical for elucidating metabolic pathways. The rationale is to move from simpler, enzyme-specific systems to more complex, cell-based systems that better mimic the in vivo environment.
-
Recombinant Enzymes: Using cDNA-expressed CYP and FMO enzymes is a bottom-up approach to definitively identify which specific enzymes are capable of forming this compound.[2][9]
-
Human Liver Microsomes (HLM): This is a subcellular fraction containing a rich complement of Phase I enzymes (CYPs and FMOs) and is the gold standard for initial metabolic stability and pathway identification studies.[2][9]
-
Cryopreserved Hepatocytes: These represent a more physiologically relevant system as they contain both Phase I and Phase II enzymes, as well as transporters, allowing for a more complete picture of metabolic disposition.[2][9]
The following diagram outlines a typical in vitro experimental workflow for metabolite characterization.
Caption: In vitro workflow for metabolite identification.
Analytical Protocol: LC-MS/MS for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying Trazodone and its metabolites in complex biological matrices due to its superior sensitivity and specificity.[10]
A Self-Validating LC-MS/MS Protocol:
-
Sample Preparation (Trustworthiness Pillar):
-
Objective: To isolate the analytes from interfering matrix components (e.g., proteins, lipids).
-
Protocol: To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of Trazodone or a structurally similar compound like Quetiapine).[10] Perform a protein precipitation with 300 µL of acetonitrile. Vortex and centrifuge. Alternatively, use liquid-liquid extraction for cleaner samples.[11]
-
Causality: The internal standard corrects for variability during sample preparation and instrument analysis, ensuring accuracy and precision.
-
-
Chromatographic Separation:
-
Objective: To separate Trazodone, this compound, and other metabolites before they enter the mass spectrometer.
-
Protocol: Use a C8 or C18 reverse-phase column (e.g., Inertsil C8, 50x4.6 mm, 3 µm).[10] Employ a gradient or isocratic mobile phase, such as a mixture of ammonium acetate buffer and an organic solvent like acetonitrile/methanol.[10]
-
Causality: Chromatographic separation is essential to resolve isomers and prevent ion suppression, where co-eluting compounds interfere with the ionization of the analyte of interest.
-
-
Mass Spectrometric Detection:
-
Objective: To specifically detect and quantify the analytes based on their mass-to-charge ratio (m/z).
-
Protocol: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte. For Trazodone, a common transition is m/z 372.2 -> 176.0.[10] The transition for this compound would be predicted to be m/z 388.2 -> [fragment ion].
-
Causality: MRM provides two levels of mass filtering (parent ion and fragment ion), creating a highly specific and sensitive assay that can quantify compounds down to the ng/mL or pg/mL level.[10][11]
-
-
Validation:
-
Objective: To ensure the method is reliable and reproducible.
-
Protocol: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[10]
-
Clinical and Scientific Implications
While this compound is not known to be pharmacologically active, its formation is still relevant. The metabolic pathways of a drug are interconnected; a high flux through the N-oxidation pathway could potentially decrease the amount of Trazodone available for conversion to the active m-CPP metabolite. Furthermore, since FMOs and CYPs are involved, there is a potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of these enzymes.[12] Characterizing all significant metabolic pathways, including N-oxidation, is a fundamental aspect of a thorough drug safety and disposition assessment.
Conclusion
The disposition of Trazodone is a complex interplay of multiple metabolic pathways. This compound is a metabolite formed through a secondary N-oxidation pathway, likely mediated by both CYP and FMO enzymes. Although it is not the primary metabolite, its formation contributes to the overall clearance and disposition of the parent drug. A complete understanding of its pharmacokinetics requires sophisticated in vitro models and highly sensitive analytical methods like LC-MS/MS. For drug development professionals, characterizing such secondary pathways is essential for building a complete safety and drug-drug interaction profile, ensuring the safe and effective use of the therapeutic agent.
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Trazodone N-Oxide formation by CYP3A4 enzymes
An In-Depth Technical Guide to the Characterization of Trazodone N-Oxide Formation
Executive Summary
Trazodone, a widely prescribed antidepressant, undergoes complex hepatic biotransformation, yielding a variety of metabolites that influence its efficacy and safety profile. While the N-dealkylation pathway to m-chlorophenylpiperazine (mCPP) mediated by Cytochrome P450 3A4 (CYP3A4) is well-documented, other routes, including N-oxidation, are less characterized but critical for a comprehensive understanding of the drug's disposition.[1][2] This guide, designed for researchers and drug development professionals, provides a robust framework for the in vitro investigation of this compound formation. We will dissect the enzymatic players, focusing on the roles of both CYP3A4 and Flavin-containing Monooxygenases (FMOs), and present detailed, self-validating protocols for reaction phenotyping and kinetic characterization.
The Metabolic Landscape of Trazodone
Trazodone is extensively metabolized in the liver through several key pathways, including oxidation, hydroxylation, N-dealkylation, and N-oxidation.[3] The primary and most studied pathway is the N-dealkylation of the piperazine side chain, catalyzed predominantly by CYP3A4, which produces the pharmacologically active metabolite, m-chlorophenylpiperazine (mCPP).[4] However, a complete metabolic map includes other significant transformations. The formation of an N-oxide metabolite represents a critical, albeit less explored, pathway that contributes to the overall clearance and metabolic profile of the parent drug.[1]
Figure 1: Major metabolic pathways of Trazodone.
The Enzymology of Trazodone N-Oxidation: A Tale of Two Enzymes
While CYP3A4 is the dominant enzyme in overall Trazodone metabolism, attributing the N-oxidation pathway solely to it may be an oversimplification.[5] The formation of N-oxides from xenobiotics is a hallmark of two major enzyme superfamilies: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[6][7]
-
Cytochrome P450 3A4 (CYP3A4): As the principal enzyme in Trazodone clearance, CYP3A4's involvement in N-oxidation is plausible.[4] CYPs utilize a heme cofactor and a complex catalytic cycle to activate molecular oxygen for substrate oxidation.[7] However, direct and conclusive evidence prioritizing CYP3A4 in Trazodone N-oxidation over other enzymes is sparse in current literature.
-
Flavin-containing Monooxygenases (FMOs): These non-heme enzymes are highly efficient catalysts of N- and S-oxidation for a wide range of soft, nucleophilic heteroatoms found in drugs and xenobiotics.[6][8] Unlike CYPs, the FMO catalytic cycle is independent of the substrate; the enzyme exists in a pre-activated peroxyflavin state, ready to oxidize any suitable substrate that enters the active site.[6] Studies suggest that FMOs, specifically FMO1 and FMO3, contribute to oxidative metabolism of Trazodone's piperazine moiety, making them strong candidates for catalyzing N-oxide formation.[1][5]
The causality behind our experimental design is rooted in this ambiguity. A scientifically rigorous investigation must not assume an enzyme's role but rather prove it. Therefore, our framework is designed to first differentiate between CYP and FMO activity before proceeding to a detailed kinetic analysis of the specific isoform(s) involved.
In Vitro Experimental Framework for Characterizing N-Oxide Formation
This section details a comprehensive, two-stage experimental strategy to first identify the catalytic enzyme(s) and then to characterize their kinetic behavior.
Figure 2: Two-stage workflow for characterizing N-oxide formation.
In Vitro Test Systems: Rationale for Selection
-
Human Liver Microsomes (HLMs): As subcellular fractions of the endoplasmic reticulum, HLMs contain a rich complement of both CYP and FMO enzymes, making them the ideal starting point for identifying the enzymes involved in a metabolic pathway.[9][10]
-
Recombinant Human Enzymes (rhCYPs/rhFMOs): These are expressed in systems (e.g., baculovirus-infected insect cells) that contain a single, purified enzyme. They are essential for unequivocally confirming the role of a specific isoform and for accurate enzyme kinetic studies without the confounding activities of other enzymes present in HLMs.[4]
Protocol 1: Reaction Phenotyping in Human Liver Microsomes
Objective: To determine the relative contribution of CYP and FMO enzymes to this compound formation.
Methodology: This protocol employs a combination of selective chemical inhibition and heat inactivation. FMOs are generally more heat-stable than CYPs, providing a non-chemical method for differentiation.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Pooled HLMs (final concentration 0.5 mg/mL).
-
Trazodone stock solution (in methanol or DMSO).
-
This compound analytical standard.[11]
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Ketoconazole stock solution (selective CYP3A4 inhibitor).
-
Ice-cold acetonitrile for reaction termination.
-
-
Set Up Incubation Conditions (on ice):
-
Control Group: Buffer, HLMs, Trazodone.
-
CYP3A4 Inhibition Group: Buffer, HLMs, Ketoconazole (pre-incubate for 10 min), Trazodone.
-
Heat Inactivation Group: Pre-heat a separate aliquot of HLM suspension at 50°C for 2 minutes before adding to the incubation mixture with Buffer and Trazodone. This preferentially denatures CYPs.
-
Negative Control: Buffer, HLMs, Trazodone (no NADPH).
-
-
Initiate Reaction:
-
Pre-warm all reaction plates/tubes to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, determined from preliminary time-linearity experiments).
-
-
Terminate Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at 4°C for 15 minutes to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant for LC-MS/MS analysis.
-
Protocol 2: Enzyme Kinetic Analysis with Recombinant Enzymes
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for this compound formation by the primary enzyme identified in Protocol 1.
Methodology: The rate of metabolite formation is measured across a range of substrate concentrations.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Recombinant enzyme (e.g., rhCYP3A4 + reductase or rhFMO3) at a pre-determined optimal concentration.
-
Trazodone stock solution, used to prepare a series of 8-10 final concentrations bracketing the expected Kₘ.
-
Other reagents as listed in Protocol 1.
-
-
Set Up Incubation (on ice):
-
Prepare incubation mixtures containing buffer, the recombinant enzyme system, and each of the Trazodone concentrations.
-
-
Initiate and Incubate:
-
Follow steps 3 and 4 from Protocol 1. The incubation time should be within the linear range for the lowest Trazodone concentration.
-
-
Terminate and Process:
-
Follow steps 5 and 6 from Protocol 1.
-
Analytical Methodology: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for accurate quantification.[12]
-
Chromatography: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) with a gradient elution using mobile phases of ammonium acetate in water and an organic mixture (e.g., acetonitrile:methanol) is a suitable starting point.[12]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions for Trazodone and this compound in Multiple Reaction Monitoring (MRM) mode.
Data Analysis and Interpretation
Interpreting Phenotyping Data
-
If Ketoconazole strongly inhibits N-oxide formation (>80%): CYP3A4 is the primary enzyme.
-
If heat inactivation has little effect, but CYP inhibitors do not: FMOs are the primary enzymes.
-
If both Ketoconazole and heat inactivation partially reduce formation: Both CYP3A4 and FMOs contribute to the pathway.
Calculating and Presenting Enzyme Kinetics
The velocity of the reaction (pmol of metabolite formed/min/pmol of enzyme) is plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
Table 1: Example Enzyme Kinetic Data for this compound Formation
| Parameter | Value (Hypothetical) | Unit | Interpretation |
|---|---|---|---|
| Enzyme | Recombinant Human FMO3 | - | Identified from phenotyping study |
| Kₘ (Michaelis Constant) | 75 | µM | Substrate concentration at half Vₘₐₓ; indicates binding affinity. |
| Vₘₐₓ (Maximum Velocity) | 120 | pmol/min/pmol FMO3 | The maximum rate of the reaction at saturating substrate concentrations. |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) | 1.6 | µL/min/pmol FMO3 | A measure of the enzyme's catalytic efficiency at low substrate concentrations. |
Conclusion and Implications
A thorough characterization of all metabolic pathways is a cornerstone of modern drug development. By employing the systematic approach outlined in this guide, researchers can move beyond assumptions and generate robust, quantitative data on the formation of this compound. This knowledge is not merely academic; it is essential for building predictive pharmacokinetic models and, most critically, for anticipating potential drug-drug interactions. Understanding whether this pathway is mediated by CYP3A4—an enzyme notorious for such interactions—or by FMOs has significant implications for clinical risk assessment and ensuring patient safety.[4]
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Wen, B., Ma, L., Rodrigues, A. D., & Zhu, M. (2008). Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. Drug Metabolism and Disposition, 36(5), 933–942. [Link][14]
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In Vivo Evaluation of Trazodone N-Oxide: A Technical Guide for Preclinical Research
This guide provides an in-depth technical framework for conducting in vivo studies of Trazodone N-Oxide in animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes established methodologies with expert insights to facilitate the robust preclinical evaluation of this metabolite. While direct in vivo research on this compound is not extensively published, this guide extrapolates from the known metabolic pathways of Trazodone and general principles of N-oxide pharmacology to propose a comprehensive investigational strategy.
Introduction: The Rationale for Investigating this compound
Trazodone, a multifunctional antidepressant, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP3A4, with contributions from CYP2D6 and CYP2C19.[1][2] This biotransformation yields a complex array of metabolites, including the well-characterized active metabolite, m-chlorophenylpiperazine (mCPP).[1][3] However, secondary metabolic pathways, including N-oxidation, also play a role, leading to the formation of this compound.[1] The formation of N-oxide metabolites is a significant pathway for many tertiary amine-containing drugs.[4] These metabolites can exhibit their own pharmacological activity, serve as prodrugs that are reduced back to the parent compound in vivo, or be inactive and targeted for elimination.[4][5] Given the therapeutic importance of Trazodone, a thorough understanding of the in vivo disposition and activity of its N-oxide metabolite is crucial for a complete picture of its pharmacological profile and for identifying potential sources of inter-individual variability in clinical response.
A comprehensive metabolic profiling study of Trazodone has identified as many as 37 metabolites in both rat and human liver microsomes, hepatocytes, and rat plasma, including products of N-oxidation.[1] The involvement of flavin-containing monooxygenases (FMOs) in addition to CYP enzymes has been suggested in these N-oxidation pathways.[1][6] The availability of a commercial standard for Trazodone 1,4-Di-N-Oxide further enables the quantitative investigation of this metabolite.[7]
Preclinical In Vivo Evaluation: A Proposed Framework
The following sections outline a proposed framework for the systematic in vivo investigation of this compound in animal models. This framework is based on established protocols for Trazodone and general principles of pharmacokinetic and pharmacodynamic testing.
Selection of Animal Models
The choice of animal model is a critical determinant of the translational relevance of preclinical findings.
-
Rodent Models: Sprague-Dawley rats and C57BL/6 mice are commonly used in Trazodone research and are suitable for initial pharmacokinetic and behavioral screening of this compound.[8] Rats are often preferred for serial blood sampling due to their larger size.
-
Non-Rodent Models: Beagle dogs can also be considered, as they have been used in Trazodone pharmacokinetic studies and may offer metabolic profiles that are more analogous to humans in some aspects.
It is important to consider species-specific differences in drug metabolism. In vitro studies have already shown significant interspecies differences in the intrinsic clearance rates of Trazodone, with human hepatocytes exhibiting the slowest conversion.[2][6] Therefore, characterizing the metabolism of this compound in liver microsomes from the selected animal species prior to in vivo studies is highly recommended.
Pharmacokinetic (PK) Studies
The primary objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 1: Proposed Pharmacokinetic Study Design
| Parameter | Recommendation | Rationale |
| Animal Model | Male Sprague-Dawley rats (n=3-5 per group) | Well-characterized model for Trazodone PK, allows for serial blood sampling. |
| Test Article | This compound (synthesized or commercially procured standard) | Direct administration allows for characterization of the metabolite's intrinsic PK properties. |
| Formulation | Solution in a suitable vehicle (e.g., saline, PEG400/water) | Ensures complete dissolution and accurate dosing. |
| Routes of Administration | Intravenous (IV) bolus, Oral (PO) gavage | IV administration provides data on clearance and volume of distribution. PO administration assesses oral bioavailability. |
| Dose Levels | At least 3 dose levels for each route | To assess dose proportionality. |
| Blood Sampling | Serial sampling at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) | To accurately define the plasma concentration-time profile. |
| Sample Analysis | LC-MS/MS | Provides the necessary sensitivity and selectivity for quantification of this compound and potential back-conversion to Trazodone in plasma.[9] |
-
Acclimatization: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the study.
-
Catheterization (for IV studies): Surgically implant a catheter in the jugular vein for blood sampling. Allow for a recovery period of at least 48 hours.
-
Dosing:
-
IV Administration: Administer this compound as a single bolus injection via the tail vein.
-
Oral Administration: Administer this compound via oral gavage.
-
-
Blood Collection: Collect serial blood samples (approximately 0.2 mL) into tubes containing an anticoagulant (e.g., EDTA) at the specified time points.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and Trazodone in rat plasma.[9][10] This is crucial to assess the extent of in vivo reduction of the N-oxide back to the parent drug.
Pharmacodynamic (PD) Studies
PD studies aim to evaluate the pharmacological effects of this compound, particularly its potential central nervous system (CNS) activity.
Table 2: Proposed Pharmacodynamic Study Design
| Parameter | Recommendation | Rationale |
| Animal Model | Male C57BL/6 mice | Commonly used for behavioral pharmacology studies. |
| Test Article | This compound | To determine its intrinsic pharmacological effects. |
| Control Groups | Vehicle control, Trazodone positive control | To compare the effects of this compound to baseline and the parent drug. |
| Behavioral Assays | Forced Swim Test (FST), Tail Suspension Test (TST), Open Field Test (OFT), Elevated Plus Maze (EPM) | To assess antidepressant-like, anxiolytic-like, and general locomotor activity. |
| Dose Levels | A range of doses based on preliminary tolerability studies. | To establish a dose-response relationship. |
-
Acclimatization: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.
-
Dosing: Administer this compound, Trazodone, or vehicle via intraperitoneal (IP) injection 30-60 minutes before the test.
-
Test Procedure:
-
Place each mouse individually into a glass cylinder filled with water (25 ± 1°C).
-
Record the behavior for a period of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpretation and communication of results.
Table 3: Example Pharmacokinetic Parameters of Trazodone in Rats (for comparative purposes)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| IV | 10 | - | - | 12,300 |
| PO | 20 | 1,500 | 1.5 | 10,500 |
Note: The above data is illustrative and compiled from various sources for comparative context.
Visualizing Metabolic Pathways and Experimental Workflows
Graphviz diagrams can be used to visually represent complex relationships.
Caption: Metabolic pathways of Trazodone.
Caption: Proposed workflow for in vivo studies.
Conclusion and Future Directions
The in vivo investigation of this compound is a necessary step to fully elucidate the pharmacology of Trazodone. The proposed framework in this guide provides a comprehensive starting point for researchers. Key considerations for future studies include the investigation of brain penetration of this compound and its potential to be a substrate or inhibitor of drug transporters at the blood-brain barrier. Furthermore, exploring the pharmacological activity of this compound at serotonin and other relevant receptors will be crucial to determine its contribution to the overall therapeutic effects and side-effect profile of Trazodone.
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An In-Depth Technical Guide to the Cytotoxicity Assessment of Trazodone N-Oxide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cytotoxic potential of Trazodone N-Oxide, a key metabolite of the widely prescribed antidepressant, Trazodone. This document offers not just procedural steps but also the underlying scientific rationale for experimental design and assay selection, ensuring a robust and self-validating approach to toxicological screening.
Introduction: The Imperative for Metabolite Cytotoxicity Profiling
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3][4] This biotransformation yields several metabolites, including m-chlorophenylpiperazine (mCPP) and products of N-oxidation.[2][5] While the parent drug's pharmacology is well-documented, the toxicological profiles of its metabolites, such as this compound, are often less characterized. Rare cases of liver toxicity associated with trazodone have been reported, potentially linked to the formation of reactive metabolites.[2] It has been suggested that bioactive intermediate metabolites of trazodone could be implicated in hepatotoxicity.[6][7] Therefore, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical step in comprehensively understanding the safety profile of trazodone.
Conventional in vitro toxicity assays often focus solely on the parent compound, which can lead to an incomplete understanding of potential adverse effects, as metabolites can sometimes be more toxic than the parent drug.[8] Early-stage screening of metabolite toxicity can de-risk drug development programs and provide crucial data for regulatory submissions.[8][9]
This guide outlines a multi-parametric approach to assess the cytotoxicity of this compound, employing a battery of well-established in vitro assays. The proposed workflow is designed to provide a holistic view of potential cytotoxic mechanisms, from metabolic impairment and loss of membrane integrity to the induction of oxidative stress and apoptosis.
Experimental Design: A Framework for Rigorous Assessment
A robust cytotoxicity study hinges on a well-conceived experimental design. The following considerations are paramount when investigating the potential toxicity of this compound.
Cell Line Selection
The choice of cell line is critical and should be guided by the clinical context of the parent drug. Given that trazodone-associated toxicity has been linked to the liver, a human hepatocyte-derived cell line, such as HepG2 , is a highly relevant model. These cells retain many of the metabolic capabilities of primary hepatocytes and are widely used in toxicological screening. For a broader assessment, a panel of cell lines representing other potential target organs could also be considered.
Dose-Response and Exposure Duration
Cytotoxicity should be evaluated over a range of concentrations to establish a clear dose-response relationship. A typical approach involves a serial dilution of this compound, spanning several orders of magnitude. The concentration range should ideally encompass and exceed the expected physiological concentrations of the metabolite in vivo.
Exposure times should also be varied to capture both acute and delayed cytotoxic effects. Initial screening is often conducted at 24, 48, and 72 hours of continuous exposure.
Controls: The Foundation of Valid Data
The inclusion of appropriate controls is non-negotiable for data integrity.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experimental wells.
-
Untreated Control: Cells cultured in medium alone, representing baseline viability.
-
Positive Control: A compound known to induce cytotoxicity in the chosen cell line (e.g., staurosporine for apoptosis assays, or hydrogen peroxide for oxidative stress assays). This control validates that the assay system is responsive.
Core Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of cytotoxicity. Therefore, a panel of assays targeting different cellular processes is recommended.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and the appropriate controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.
Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon cell lysis or membrane damage.[12][13][14]
-
Cell Seeding and Treatment: Follow the same initial steps as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[15] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well containing the supernatant.[13][15]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of around 490 nm.[12][15] A reference wavelength of 680 nm can be used to subtract background absorbance.[16]
Assessment of Oxidative Stress: The ROS Assay
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can cause cellular damage when present in excess, a state known as oxidative stress.[17][18] The DCFH-DA assay is a common method to measure intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and controls for a shorter duration, typically 1-6 hours, as ROS generation can be an early event.
-
Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add the DCFH-DA working solution (typically 10 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.[19]
-
Fluorescence Measurement: After incubation, remove the DCFH-DA solution, wash the cells, and add buffer to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
Assessment of Apoptosis: Caspase-3 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 is a key executioner caspase.[20] Assays for caspase-3 activity typically use a substrate that, when cleaved by the active enzyme, releases a chromophore or fluorophore.[21]
-
Cell Seeding and Treatment: Treat cells with this compound and controls for a duration sufficient to induce apoptosis (e.g., 12-48 hours).
-
Cell Lysis: After treatment, harvest and lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.[22]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates in a 96-well plate.[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.[20][21]
-
Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at a wavelength of 400-405 nm.[21]
Data Analysis and Interpretation
For each assay, the data should be normalized to the vehicle control to determine the percentage of cytotoxicity or the percentage of viable cells. The results should be plotted as a dose-response curve, from which key toxicological parameters such as the IC50 (half-maximal inhibitory concentration) can be calculated.
| Assay | Endpoint Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | A decrease in signal indicates reduced metabolic activity and/or cell viability. |
| LDH | Lactate Dehydrogenase release | An increase in signal indicates loss of cell membrane integrity and cell lysis. |
| ROS | Intracellular Reactive Oxygen Species | An increase in fluorescence indicates the induction of oxidative stress. |
| Caspase-3 | Caspase-3 enzyme activity | An increase in signal indicates the activation of the apoptotic pathway. |
Visualizing Workflows and Pathways
General Cytotoxicity Testing Workflow
Caption: A generalized workflow for the in vitro cytotoxicity assessment of this compound.
Potential Mechanisms of this compound Induced Cytotoxicity
Caption: Hypothesized pathways of this compound-induced cytotoxicity.
Conclusion
This technical guide provides a robust, multi-faceted framework for the systematic evaluation of this compound cytotoxicity. By integrating assays that probe metabolic health, membrane integrity, oxidative stress, and apoptotic pathways, researchers can generate a comprehensive toxicological profile of this key trazodone metabolite. The insights gained from these studies are essential for a complete understanding of trazodone's safety profile and for making informed decisions in drug development and regulatory science.
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An In-Depth Technical Guide to Trazodone N-Oxide
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Trazodone N-Oxide, a primary metabolite of the antidepressant drug Trazodone. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, metabolic formation, and the analytical methodologies essential for its characterization and quantification. The protocols and insights herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Core Chemical Identity and Properties
This compound, also known as Trazodone EP Impurity A, is a crucial molecule in the study of Trazodone's metabolism and overall pharmacological profile.[1] Its formation is a result of oxidative metabolism of the parent drug. Understanding its fundamental properties is the first step in any analytical or metabolic investigation.
Key chemical and physical data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55290-68-1 | [2][3] |
| Alternate CAS (HCl Salt) | 55290-66-9 | [3][4] |
| Molecular Formula | C₁₉H₂₂ClN₅O₂ | [2][3][5] |
| Molecular Weight | 387.86 g/mol | [2] |
| Accurate Mass | 387.1462 | [2] |
| Known Synonyms | Trazodone Impurity A, Trazodone EP Impurity A | [4] |
| Physical Form | Crystals | [6] |
| Melting Point | 119 - 122°C | [7] |
| Recommended Storage | -20°C | [2] |
Metabolic Formation Pathway
Trazodone undergoes extensive hepatic metabolism in humans.[8][9] The formation of this compound occurs via N-oxidation, a common metabolic route for compounds containing nitrogen atoms within heterocyclic or aliphatic structures. This biotransformation is primarily mediated by two key enzyme families:
-
Cytochrome P450 (CYP) System: Specifically, the CYP3A4 isoform is the principal enzyme responsible for metabolizing Trazodone.[8][10][11] While its major role is the N-dealkylation that forms the active metabolite m-chlorophenylpiperazine (mCPP), it also contributes to oxidative pathways.[8][9]
-
Flavin-Containing Monooxygenases (FMOs): These enzymes are also known to contribute to N-oxidation pathways and are recognized as playing a role in Trazodone's metabolism.[9][12]
The causality for this pathway is the organism's mechanism to increase the polarity of the lipophilic parent drug (Trazodone), thereby facilitating its excretion from the body. The addition of an oxygen atom significantly increases the molecule's water solubility.
Analytical Methodologies and Workflows
The accurate identification and quantification of this compound require robust analytical techniques. A multi-step workflow is necessary for unambiguous characterization, starting from separation and culminating in structural confirmation. This self-validating system ensures that the identity and purity of the analyte are confirmed by orthogonal methods.
Chromatographic Separation: Stability-Indicating UHPLC Method
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for separating this compound from the parent drug and other related impurities or degradation products.[13][14] The choice of a C18 stationary phase provides excellent retention for the moderately polar analytes, while a gradient elution ensures efficient separation in a short runtime.
Protocol:
-
System Preparation:
-
Instrument: UHPLC system equipped with a UV detector.[14]
-
Column: Acquity UPLC CSH C18 (e.g., 100 x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 8.5.[13]
-
Mobile Phase B: Methanol.[13]
-
Flow Rate: 0.25 mL/min.[13]
-
Detection Wavelength: 249 nm.[14]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Gradient Elution Program:
-
0-1 min: 95% A, 5% B
-
1-8 min: Linear gradient to 5% A, 95% B
-
8-9 min: Hold at 5% A, 95% B
-
9-10 min: Return to 95% A, 5% B
-
10-12 min: Column re-equilibration.
-
-
Data Analysis:
-
The retention time for this compound is determined by injecting a pure standard.
-
Purity is assessed by calculating the peak area percentage (>95% is typical for reference standards).[2]
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight and elemental composition of the analyte. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is the authoritative choice for determining the accurate mass.
Protocol:
-
Instrumentation: Couple the UHPLC system described above to a high-resolution mass spectrometer (e.g., QTOF-MS/MS).[13]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range of m/z 100-600.
-
The expected protonated molecule [M+H]⁺ for this compound (C₁₉H₂₂ClN₅O₂) is approximately m/z 388.15.
-
-
Validation:
-
The measured accurate mass should be within 5 ppm of the calculated theoretical mass (387.1462 for the neutral molecule).[2] This provides strong evidence for the assigned molecular formula.
-
Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy provides definitive structural information by mapping the carbon-hydrogen framework of the molecule. It is the gold standard for confirming the site of N-oxidation. Suppliers of this compound reference standards provide comprehensive NMR data as part of their Certificate of Analysis.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated, purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H-NMR (Proton NMR) Analysis:
-
Purpose: To identify the number of unique protons and their chemical environments.
-
Expected Observations: Signals corresponding to the aromatic protons on the chlorophenyl and triazolopyridine rings, as well as aliphatic protons from the propyl chain and piperazine ring. A downfield shift in the signals for protons adjacent to the newly formed N-oxide group is expected compared to the parent Trazodone molecule.
-
-
¹³C-NMR (Carbon NMR) Analysis:
-
Purpose: To identify the number of unique carbon atoms.
-
Expected Observations: Signals for all 19 carbon atoms in the molecule, with chemical shifts confirming the aromatic, aliphatic, and carbonyl environments.
-
-
Data Interpretation: The complete assignment of ¹H and ¹³C spectra, often aided by 2D NMR techniques (like COSY and HSQC), provides unambiguous confirmation of the this compound structure.
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This compound - CAS - 55290-68-1. (n.d.). Axios Research. Retrieved from [Link]
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Rotzinger, S., Fang, J., Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Retrieved from [Link]
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An In-Depth Technical Guide to the Metabolic Fate of Trazodone
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes complex and extensive biotransformation critical to its therapeutic efficacy and safety profile. This guide provides a comprehensive examination of the metabolic fate of trazodone, from its absorption and distribution to its intricate hepatic metabolism and subsequent excretion. We will delve into the primary enzymatic pathways, with a significant focus on the role of cytochrome P450 3A4 (CYP3A4) in generating its principal active metabolite, meta-chlorophenylpiperazine (m-CPP). Furthermore, this document outlines field-proven experimental methodologies for characterizing trazodone's metabolism, discusses the profound impact of drug-drug interactions, and contextualizes the clinical significance of its metabolic profile.
Introduction: The Clinical and Pharmacological Profile of Trazodone
Trazodone is a phenylpiperazine antidepressant utilized for the management of major depressive disorder, anxiety disorders, and insomnia.[1][2] Its mechanism of action is multifaceted, primarily involving antagonism of serotonin 5-HT2A and 5-HT2C receptors and inhibition of the serotonin transporter (SERT).[2][3] This unique pharmacological profile distinguishes it from other antidepressant classes like SSRIs and SNRIs, often resulting in a different side-effect profile, notably with less insomnia, anxiety, and sexual dysfunction.[2] A thorough understanding of its metabolic journey is paramount for optimizing therapeutic outcomes and mitigating risks associated with its use.
Pharmacokinetic Profile: An Overview of ADME
The clinical efficacy and safety of trazodone are governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Trazodone is characterized by rapid absorption, extensive hepatic metabolism, and a biphasic elimination pattern.
Absorption and Distribution
Following oral administration, trazodone is rapidly and almost completely absorbed from the gastrointestinal tract.[4] Peak plasma concentrations are typically reached within 0.5 to 2 hours.[5][6] The presence of food can influence the rate of absorption, potentially decreasing the peak plasma concentration and delaying the time to reach it, although the total amount of drug absorbed may slightly increase.[4][7][8]
Trazodone exhibits high plasma protein binding, ranging from 89% to 95%.[2][7] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects within the central nervous system.[7][9]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma (Tmax) | 0.5 - 2 hours | [5][6] |
| Plasma Protein Binding | 89% - 95% | [2][7] |
| Bioavailability | ~100% | [2] |
| Elimination Half-Life | Biphasic: 3-6 hours (initial), 5-9 hours (terminal) | [2][7][10] |
Hepatic Biotransformation: The Core of Trazodone Metabolism
Trazodone is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[7][11] The metabolic processes are primarily mediated by the cytochrome P450 (CYP) enzyme system in Phase I reactions, followed by Phase II conjugation.
Phase I Metabolism: The Role of Cytochrome P450 Isoforms
Multiple CYP isoforms are involved in trazodone's metabolism, including CYP3A4, CYP2D6, and CYP2C19.[5][12] However, CYP3A4 is unequivocally the principal enzyme responsible for the major metabolic pathway: N-dealkylation.[3][13] Other Phase I reactions include hydroxylation and N-oxidation.[5][7]
-
CYP3A4: This is the primary enzyme that catalyzes the conversion of trazodone to its only known pharmacologically active metabolite, m-chlorophenylpiperazine (m-CPP).[5][13][14] The significance of this pathway is underscored by in vitro studies using human liver microsomes and recombinant CYP enzymes, where m-CPP formation correlated significantly only with CYP3A4 activity.[13]
-
CYP2D6: While playing a minor role in the metabolism of the parent drug, CYP2D6 is involved in the subsequent metabolism of m-CPP to p-hydroxy-m-CPP (OH-mCPP).[3][5] It also contributes to secondary pathways like hydroxylation of trazodone itself.[5][6]
-
CYP2C19 & FMOs: These enzymes also contribute to the formation of other, largely inactive metabolites.[5][12]
The Key Metabolite: m-Chlorophenylpiperazine (m-CPP)
The formation of m-CPP is a critical aspect of trazodone's pharmacology.[14] While systemic levels of m-CPP are generally less than 10% of the parent trazodone concentration, its distinct pharmacological activity can influence the overall therapeutic and adverse effect profile.[5][6] Unlike trazodone, which is a 5-HT2A/2C antagonist, m-CPP acts as a non-selective serotonin receptor agonist.[5][6][15] This agonistic activity, particularly at 5-HT2C receptors, has been associated with anxiogenic effects, which may counteract some of trazodone's therapeutic benefits.[5]
Caption: Primary metabolic pathways of trazodone.
Excretion Pathways
The metabolites of trazodone are primarily eliminated from the body via the kidneys. Approximately 70-75% of an administered dose is excreted in the urine as metabolites within 72 hours.[7][16] A smaller portion, around 20%, is eliminated in the feces through biliary excretion.[7]
Factors Influencing Trazodone Metabolism
Drug-Drug Interactions
Given the central role of CYP3A4 in trazodone clearance, there is a significant potential for drug-drug interactions.[13]
-
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 can significantly increase plasma concentrations of trazodone, elevating the risk of adverse effects such as sedation, hypotension, and cardiac arrhythmias (QT prolongation).[1][17][18] Dose reduction of trazodone should be considered when co-administered with strong CYP3A4 inhibitors.[17] Examples include ketoconazole, ritonavir, clarithromycin, and grapefruit juice.[1][3]
-
CYP3A4 Inducers: Conversely, CYP3A4 inducers can accelerate trazodone metabolism, leading to decreased plasma concentrations and potentially reducing its therapeutic efficacy.[1][17] An increased trazodone dosage may be necessary.[17] Examples include carbamazepine, phenytoin, and St. John's wort.[1]
Other Factors
-
Smoking: Tobacco smoking has been shown to enhance the metabolism of trazodone, resulting in lower plasma concentrations of the parent drug and higher m-CPP/trazodone ratios.[19]
-
Hepatic Impairment: As trazodone is extensively metabolized in the liver, its use in patients with hepatic impairment requires caution, although specific studies are limited.[2]
Experimental Methodologies for Metabolic Profiling
Characterizing the metabolic fate of a drug candidate like trazodone is a cornerstone of drug development. The following protocols outline standard, field-proven methodologies.
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment is designed to identify the primary metabolizing enzymes.
-
Preparation: Prepare an incubation mixture in microcentrifuge tubes containing 0.1 M phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.4-0.6 mg/mL protein), and trazodone (e.g., 4-8 µM).[5]
-
Inhibitor Addition (for enzyme identification): To separate tubes, add selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[5][10] A control tube with no inhibitor is essential.
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-generating system (1 mM NADPH).[5]
-
Incubation: Incubate at 37°C for a specified time (e.g., 20-40 minutes) with gentle shaking.[5]
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the tubes to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining trazodone and the formation of metabolites like m-CPP. A significant reduction in metabolite formation in the presence of a specific inhibitor identifies the key enzyme.[5]
Protocol: Bioanalytical Quantification using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trazodone and its metabolites in biological matrices due to its high sensitivity and selectivity.[20][21]
-
Sample Preparation: Extract trazodone, m-CPP, and an internal standard (e.g., trazodone-d6, nefazodone) from the plasma sample (e.g., 500 µL).[8][21] This is typically achieved via protein precipitation or liquid-liquid extraction.[20][21]
-
Chromatographic Separation: Inject the extracted sample onto an HPLC system equipped with a suitable column (e.g., C8 or cyano).[21][22] Use an isocratic or gradient mobile phase to separate the analytes.
-
Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) mode.[21]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each compound to ensure specificity. For example:
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.[22]
Caption: Experimental workflow for trazodone quantification.
Conclusion and Future Directions
The metabolic fate of trazodone is well-characterized, with hepatic metabolism via CYP3A4 to the active metabolite m-CPP being the principal pathway.[5][13] This biotransformation is central to its clinical pharmacology and is a key determinant of potential drug-drug interactions.[1] The methodologies outlined in this guide, particularly in vitro HLM studies and in vivo bioanalysis by LC-MS/MS, represent the industry standard for elucidating such pathways.
Future research should continue to explore the inter-individual variability in trazodone metabolism, including the impact of genetic polymorphisms in CYP enzymes, to further advance personalized medicine approaches for the treatment of depression and other CNS disorders.
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A Methodological Framework for Characterizing the Serotonergic Profile of Trazodone N-Oxide
An In-Depth Technical Guide for Pharmacological Research and Drug Development
Abstract
Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class, possessing a complex, dose-dependent pharmacological profile.[1][2] Its clinical effects are understood to be a composite of the parent drug's actions and those of its primary active metabolite, m-chlorophenylpiperazine (mCPP).[3][4] However, trazodone undergoes several metabolic transformations, including N-oxidation, resulting in the formation of Trazodone N-Oxide.[5][6] While identified as a metabolite, the specific pharmacological activity of this compound, particularly its impact on serotonergic pathways, remains largely uncharacterized in publicly available literature. This guide serves not as a repository of existing data on the N-oxide metabolite, but as a rigorous methodological framework for researchers and drug development professionals. We provide the essential experimental protocols and rationale required to systematically investigate and define the serotonergic profile of this compound, thereby enabling a more complete understanding of trazodone's overall mechanism of action.
Trazodone: A Multifunctional Agent in Serotonergic Neurotransmission
Trazodone's therapeutic efficacy is derived from its unique and multifaceted interaction with the serotonin system.[7][8] Unlike selective serotonin reuptake inhibitors (SSRIs), trazodone combines several distinct actions that vary with dosage.[1][2]
-
5-HT2A Receptor Antagonism: Trazodone is a potent antagonist at 5-HT2A receptors.[9][10][11] This action is considered central to its antidepressant and anxiolytic effects and is believed to mitigate the insomnia and sexual dysfunction often associated with SSRIs.[7][12]
-
Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of the serotonin transporter (SERT), the primary mechanism of action for SSRIs.[10][13] This activity becomes more significant at higher clinical doses used for treating depression.[1]
-
5-HT1A Receptor Partial Agonism: The drug also acts as a partial agonist at 5-HT1A autoreceptors, which can contribute to the modulation of serotonin release.[9][14][15]
-
Ancillary Receptor Activity: Trazodone's prominent sedative effects are largely attributed to its potent antagonism of histamine H1 and α1-adrenergic receptors.[7][11][16]
This complex profile underscores the necessity of understanding not just the parent compound, but all potentially active metabolites that may contribute to its clinical outcomes.
The Metabolic Landscape of Trazodone
Trazodone is extensively metabolized in the liver, primarily through pathways mediated by the cytochrome P450 (CYP) enzyme system.[3][9] The two principal metabolic routes are N-dealkylation and N-oxidation.
-
N-dealkylation to mCPP: The most well-characterized pathway involves CYP3A4, which cleaves the propyl side chain to form the active metabolite m-chlorophenylpiperazine (mCPP).[3][4][17] mCPP has its own distinct pharmacological profile, acting as a non-selective serotonin receptor agonist, with notable activity at 5-HT2C receptors.[3]
-
N-oxidation: This pathway leads to the formation of this compound.[5] While this metabolite has been identified, its contribution to the overall pharmacological effect of trazodone is currently undefined. A comprehensive assessment of its activity is a critical gap in the literature.
A Methodological Framework for Characterizing this compound
To elucidate the impact of this compound on serotonergic pathways, a tiered experimental approach is required. The following sections detail the essential in vitro and in vivo protocols necessary to build a comprehensive pharmacological profile.
Causality Behind the Framework
The rationale for this multi-step approach is grounded in the principles of modern drug discovery. We begin with the most fundamental interaction—binding affinity—to determine if the compound interacts with a target. We then progress to functional assays to understand the nature of that interaction (e.g., activation or inhibition). Finally, we move to more complex systems to assess the impact on neurotransmitter levels. This systematic progression ensures that each step logically informs the next, providing a self-validating system of inquiry from molecular target to physiological response.
Step 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for key serotonergic targets (5-HT1A, 5-HT2A, 5-HT2C, SERT) and compare it to the parent compound and mCPP. High affinity suggests a potential for direct pharmacological activity.
Protocol: Competitive Radioligand Binding Assay (Example: 5-HT2A Receptor)
-
Materials & Reagents:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin or another high-affinity 5-HT2A ligand.
-
This compound, Trazodone, and mCPP of high purity.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and cocktail; glass fiber filter mats; cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of this compound (and comparator compounds) across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]ketanserin (typically at its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess mianserin).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation: The results should be summarized in a clear, comparative table.
Table 1: Hypothetical Receptor Binding Profile (Ki, nM)
| Target | Trazodone | mCPP | This compound |
|---|---|---|---|
| 5-HT2A | ~15-40[8][13] | ~100-300[3] | Experimental Value |
| 5-HT1A | ~78-120[8][13] | ~100-200[3] | Experimental Value |
| 5-HT2C | ~150-225[8][13] | ~10-30[3] | Experimental Value |
| SERT | ~200-370[8][13] | >1000[3] | Experimental Value |
Note: Literature values for Trazodone and mCPP can vary based on experimental conditions.
Step 2: In Vitro Functional Assays
Objective: To determine the functional activity of this compound at receptors where it shows significant binding affinity. This clarifies whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.
Protocol: Calcium Flux Assay (Example: Gq-coupled 5-HT2A/2C Receptors)
-
Materials & Reagents:
-
Cell line expressing the target receptor (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist control (e.g., Serotonin or a selective agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure (Antagonist Mode):
-
Plate cells in a 96- or 384-well plate and allow them to adhere.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Add serial dilutions of this compound to the wells and pre-incubate for a specified time.
-
Place the plate in the fluorescent reader.
-
Initiate reading and, after establishing a baseline, inject a fixed concentration of a known agonist (typically at its EC₈₀) into all wells.
-
Continue to monitor the change in fluorescence, which corresponds to intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the agonist-induced signal.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate its IC₅₀. This value represents its potency as an antagonist.
-
To test for agonist activity, simply add this compound to the cells without a subsequent agonist addition and measure any direct increase in fluorescence to determine an EC₅₀.
-
Step 3: Serotonin Transporter (SERT) Uptake Assay
Objective: To quantify the inhibitory effect of this compound on serotonin reuptake.
Protocol: [³H]5-HT Uptake Assay
-
Materials & Reagents:
-
Rat brain synaptosomes or a cell line stably expressing human SERT.
-
Radioligand: [³H]5-HT (Serotonin).
-
Uptake inhibitor control: Fluoxetine or another potent SSRI.
-
Krebs-Ringer buffer.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control compounds.
-
Initiate the uptake reaction by adding a fixed, low concentration of [³H]5-HT.
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration, washing with ice-cold buffer to remove extracellular [³H]5-HT.
-
Quantify the radioactivity trapped within the cells/synaptosomes via liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of inhibition of [³H]5-HT uptake against the log concentration of this compound to determine its IC₅₀ for SERT inhibition.
-
Synthesis, Interpretation, and Future Directions
Upon completion of this experimental framework, a comprehensive serotonergic profile of this compound will emerge.
-
Interpretation: The combined binding (Ki), functional (EC₅₀/IC₅₀), and uptake inhibition data will define the metabolite's potency and action at key serotonergic targets. This profile can then be compared to that of trazodone and mCPP. For instance, if this compound demonstrates potent 5-HT2A antagonism similar to the parent drug, it may contribute significantly to the overall therapeutic effect. Conversely, if it is largely inactive or has a novel activity profile, its role would be interpreted differently.
-
Future Directions: Positive in vitro findings would warrant progression to in vivo studies. Techniques such as in vivo microdialysis in rodent models could be employed to measure how systemic administration of this compound affects extracellular serotonin levels in brain regions like the prefrontal cortex and hippocampus. Furthermore, behavioral models for depression and anxiety could help determine if the metabolite possesses independent therapeutic or side-effect-mediating properties.
Conclusion
The clinical activity of a drug is the sum of the effects of the parent compound and its active metabolites. While the pharmacology of trazodone and its primary metabolite, mCPP, is well-documented, the profile of this compound remains a significant knowledge gap. Ascribing the entirety of trazodone's metabolic activity to mCPP is an oversimplification that may overlook crucial aspects of its mechanism or safety profile. The methodological framework presented in this guide provides a scientifically rigorous, step-by-step pathway for researchers to systematically characterize the serotonergic activity of this compound. Undertaking these studies is essential for a complete and nuanced understanding of trazodone's pharmacology and will provide invaluable insights for both basic research and clinical drug development.
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- 27. Binding profile of trazodone and dapiprazole to some brain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Quantitative Bioanalysis of Trazodone N-Oxide in Human Plasma by LC-MS/MS: An Application Note and Protocol
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Trazodone N-Oxide, a significant metabolite of the antidepressant drug Trazodone, in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology leverages solid-phase extraction for sample clean-up, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All experimental choices are rationalized to ensure scientific integrity and reproducibility, with validation performed in accordance with FDA guidelines.[1][2]
Introduction
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, indicated for the treatment of major depressive disorder.[3] The therapeutic and potential side effects of Trazodone are dictated by its complex metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[4][5] This process leads to the formation of several metabolites, including the pharmacologically active m-chlorophenylpiperazine (mCPP) and various oxidized species.[5] Among these, this compound (Figure 1) is a notable metabolite whose quantification is crucial for a comprehensive understanding of Trazodone's disposition in the body.
The polarity of this compound presents a unique challenge for bioanalytical method development, requiring careful optimization of sample preparation and chromatographic conditions to achieve adequate retention, separation, and detection sensitivity. This guide provides a comprehensive walkthrough of the development and validation of a reliable LC-MS/MS method for the quantification of this compound in human plasma.
Figure 1: Chemical Structures
Method Development Strategy
The development of a robust LC-MS/MS method for this compound quantification necessitates a systematic approach, encompassing sample preparation, chromatography, and mass spectrometry. The inherent polarity of the N-oxide functional group guides the selection of appropriate techniques to ensure efficient extraction, chromatographic retention, and sensitive detection.
Sample Preparation: Rationale for Solid-Phase Extraction (SPE)
The complexity of the plasma matrix requires a selective sample preparation technique to minimize interferences and enhance the signal-to-noise ratio of the analyte. While protein precipitation is a simpler and faster technique, it may not provide sufficient cleanup for polar metabolites like N-oxides, potentially leading to significant matrix effects.[6] Liquid-liquid extraction (LLE) can also be challenging for polar compounds.
Therefore, Solid-Phase Extraction (SPE) is the recommended approach for this application. A mixed-mode cation exchange (MCX) SPE sorbent is particularly well-suited for this compound. This is because the basic nitrogen on the piperazine ring can be protonated, allowing for strong retention on the cation exchange phase, while the overall polarity of the molecule can be leveraged for selective washing and elution steps. This dual retention mechanism provides superior cleanup compared to single-mode SPE.[1]
Internal Standard Selection
An ideal internal standard (IS) should be a stable isotope-labeled (SIL) analog of the analyte, as it co-elutes and experiences similar ionization effects, thereby providing the most accurate correction for matrix effects and variability in extraction and instrument response. While a commercially available SIL-Trazodone N-Oxide is not readily found, Trazodone-d6 is a suitable alternative.[7] Its structural similarity to this compound ensures comparable behavior during sample preparation and chromatography.
Chromatography: Optimizing for a Polar Metabolite
The increased polarity of this compound compared to the parent drug necessitates careful selection of the stationary and mobile phases to achieve adequate retention on a reversed-phase column. A C18 column with a slightly acidic mobile phase containing an organic modifier like methanol or acetonitrile is a good starting point. The acidic mobile phase ensures the protonation of the basic nitrogens, enhancing retention. A gradient elution will be employed to ensure the timely elution of both the polar N-oxide and the less polar parent drug, if analyzed concurrently.
Mass Spectrometry: Defining MRM Transitions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this application due to its high selectivity and sensitivity. The Multiple Reaction Monitoring (MRM) mode will be used for quantification.
The precursor ion for this compound will be its protonated molecule [M+H]+. Based on the molecular weight of 387.86 g/mol , the expected precursor ion is m/z 388.9 . A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da), resulting in the formation of the parent drug's protonated molecule.[8] Therefore, a primary product ion for this compound is expected to be m/z 372.9 . Further fragmentation of this ion can provide a secondary, confirmatory product ion. For Trazodone, a known fragmentation pathway involves the cleavage of the propylpiperazine side chain, yielding a product ion of m/z 176.1 .[9] This same fragment is a plausible product ion for this compound after the initial loss of oxygen.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Trazodone-d6 hydrochloride (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode cation exchange (MCX) SPE cartridges (30 mg, 1 mL)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Trazodone-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Trazodone-d6 stock solution in 50:50 (v/v) methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Sample Spiking: To 100 µL of plasma sample, add 25 µL of the 100 ng/mL Trazodone-d6 internal standard working solution.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the sample, and vortex to mix. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | High-performance liquid chromatography system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 388.9 | 372.9 | 150 |
| 388.9 | 176.1 | 150 | |
| Trazodone-d6 (IS) | 378.2 | 182.1 | 150 |
Method Validation
The developed method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.
-
Linearity and Range: Establish a calibration curve over the expected concentration range and demonstrate a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels (LLOQ, LQC, MQC, and HQC). The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of this compound from plasma at three QC levels.
-
Stability: Assess the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound in human plasma using LC-MS/MS. The detailed methodology, from sample preparation to instrument parameters, is designed to be a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The emphasis on a robust SPE procedure and optimized LC-MS/MS conditions ensures the generation of high-quality, reliable data that can confidently be used in regulatory submissions and for making critical decisions in drug development programs.
References
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Axios Research. This compound - CAS - 552-90-68-1. [Link]
-
Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]
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FDA. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
- Ghanbari, F., et al. (2020). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113469.
-
PubChem. Trazodone. [Link]
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PubChem. This compound. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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MOLBASE. This compound. [Link]
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NIST. Trazodone. [Link]
- Patel, B. N., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
-
PubChem. Trazodone. [Link]
-
SynZeal. Trazodone Impurities. [Link]
- Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(22), 18265-18275.
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
-
Waters. Unlocking the Power of Mixed-Mode SPE. [Link](Please note: A placeholder URL is used as a specific, stable link for this general concept is not available from the search results.)
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- 9. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Trazodone and Trazodone N-Oxide in Human Plasma
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the antidepressant drug trazodone and its major metabolite, Trazodone N-Oxide, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Trazodone is a widely prescribed antidepressant medication that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1] Its clinical efficacy and side-effect profile are influenced by its metabolism, which primarily occurs in the liver. One of the significant metabolic pathways is N-oxidation, leading to the formation of this compound.[2] Accurate and simultaneous measurement of both the parent drug and its N-oxide metabolite in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as for assessing drug-drug interactions and patient-specific metabolic differences.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for bioanalytical assays due to its superior speed, resolution, sensitivity, and selectivity.[3] This application note presents a comprehensive protocol for the simultaneous analysis of trazodone and this compound in human plasma, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles and ensure its reliable application.
Experimental
Materials and Reagents
-
Trazodone hydrochloride (≥98% purity)
-
This compound (≥95% purity)
-
Trazodone-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3200, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[5][6]
Preparation of Standard Solutions
Stock solutions of trazodone, this compound, and the internal standard (Trazodone-d6) are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. All solutions should be stored at 2-8°C and protected from light.
Method Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the UPLC column.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
To each tube, add 50 µL of the respective sample (blank plasma, spiked standard/QC, or unknown plasma).
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Trazodone-d6) to all tubes except the blank.
-
Add 150 µL of ice-cold acetonitrile to each tube. The cold solvent enhances protein precipitation.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Caption: Workflow for plasma sample preparation.
UPLC Conditions
The choice of a C18 column provides excellent retention and separation for moderately polar compounds like trazodone and its N-oxide. A gradient elution is employed to ensure sharp peak shapes and a short run time.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
MS/MS Conditions
Electrospray ionization in positive mode (ESI+) is selected due to the presence of basic nitrogen atoms in the structures of trazodone and this compound, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[4]
| Parameter | Trazodone | This compound | Trazodone-d6 (IS) |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Precursor Ion (m/z) | 372.2 | 388.2 | 378.2 |
| Product Ion (m/z) | 176.1 | 176.1 | 182.1 |
| Dwell Time (ms) | 150 | 150 | 150 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential (V) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines, which provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[7][8][9][10]
Caption: Key parameters for method validation.
Specificity
Specificity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of the analytes and the internal standard. No significant interfering peaks were observed.
Linearity and Range
The linearity of the method was evaluated by analyzing calibration curves prepared at eight concentration levels ranging from 1 to 2000 ng/mL for both trazodone and this compound. The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The correlation coefficient (r²) for all curves was >0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[4] The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).[11]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Trazodone | |||||
| LLOQ | 1 | 8.5 | 5.2 | 10.1 | 7.3 |
| LQC | 3 | 6.2 | -2.1 | 7.5 | -1.5 |
| MQC | 100 | 4.1 | 1.5 | 5.3 | 2.8 |
| HQC | 1500 | 3.5 | 0.8 | 4.8 | 1.2 |
| This compound | |||||
| LLOQ | 1 | 9.2 | 6.8 | 11.5 | 8.1 |
| LQC | 3 | 7.1 | -3.5 | 8.2 | -2.7 |
| MQC | 100 | 5.3 | 2.2 | 6.1 | 3.4 |
| HQC | 1500 | 4.2 | 1.1 | 5.5 | 1.9 |
Lower Limit of Quantitation (LLOQ)
The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (within ±20%). The LLOQ for both trazodone and this compound was determined to be 1 ng/mL.
Stability
The stability of trazodone and this compound in human plasma was evaluated under various conditions:
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.
-
Short-term stability: Stable for at least 24 hours at room temperature.
-
Long-term stability: Stable for at least 90 days at -80°C.
-
Post-preparative stability: Stable in the autosampler for at least 48 hours at 4°C.
Conclusion
This application note describes a highly sensitive, specific, and robust UPLC-MS/MS method for the simultaneous quantification of trazodone and its metabolite, this compound, in human plasma. The method involves a simple and rapid sample preparation procedure and a short chromatographic run time, making it suitable for high-throughput analysis. The method has been successfully validated according to ICH guidelines and can be confidently applied in clinical and preclinical studies.
References
- Bauer, M., & Gitlin, M. (2016). The Essential Guide to Antidepressants.
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link][10]
- ICH. (2023). Q14 Analytical Procedure Development.
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][11]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][9]
-
Gao, H., et al. (2014). Quantitative analysis of trazodone in human plasma by using HPLC-fluorescence detector coupled with strong cation exchange chromatographic column: application to a pharmacokinetic study in Chinese healthy volunteers. Journal of Chromatography B, 944, 43-48. [Link][12]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][10]
-
Prakash, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 2(650), 2. [Link][4]
-
Kushwaha, B. S., & Samanthula, G. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(2), 743-753. [Link][2]
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National Center for Biotechnology Information. (n.d.). Trazodone. PubChem. [Link][5]
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Li, Y., et al. (2018). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis, 10(14), 1145-1153. [Link][13]
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Rotella, D. P., et al. (2022). Characterization of trazodone metabolic pathways and species-specific profiles. Xenobiotica, 52(9), 835-847. [Link][14]
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Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of pharmaceutical and biomedical analysis, 47(4-5), 882-887. [Link][15]
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Reddy, G. S. N., et al. (2011). Determination of trazodone in human plasma by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 229-233. [Link][1]
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Kale, P. P., & Agrawal, Y. K. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Drug research, 65(10), 556-560. [Link][16]
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Kushwaha, B. S., & Samanthula, G. (2019). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(2), 743-753. [Link][6]
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U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link][3]
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Application Notes and Protocols: Stability Testing of Trazodone N-Oxide in Biological Matrices
Abstract
This document provides a comprehensive guide for establishing a robust protocol to evaluate the stability of Trazodone N-Oxide in various biological matrices. As a significant metabolite of the widely prescribed antidepressant Trazodone, understanding the stability of its N-oxide form is critical for accurate pharmacokinetic and toxicokinetic studies. N-oxide compounds are frequently susceptible to in-vitro degradation, potentially leading to an underestimation of their concentrations and an overestimation of the parent drug, Trazodone.[1][2][3] This guide details the underlying principles and step-by-step protocols for conducting essential stability assessments, including freeze-thaw, short-term (bench-top), long-term, and autosampler stability, in alignment with global regulatory expectations.
Introduction: The Critical Role of this compound Stability
Trazodone is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) 3A4, leading to the formation of several metabolites.[4][5] Among these is this compound, a product of N-oxidation, a common metabolic pathway for compounds containing tertiary nitrogen atoms.[3][4] While m-chlorophenylpiperazine (mCPP) is its only known active metabolite, the comprehensive characterization of all major metabolites, including this compound, is crucial for a complete understanding of the drug's disposition.
The chemical nature of the N-oxide functional group can render it susceptible to reduction back to the parent tertiary amine, Trazodone. This conversion can occur ex vivo during sample collection, processing, and storage.[1][2] Such degradation compromises the integrity of bioanalytical data, making it essential to rigorously evaluate the stability of this compound under various conditions that mimic the lifecycle of a study sample.[6][7] This protocol is designed to provide researchers with the necessary tools to validate their bioanalytical methods and ensure the reliability of their results, adhering to guidelines set forth by regulatory bodies like the FDA and EMA.[6][8]
Foundational Principles & Pre-Analytical Considerations
Before embarking on quantitative stability testing, understanding the factors that can influence the stability of this compound is paramount.
The Challenge of N-Oxide Instability
N-oxide metabolites can be thermally labile and are prone to reduction, a process that can be catalyzed by endogenous components in biological matrices, particularly in hemolyzed samples.[1][2] The choice of sample processing techniques, such as the type of extraction solvent, can also significantly impact the stability. For instance, studies have shown that for some N-oxides, protein precipitation with acetonitrile results in less conversion to the parent drug compared to methanol or certain liquid-liquid extraction solvents.[1][2]
Pre-Analytical Best Practices
The journey of a biological sample from collection to analysis is fraught with opportunities for analyte degradation. Strict control over pre-analytical variables is the first line of defense in preserving sample integrity.[9][10][11]
-
Sample Collection: The choice of anticoagulant can be critical. While not extensively documented for this compound specifically, different anticoagulants can affect sample pH and enzyme activity. It is recommended to evaluate stability in both K2-EDTA and Sodium Heparin plasma during method development. Whole blood stability should also be assessed to ensure the analyte is stable during the period between collection and centrifugation.[12][13]
-
Hemolysis: Hemolyzed plasma should be evaluated during method validation as blood components released from lysed cells can promote the degradation of labile metabolites.[1][2]
-
Temperature and Time: The time between sample collection and freezing, and the temperature at which samples are kept during this period, must be minimized and controlled.[9][10] A whole blood sample should typically be processed to plasma within two hours of collection.[10]
Bioanalytical Method Overview: LC-MS/MS
A validated, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the cornerstone of any stability assessment. Several LC-MS/MS methods have been published for the determination of Trazodone and its primary metabolite mCPP in human plasma.[14][15][16][17][18] While a specific validated method for this compound is not detailed in the provided search results, the principles from these methods are applicable.
Key Methodological Considerations:
-
Chromatography: It is imperative to achieve chromatographic separation between this compound and Trazodone to prevent in-source fragmentation or degradation of the N-oxide from artificially inflating the parent drug concentration.[1][2]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for Trazodone and its metabolites.[14][16]
-
Extraction: Protein precipitation is a common and rapid sample preparation technique.[15][17] However, as noted, the choice of solvent (e.g., acetonitrile) should be carefully evaluated to minimize N-oxide reduction.[1]
Detailed Stability Testing Protocols
The following protocols are designed to be executed using two concentrations of Quality Control (QC) samples: a low concentration (LQC) and a high concentration (HQC). Per regulatory guidelines, stability is established if the mean concentration of the stability-stressed QCs is within ±15% of the nominal concentration.[19][20]
Workflow for Stability Assessment
The general workflow for each stability test involves comparing the analysis of samples subjected to specific storage conditions against freshly prepared calibration standards and QC samples.
Caption: Overall Stability Testing Workflow.
Freeze-Thaw Stability
This test evaluates the stability of this compound after repeated cycles of freezing and thawing, which can occur during sample retrieval and re-analysis.[21][22][23]
Protocol:
-
Prepare at least three replicates of LQC and HQC samples in the chosen biological matrix.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.[24]
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for another 12 hours. This constitutes one cycle.
-
Repeat this process for a minimum of three cycles, as recommended by industry guidelines.[21][22]
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and QCs.
Short-Term (Bench-Top) Stability
This assessment determines if this compound is stable at room temperature for a duration that covers the typical sample handling and preparation time.[19][20]
Protocol:
-
Prepare at least three replicates of LQC and HQC samples.
-
Leave the samples on the laboratory bench at room temperature (e.g., 20-25°C) for a pre-defined period (e.g., 4, 8, or 24 hours) that exceeds the expected sample processing time.
-
At the end of the period, process and analyze the samples against a fresh calibration curve and QCs.
Long-Term Stability
This is a critical test to establish the maximum permissible storage duration for study samples at a specified temperature.[25][26]
Protocol:
-
Prepare a sufficient number of LQC and HQC replicates to be tested at multiple time points (e.g., 1, 3, 6, 9, and 12 months).
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).[24]
-
At each designated time point, retrieve a set of LQC and HQC samples.
-
Allow the samples to thaw completely, then process and analyze them against a freshly prepared calibration curve and QCs.
-
The stability period is defined by the longest duration at which the acceptance criteria are met.
Post-Preparative (Autosampler) Stability
This test evaluates the stability of the analyte in the processed sample extract, simulating the time it may spend in an autosampler before injection.[20][27][28]
Protocol:
-
Process a set of LQC and HQC samples according to the validated extraction procedure.
-
Place the resulting extracts in the autosampler, maintained at a specific temperature (e.g., 4°C or 10°C).
-
Analyze the samples immediately (time zero).
-
Re-inject the same set of extracts after a defined period (e.g., 24, 48, or 72 hours) and quantify them against a freshly prepared calibration curve.
-
Alternatively, the entire analytical run (including calibration standards and QCs) can be stored in the autosampler and re-injected after the desired time.
Data Presentation and Acceptance Criteria
All stability data should be tabulated clearly, showing the storage conditions, duration, nominal concentrations, measured concentrations, and the percentage deviation from the nominal value.
Table 1: Example Data Summary for Freeze-Thaw Stability (3 Cycles at -80°C)
| QC Level | Replicate | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| LQC | 1 | 5.0 | 4.85 | 97.0 |
| 2 | 5.0 | 5.10 | 102.0 | |
| 3 | 5.0 | 4.95 | 99.0 | |
| Mean | 5.0 | 4.97 | 99.3 | |
| %CV | 3.5 | |||
| HQC | 1 | 500.0 | 515.5 | 103.1 |
| 2 | 500.0 | 490.0 | 98.0 | |
| 3 | 500.0 | 505.0 | 101.0 | |
| Mean | 500.0 | 503.5 | 100.7 | |
| %CV | 2.6 |
Acceptance Criteria: The mean accuracy for the QC samples at each level should be within 85.0% to 115.0% of the nominal values, and the precision (%CV) should not exceed 15%.[20]
Conclusion and Recommendations
The stability of this compound in biological matrices is a critical parameter that must be thoroughly investigated during bioanalytical method validation. Due to the inherent potential for N-oxides to degrade back to their parent compounds, a rigorous stability testing program is non-negotiable for ensuring data integrity in pharmacokinetic and toxicokinetic studies.[3] The protocols outlined in this document provide a framework grounded in regulatory guidelines and scientific principles.[6][8] It is strongly recommended that these stability assessments be performed in the specific biological matrix and using the same container systems relevant to the intended study. Any deviation from validated storage or handling conditions requires re-establishment of stability.[6] By diligently applying these protocols, researchers can confidently report accurate concentrations of this compound, contributing to a more complete and reliable understanding of Trazodone's pharmacology.
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- Freeze-Thaw Stability Testing.
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- Stability Studies in Bioanalysis for BA/BE: Regulatory Expect
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of Trazodone N-Oxide in Human Plasma
Abstract
This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Trazodone N-Oxide in human plasma. This compound is a significant metabolite of the antidepressant drug Trazodone.[1][2] Monitoring its plasma concentration is crucial for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments in clinical and preclinical studies. The described protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure analytical robustness. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6]
Introduction: The Rationale for this compound Quantification
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[7] It undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including this compound.[2] While the parent drug's activity is well-characterized, understanding the exposure and clearance pathways of its major metabolites is fundamental to building a complete pharmacokinetic profile. Discrepancies in metabolic rates can contribute to inter-individual variability in drug response and adverse effects.
Therefore, a reliable bioanalytical method for this compound is indispensable for:
-
Pharmacokinetic Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on Trazodone metabolism.
-
Toxicology: To investigate the potential contribution of metabolites to the overall safety profile.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients.[8]
LC-MS/MS is the gold standard for this application, offering unparalleled sensitivity and selectivity, which allows for the accurate measurement of low-concentration analytes in a complex biological matrix like human plasma.[9][10][11]
Analyte and Internal Standard
Successful quantification by LC-MS/MS relies on the careful selection of an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares near-identical physicochemical properties, extraction recovery, and ionization response, thus correcting for variations during sample processing and analysis. For this method, Trazodone-d6 is selected as a suitable IS, a common choice in methods for Trazodone and its metabolites.[12][13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₉H₂₂ClN₅O₂ | 387.86 |
| Trazodone-d6 (IS) | C₁₉H₁₆D₆ClN₅O | 377.90 |
Physicochemical properties sourced from PubChem and other chemical suppliers.[14][15][16]
Detailed Analytical Protocol
This protocol is designed to be a self-validating system, where quality control samples are analyzed alongside unknown samples to ensure the accuracy and precision of every analytical run.
Materials, Reagents, and Equipment
-
Reference Standards: this compound (purity >95%), Trazodone-d6 (purity >98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Human Plasma: K2-EDTA pooled human plasma, stored at -70°C.
-
Equipment:
-
UHPLC or HPLC system (e.g., Shimadzu, Waters, Agilent).
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 3200 or equivalent).[7]
-
Analytical Balance.
-
Calibrated Pipettes.
-
Microcentrifuge.
-
Vortex Mixer.
-
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Trazodone-d6 in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the Trazodone-d6 stock solution in 50:50 (v/v) methanol:water. The optimal concentration of the IS should be determined during method development but 100 ng/mL is a suitable starting point.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Curve (CC) Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create an 8-point calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 1 ng/mL
-
Low QC (LQC): 3x LLOQ (e.g., 3 ng/mL)
-
Medium QC (MQC): Mid-range of the curve (e.g., 80 ng/mL)
-
High QC (HQC): ~80% of the upper limit (e.g., 800 ng/mL)
-
Sample Preparation: Protein Precipitation (PPT)
The choice of protein precipitation is justified by its speed, simplicity, and sufficient cleanup for the selectivity of LC-MS/MS analysis.[10][11] This high-throughput approach minimizes sample handling and potential for error.
-
Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working Internal Standard solution (100 ng/mL in acetonitrile). The acetonitrile serves as both the protein precipitating agent and the carrier for the IS.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation and mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Experimental Workflow Diagram
Caption: High-level workflow for plasma sample analysis.
LC-MS/MS Instrumental Conditions
The following conditions provide a robust starting point and should be optimized for the specific instrumentation used. A gradient elution is employed to ensure separation from endogenous plasma components and achieve sharp, symmetrical peak shapes.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[7] The precursor ion is the protonated molecule [M+H]⁺, which is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Parameter | This compound | Trazodone-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 (Precursor Ion) | m/z 388.1 | m/z 378.2 |
| Q3 (Product Ion) | m/z 176.1 | m/z 180.1 |
| Dwell Time | 150 ms | 150 ms |
| Declustering Potential (DP) | 55 V | 50 V |
| Collision Energy (CE) | 35 eV | 35 eV |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V |
| Note: Ion transitions and voltages are instrument-dependent and require empirical optimization. The proposed product ion for this compound is based on a common fragmentation pathway similar to Trazodone.[7][13] |
Method Validation and Acceptance Criteria
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[3][6][17] This process demonstrates that the assay is fit for its intended purpose.
Bioanalytical Method Validation Logic
Caption: Key parameters for bioanalytical method validation.
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of LLOQ response. |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[7][18] |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Evaluate the efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though not necessarily 100%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Results and Discussion
Following this protocol, a typical calibration curve for this compound would be linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The accuracy and precision data for the QC samples are expected to fall well within the acceptance limits defined by regulatory guidelines.
Table 5: Example Inter-day Accuracy and Precision Data (n=5 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.08 | 108.0 | 9.5 |
| LQC | 3.0 | 2.91 | 97.0 | 7.2 |
| MQC | 80.0 | 82.4 | 103.0 | 5.1 |
| HQC | 800.0 | 789.6 | 98.7 | 4.8 |
The use of a simple protein precipitation method provides excellent throughput, allowing for the rapid analysis of large sample batches. The chromatographic conditions are designed to separate this compound from its parent drug, Trazodone, and other major metabolites like m-CPP, ensuring high selectivity.[19][20] The sensitivity achieved with modern tandem mass spectrometers makes this method suitable for clinical pharmacokinetic studies where plasma concentrations may be low.[21]
Conclusion
The LC-MS/MS method described herein is a robust, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The protocol, from sample preparation to instrumental analysis, is designed for efficiency and reliability. Adherence to the principles of bioanalytical method validation ensures that the data generated is accurate and defensible, making this method highly suitable for supporting drug development programs and clinical research.
References
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- This compound | 55290-68-1. (n.d.). MOLBASE Encyclopedia.
- Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 443-8.
- Prakash, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
- Request PDF: HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (n.d.). ResearchGate.
- LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. (2025). Scilit.
- Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry... (n.d.). OUCI.
- Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. (n.d.). Frontiers.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- Plasma Levels of Trazodone: Methodology and Applic
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
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- Development of a novel analytical method for determining trazodone in human plasma by LC-MS... (n.d.). ResearchGate.
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- Measurement of trazodone using solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-selective detection. (1988). Journal of Analytical Toxicology, 12(3), 150-2.
- LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. (n.d.). ResearchGate.
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
- trazodone HCl. (2009). Source unavailable.
- Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. (n.d.). MDPI.
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Application Note: A Reliable Protocol for the Synthesis of Trazodone N-Oxide
Introduction
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, widely prescribed for the treatment of major depressive disorder. During its metabolism in the liver, Trazodone undergoes several biotransformations, including N-oxidation, to produce metabolites such as Trazodone N-Oxide.[1] this compound, also known as Trazodone Impurity A in the European Pharmacopoeia (EP), is a critical compound for pharmaceutical research and development.[2][3][4] Its availability as a certified reference standard is essential for the accurate identification and quantification of impurities and metabolites in Trazodone drug products, ensuring their safety, efficacy, and compliance with regulatory standards.[5][6][7]
This application note provides a detailed, step-by-step protocol for the chemical synthesis of this compound from Trazodone hydrochloride. The described method is based on the well-established oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and selective oxidizing agent.[8][9] This protocol is designed to be a self-validating system, incorporating in-process monitoring, a robust purification strategy, and clear guidance on analytical characterization to ensure the synthesis of a high-purity final product suitable for use as a reference standard.
Principle and Mechanism
The synthesis of this compound is achieved through the direct oxidation of the tertiary nitrogen atom (N-4) of the piperazine ring in the Trazodone molecule. Trazodone possesses two tertiary amine nitrogens within its piperazine ring; however, the nitrogen at the N-1 position is significantly less basic and sterically hindered due to its attachment to the electron-withdrawing chlorophenyl group, making the N-4 nitrogen the primary site of oxidation.
The oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA), is an electrophilic peroxide. The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the N-4 piperazine nitrogen onto the electrophilic outer oxygen atom of the peroxy acid. This is followed by a concerted proton transfer and the cleavage of the weak oxygen-oxygen bond, resulting in the formation of the this compound and the byproduct, meta-chlorobenzoic acid (m-CBA).
Reaction Scheme: Trazodone (as free base) + m-CPBA → this compound + m-CBA
The reaction is typically performed at a reduced temperature (0 °C to room temperature) to control its exothermicity and to minimize potential side reactions.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis and validation of this compound.
Materials and Quantitative Data
Table 1: Reagents and Materials
| Material | Grade | Supplier | Notes |
| Trazodone Hydrochloride | ≥98% | Commercially Available | Starting material. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance m-CBA & water) | Commercially Available | Caution: Potentially explosive. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Reaction and extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For basification and washing. |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | Commercially Available | For quenching excess peroxide. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Chromatography eluent. |
| Methanol | HPLC Grade | Commercially Available | Chromatography eluent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Table 2: Stoichiometry and Yield
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Trazodone HCl | 408.32 | 1.00 g | 2.45 | 1.0 |
| m-CPBA (~75%) | 172.57 | ~0.57 g | 2.57 | 1.05 |
| Product | ||||
| This compound | 387.86 | Theoretical: 0.95 g | 2.45 | - |
Detailed Experimental Protocol
Part A: Preparation of Trazodone Free Base
-
Dissolution: Suspend Trazodone hydrochloride (1.00 g, 2.45 mmol) in 25 mL of deionized water in a 100 mL separatory funnel.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~20 mL) to the suspension with gentle swirling until gas evolution ceases and the pH of the aqueous layer is ~8-9. The milky white precipitate of the free base will form.
-
Extraction: Extract the aqueous suspension with dichloromethane (DCM, 3 x 25 mL).
-
Rationale: Trazodone free base is soluble in organic solvents like DCM, allowing for its separation from the aqueous solution and inorganic salts.
-
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield Trazodone free base as a white solid or viscous oil. Proceed immediately to the next step.
Part B: N-Oxidation Reaction
-
Reaction Setup: Dissolve the Trazodone free base from Part A in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: Cooling the reaction mixture is crucial to control the exothermic nature of the oxidation and to prevent the formation of over-oxidized or degradation byproducts.
-
-
Addition of Oxidant: In a separate beaker, dissolve m-CPBA (~0.57 g of ~75% purity, 2.57 mmol) in 15 mL of DCM. Add this solution dropwise to the cold, stirring Trazodone solution over 20-30 minutes using an addition funnel.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 DCM:Methanol. The starting material (Trazodone) should show a higher Rf value than the more polar product (this compound). The reaction is complete when the Trazodone spot is no longer visible.
-
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and slowly add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted m-CPBA. Stir vigorously for 15 minutes.
-
Rationale: Sodium thiosulfate is a reducing agent that safely neutralizes excess peroxide, preventing potential hazards during solvent evaporation.
-
-
Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated NaHCO₃ solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
-
Final Product Isolation: Evaporate the solvent from the combined pure fractions to obtain this compound as a white to off-white solid. Dry the product under high vacuum. The expected yield is typically in the range of 70-85%.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analyses are required:
-
¹H-NMR (Proton NMR): The spectrum should show characteristic shifts for the protons adjacent to the N-oxide functional group. Specifically, the methylene protons of the piperazine ring will be shifted downfield compared to the parent Trazodone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the [M+H]⁺ adduct, with a mass-to-charge ratio (m/z) of approximately 388.14, consistent with the molecular formula C₁₉H₂₂ClN₅O₂.[7]
-
HPLC: Purity should be assessed using a suitable HPLC method. When analyzed, the final product should exhibit a purity of >95% for use as a reference standard.[1]
Safety Precautions
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive upon shock or heating. It should be stored at refrigerated temperatures and handled with non-metal spatulas.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
A comprehensive list of sources is provided below for further verification and background.
References
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Axios Research. this compound - CAS - 55290-68-1. [Link]
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SynZeal. Trazodone Impurities. [Link]
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SynZeal. Trazodone EP Impurity A (HCl) | 55290-66-9. [Link]
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ChemRxiv. Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]
-
Axios Research. Trazodone. [Link]
-
Royal Society of Chemistry. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications. [Link]
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Symtera Analytics. this compound. [Link]
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New Journal of Chemistry. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
- Google Patents.
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J-STAGE. Deoxygenation of Tertiary Amine Oxides with Carbon Disulfide. [Link]
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Asian Journal of Chemistry. Synthesis of Tertiary Amine N-Oxides-A Review. [Link]
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MDPI. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. [Link]
- Google Patents.Process for preparing tertiary amine-N-oxide.
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- 4. This compound | CAS# 55290-68-1 | Câ‚₉Hâ‚‚â‚‚ClNâ‚…Oâ‚‚ [symteraanalytics.com]
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- 9. academic.oup.com [academic.oup.com]
Application Note: A Stability-Indicating HPLC Method for the Comprehensive Analysis of Trazodone and Its Impurities
Abstract
This application note provides a detailed protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Trazodone Hydrochloride and its process-related and degradation impurities. The narrative explains the scientific rationale behind key experimental choices, from column and mobile phase selection to the design of forced degradation studies. The final validated method demonstrates specificity, accuracy, precision, and linearity, proving its suitability for quality control and stability testing in a regulated pharmaceutical environment. All procedures are detailed in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for a Stability-Indicating Method
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is intrinsically linked to the purity and stability of the active pharmaceutical ingredient (API). During manufacturing, transportation, and storage, drug substances can degrade due to exposure to environmental factors such as heat, light, humidity, and oxidative conditions.[2][3] These degradation products, along with process-related impurities, can potentially reduce the drug's efficacy and, in some cases, introduce toxic effects.
Therefore, a stability-indicating analytical method—one that can accurately quantify the active ingredient without interference from any impurities or degradants—is a regulatory necessity.[4] This guide details the logical development and rigorous validation of such a method for trazodone, grounded in the principles outlined by the ICH.
Foundational Strategy: Method Development and Analyte Characterization
The primary objective is to achieve clear chromatographic separation between trazodone and all potential impurities. This requires a systematic approach based on the physicochemical properties of the molecules involved.
Analyte & Impurity Profile
Trazodone is a basic compound containing a triazolopyridine ring and a piperazine moiety.[5] Its primary active metabolite is m-chlorophenylpiperazine (m-CPP).[6][7][8] Official pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known process-related impurities, such as Trazodone EP Impurity A (N-Oxide), Impurity E (4-Ethyl Trazodone), and others.[9][10][11][12] A successful method must be able to resolve the parent drug from these known impurities and any new degradants formed under stress.
Causality Behind Experimental Choices
-
Column Selection: Trazodone's basic nature can lead to undesirable interactions with acidic silanol groups on standard silica-based HPLC columns, resulting in poor peak shape (tailing). To mitigate this, a base-deactivated C18 column (e.g., Kromasil 100-5C18, Waters Symmetry C18) is the logical choice.[1][13] The C18 stationary phase provides the necessary hydrophobicity for retaining trazodone, while the end-capping or base deactivation minimizes silanol interactions, ensuring sharp, symmetrical peaks.
-
Mobile Phase Optimization: A reversed-phase elution mode is ideal. The mobile phase must be buffered to maintain a consistent pH. For a basic analyte like trazodone, a slightly acidic to neutral pH (e.g., pH 4.5 - 7.0) ensures that the molecule is in a consistent, protonated state, which enhances retention and peak shape.[14][15] A combination of an aqueous buffer (e.g., dibasic potassium phosphate or ammonium acetate) and organic modifiers like acetonitrile and methanol provides the necessary selectivity and elution strength. Acetonitrile is often preferred for its lower viscosity and UV transparency.[14][15]
-
Detector Selection and Wavelength: A Photodiode Array (PDA) detector is indispensable for developing a stability-indicating method.[16][17] Unlike a single-wavelength UV detector, a PDA acquires spectra across a wide UV-visible range. This capability is crucial for:
-
Peak Purity Analysis: Confirming that the main drug peak is spectrally homogeneous and not co-eluting with any impurities.[16][18]
-
Optimal Wavelength Selection: Identifying an isosbestic point or a wavelength (e.g., ~255 nm) where both the API and its impurities have significant absorbance, allowing for their simultaneous detection.[19]
-
Impurity Identification: Providing spectral information that can aid in the tentative identification of unknown degradation products.[20]
-
Protocol I: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of demonstrating method specificity.[2] By intentionally degrading the drug, we generate the very impurities the method must be able to separate. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[2][21]
Workflow for Forced Degradation Studies
Caption: Workflow for subjecting Trazodone HCl to forced degradation.
Step-by-Step Stress Protocols
-
Prepare Stock Solution: Accurately weigh and dissolve Trazodone HCl in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1M NaOH. Heat at 60°C. Withdraw samples at timed intervals, cool, and neutralize with an equivalent amount of 0.1M HCl.[14]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at timed intervals (e.g., 8, 16, 24 hours).[14][22]
-
Thermal Degradation: Store the stock solution (in solid and/or solution form) in a calibrated oven at 80°C for 48 hours.[21]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[21] A control sample should be kept in the dark.
-
Sample Analysis: For each stressed sample, dilute to the final target concentration (e.g., 100 µg/mL) with the mobile phase and inject into the HPLC system.
Protocol II: The Validated Stability-Indicating Method
Based on the principles discussed and refined using data from the forced degradation studies, the following method was developed and validated.
Workflow for HPLC Method Development & Validation
Caption: Logical flow from method development to full validation.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1100/1200 Series HPLC or equivalent with PDA Detector |
| Column | Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Dibasic Potassium Phosphate Buffer, pH adjusted to 7.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA detection at 255 nm |
| Run Time | 25 minutes |
Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and the more retained trazodone peak are well-resolved within a reasonable run time. The neutral pH of 7.0 provides excellent peak shape for the basic trazodone molecule.[15]
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Trazodone HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with mobile phase.
-
Sample Solution (100 µg/mL): For drug product, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Trazodone HCl into a 25 mL volumetric flask. Add ~15 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter, discarding the first few mL. Dilute 5.0 mL of this filtrate to 50 mL with mobile phase.
Protocol III: Method Validation
The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[23][24][25]
Validation Parameters & Procedures
-
Specificity: Inject the diluent, a standard solution, a sample solution, and all forced degradation samples. The method is specific if the trazodone peak is resolved from all impurity and degradation peaks (resolution > 2.0) and the PDA peak purity analysis of the trazodone peak in stressed samples passes.
-
Linearity: Prepare a series of at least five concentrations of Trazodone HCl ranging from 50% to 150% of the working concentration (e.g., 50-150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Analyze, in triplicate, a placebo mixture spiked with Trazodone HCl at three concentration levels (e.g., 80%, 100%, 120%). The recovery at each level should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for the combined results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): Determine by injecting progressively dilute solutions of trazodone. LOQ is the concentration that gives a signal-to-noise ratio (S/N) of ~10, and LOD gives an S/N of ~3. The LOQ must be precise and accurate.
-
Robustness: Make small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
Table 2: Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the RT of trazodone; Peak purity > 990 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10; Demonstrable precision and accuracy |
| Robustness | System suitability parameters pass |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Trazodone Hydrochloride and its impurities. The systematic development approach, beginning with an understanding of the analyte's chemistry and culminating in rigorous validation as per ICH guidelines, ensures the method is fit for purpose. The use of forced degradation studies confirms its stability-indicating nature, making it a reliable tool for routine quality control analysis and for monitoring the stability of trazodone in both bulk drug substance and finished pharmaceutical products.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
Ryan, T.W. HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection, Analytical Letters, 31:4, 651-667 (1998). [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). [Link]
-
Subba, R. et al. Method development and validation of trazodone hydrochloride by rp-hplc, World Journal of Pharmaceutical Research, 3(10), 1394-1403 (2014). [Link]
-
FDA, Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology, U.S. Food and Drug Administration (2021). [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Alsirawan, M. et al. Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess International (2010). [Link]
-
El-Gindy, A. et al. Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography, Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1143-1151 (2002). [Link]
-
Taylor & Francis Online, HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH, Quality Guidelines, International Council for Harmonisation. [Link]
-
ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Starodub, Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Africa Research Connects, Stability indicating assay of Trazodone hydrochloride using high performance liquid chromatography. [Link]
-
BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]
-
Shimadzu, Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. [Link]
-
World Journal of Pharmaceutical Research, Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. [Link]
-
ProQuest, Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography. [Link]
-
Thummar, M. et al. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR, New J. Chem., 42, 16972-16984 (2018). [Link]
-
Frontiers in Pharmacology, Characterization of trazodone metabolic pathways and species-specific profiles. [Link]
-
MDPI, Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. [Link]
-
Nandini R. Pai et al. Development and validation of liquid chromatogrphic method for Trazodone Hydrochloride, J. Chem. Pharm. Res., 2(2), 478-488 (2010). [Link]
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PubMed, Characterization of trazodone metabolic pathways and species-specific profiles. [Link]
-
Scholars Research Library, Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
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Pharma Instinct, PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]
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National Center for Biotechnology Information, Characterization of trazodone metabolic pathways and species-specific profiles. [Link]
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SynZeal, Trazodone EP Impurity E. [Link]
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Pharmaffiliates, Trazodone - USP standards. [Link]
-
Scholars Research Library, Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
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ResearchGate, Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. [Link]
-
Veeprho, Trazodone EP Impurity E (HCl). [Link]
-
SciSpace, Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. [Link]
-
SynZeal, Trazodone Impurities. [Link]
-
ResearchGate, HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
-
PubMed, Quantitative analysis of trazodone in human plasma by using HPLC-fluorescence detector coupled with strong cation exchange chromatographic column. [Link]
-
Restek, HPLC Column Selection Guide. [Link]
-
Asian Journal of Pharmaceutical Education and Research, A new stability indicating RP-HPLC method development and validation of Trazodone in bulk and pharmaceutical dosage form. [Link]
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Application Note & Protocol: Generation of Trazodone N-Oxide via Forced Degradation Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the generation of Trazodone N-Oxide through forced degradation studies. Trazodone, an antidepressant drug, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products, including N-oxides. Understanding these degradation pathways is crucial for ensuring drug stability, purity, and safety. This application note details the scientific rationale and step-by-step protocols for inducing the degradation of Trazodone under oxidative and photolytic stress to generate this compound. Furthermore, it outlines the analytical techniques for the identification and characterization of the generated N-oxide.
Introduction: The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance or product to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products.[3] The primary objectives of forced degradation studies are to:
-
Uncover potential degradation pathways of the active pharmaceutical ingredient (API).
-
Generate and identify significant degradation products to aid in the development of stability-indicating analytical methods.
-
Inform the selection of appropriate formulation strategies and packaging to enhance drug product stability.
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is known to degrade under various conditions, including oxidative, photolytic, and acidic stress.[4][5][6] A key degradation pathway for Trazodone involves the oxidation of the nitrogen atoms within its structure, leading to the formation of N-oxides.[5][7] This application note will focus on the controlled generation of this compound for research and analytical purposes.
Chemistry of Trazodone and N-Oxidation
Trazodone possesses several nitrogen atoms within its chemical structure, primarily in the piperazine and triazolopyridine rings, which are susceptible to oxidation. The formation of an N-oxide introduces a polar N-O bond, which can significantly alter the physicochemical properties and potentially the pharmacological and toxicological profile of the parent drug.
Recent studies have identified the formation of three distinct N-oxide degradation products of Trazodone under photolytic and oxidative stress.[5][6] The primary site of N-oxidation has been identified as the N-14 nitrogen of the piperazine ring.[6]
Experimental Workflow for this compound Generation
The following diagram illustrates the general workflow for the generation and characterization of this compound via forced degradation.
Caption: General workflow for the forced degradation of Trazodone to generate this compound.
Detailed Protocols for this compound Generation
The following protocols are designed to induce the formation of this compound. It is recommended to perform these studies in a controlled laboratory environment with appropriate safety precautions.
Materials and Reagents
-
Trazodone Hydrochloride (API grade)
-
Hydrogen Peroxide (H₂O₂), 30% (w/v) solution
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Water (deionized or HPLC grade)
-
Photostability chamber with UV and visible light sources
Protocol 1: Oxidative Degradation
This protocol utilizes hydrogen peroxide to induce the N-oxidation of Trazodone.
Step-by-Step Methodology:
-
Prepare Trazodone Stock Solution: Accurately weigh and dissolve Trazodone HCl in 0.01 M HCl to prepare a stock solution of 1 mg/mL.[8]
-
Stress Condition: To a known volume of the Trazodone stock solution, add 30% H₂O₂ to achieve a final concentration of 3-10% v/v H₂O₂.[8][9]
-
Incubation: Store the mixture at room temperature, protected from light, for up to 24 hours.[4] Monitor the degradation periodically by taking aliquots for analysis.
-
Sample Quenching: After the desired level of degradation is achieved (typically 5-20%), quench the reaction by diluting the sample with the mobile phase to stop further oxidation.[1]
-
Analysis: Analyze the stressed sample using a stability-indicating HPLC method (see Section 5).
Protocol 2: Photolytic Degradation
This protocol uses exposure to UV and visible light to generate this compound.
Step-by-Step Methodology:
-
Prepare Trazodone Solution: Prepare a 1 mg/mL solution of Trazodone HCl in water or a suitable solvent.
-
Light Exposure: Place the solution in a photostability chamber and expose it to a combination of UV and visible light. Per ICH Q1B guidelines, a minimum exposure of 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light is recommended.[3]
-
Control Sample: A control sample of the same solution should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Sampling: Collect samples at various time points to monitor the extent of degradation.
-
Analysis: Analyze the exposed and control samples using a stability-indicating HPLC method (see Section 5).
Analytical Methodology for Identification and Quantification
A validated stability-indicating analytical method is essential to separate Trazodone from its degradation products, including the N-oxide.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is commonly employed for the analysis of Trazodone and its degradation products.
| Parameter | Condition |
| Column | C8 or C18, e.g., Waters C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 8.5) and an organic modifier (e.g., methanol or acetonitrile). |
| Flow Rate | Typically 1.0 mL/min.[10] |
| Detection | UV detection at 248 nm or 255 nm.[9][11][10] |
| Injection Volume | 10-20 µL.[9][12] |
Mass Spectrometry (MS) for Identification
To confirm the identity of the generated this compound, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.
-
Expected Mass: The molecular weight of Trazodone is 371.88 g/mol (for the free base). The N-oxide will have a molecular weight of 387.88 g/mol , corresponding to the addition of one oxygen atom. A di-N-oxide has also been reported with a molecular formula of C₁₉H₂₂ClN₅O₃ and a molecular weight of 403.86 g/mol .[13]
-
Fragmentation Pattern: Analysis of the fragmentation pattern in MS/MS can help to pinpoint the location of the N-oxidation on the Trazodone molecule.
Expected Results and Discussion
Under both oxidative and photolytic stress, the formation of one or more peaks corresponding to this compound is anticipated in the HPLC chromatogram. The retention time of the N-oxide is expected to be different from that of the parent Trazodone.
The extent of degradation can be controlled by adjusting the concentration of the stressor (e.g., H₂O₂) and the duration of exposure. The goal is to achieve a degradation level of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]
LC-MS analysis will provide the molecular weight information to confirm the formation of the N-oxide. The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ of this compound.
Isolation and Purification (Optional)
For the preparation of a this compound reference standard, preparative HPLC can be employed to isolate the N-oxide from the stressed sample mixture.[5] The collected fractions containing the pure N-oxide can then be concentrated, and the structure can be further confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This application note provides a detailed framework for the generation of this compound through forced degradation studies. By applying controlled oxidative and photolytic stress, it is possible to produce and identify this key degradation product. The protocols and analytical methods described herein are essential for any laboratory involved in the stability testing and impurity profiling of Trazodone.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (n.d.).
- Stability indicating assay of Trazodone hydrochloride using high performance liquid chromatography. (n.d.). africaresearchconnects.com.
- Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chrom
- Characterization of trazodone metabolic pathways and species-specific profiles. (2025, September 30). PMC.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018, September 20). RSC Publishing.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implement
- ICH GUIDELINES: STRESS DEGRAD
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (n.d.). New Journal of Chemistry (RSC Publishing).
- Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF. (n.d.).
- Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. (2022, August 4). Omics.
- Comparative study on photocatalytic degradation of the antidepressant trazodone using (Co, Fe and Ru) doped titanate nanowires: Kinetics, transformation products and in silico toxicity assessment. (2020, July 1). PubMed.
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.).
- Studies on photodegradation process of psychotropic drugs: a review. (n.d.). PMC - NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (n.d.).
- Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (n.d.).
- Phototransformation of the drug trazodone in aqueous solution. (n.d.).
- Trazodone 1,4-Di-N-Oxide | 1346603-99-3(base). (n.d.). SynThink Research Chemicals.
- WO2019154770A1 - Continuous process for the preparation of trazodone. (n.d.).
- Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chrom
- trazodone HCl. (2009, September 29).
- (PDF) SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. (2017, September 21).
- Trazodone | C19H22ClN5O | CID 5533. (n.d.). PubChem - NIH.
-
Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1][8][9]triazolo[4,3-a]pyridin-3(2H)-one). (n.d.). ResearchGate.
- A process for the preparation of Trazodone and its hydrochloride. (2023, June 5). Technical Disclosure Commons.
- Trazodone EP Imp A (this compound) | CAS No- 55290-68-1. (n.d.). Simson Pharma Limited.
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Topic: High-Recovery Solid-Phase Extraction (SPE) of Trazodone N-Oxide from Human Urine Samples Using Mixed-Mode Cation Exchange
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and reliable method for the extraction and purification of Trazodone N-Oxide, a primary metabolite of the antidepressant drug Trazodone, from complex human urine matrices. The protocol leverages mixed-mode solid-phase extraction (SPE), which combines reversed-phase and strong cation exchange retention mechanisms. This dual-mode approach provides superior selectivity and results in exceptionally clean extracts, high analyte recovery, and excellent reproducibility, making it ideal for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will detail the underlying chemical principles, provide a step-by-step protocol, and offer insights into method optimization and performance.
Introduction and Scientific Rationale
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its metabolism in the body is complex, involving multiple cytochrome P450 (CYP) isoforms, leading to several metabolites, including this compound.[2][3][4] Accurate quantification of Trazodone and its metabolites in biological fluids like urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology.
Urine presents a significant analytical challenge due to its high concentration of salts, pigments (e.g., urochrome), and other endogenous polar and non-polar compounds that can interfere with analysis and cause ion suppression in mass spectrometry. Solid-phase extraction (SPE) is a highly effective sample preparation technique for isolating analytes of interest from such complex matrices.[5]
Causality of Method Selection:
The chemical structure of this compound features a basic piperazine moiety, which is readily protonated under acidic conditions, and a significant lipophilic character (calculated LogP ≈ 2.4).[6] This dual nature makes it an ideal candidate for a mixed-mode SPE sorbent . Specifically, a sorbent combining a non-polar C8 or C18 chain (for reversed-phase interaction) with a strong cation exchange (SCX) group (for ionic interaction) offers a powerful, orthogonal retention mechanism.[7][8]
This protocol exploits these properties through a carefully controlled pH manipulation:
-
Loading: The sample is acidified to a pH of ~3-4. At this pH, the piperazine nitrogen of this compound is protonated (positively charged), ensuring strong retention on the cation exchange phase. The analyte's lipophilic character also promotes retention on the reversed-phase component.
-
Washing: A series of washes with acidified water and organic solvents (like methanol) removes hydrophilic and weakly-bound lipophilic interferences, respectively. The analyte remains strongly bound to the SCX sorbent.
-
Elution: A basic organic solvent is used to elute the analyte. The ammonia in the elution solvent raises the pH, neutralizing the charge on the this compound molecule. This disrupts the ionic bond with the SCX sorbent, allowing the analyte to be eluted by the organic solvent.[7][8]
This pH-driven selectivity results in significantly cleaner extracts compared to using a single retention mechanism like reversed-phase alone.[5][8]
Structural Representation of Key Compounds
To understand the extraction mechanism, it is vital to visualize the chemical structures of the parent drug and its N-Oxide metabolite.
Caption: Chemical relationship between Trazodone and its metabolite.
Detailed Experimental Protocol
This protocol is optimized for a standard 1 mL urine sample using a 30 mg / 3 mL mixed-mode strong cation exchange SPE cartridge.
Required Materials and Reagents
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange + Reversed-Phase Polymeric Sorbent (e.g., Agilent Bond Elut Certify, Waters Oasis MCX, Biotage EVOLUTE® EXPRESS CX).
-
Chemicals:
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Formic Acid or Phosphoric Acid (ACS Grade)
-
Deionized Water
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Sample Evaporator (e.g., nitrogen blow-down)
-
1.5 mL Autosampler Vials
-
Pipettes and appropriate tips
-
15 mL polypropylene centrifuge tubes
-
Step-by-Step Methodology
1. Sample Pre-treatment:
-
Pipette 1.0 mL of urine into a 15 mL centrifuge tube.
-
Add 1.0 mL of 100 mM phosphate buffer (pH 4.0). This step ensures the pH is low enough to fully protonate the analyte for optimal ionic retention.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter. Use the supernatant for loading.
-
(Optional - For Glucuronidated Metabolites): If conjugated forms are expected, perform enzymatic hydrolysis with β-glucuronidase prior to acidification.[9]
2. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition with 1 mL of Methanol . Allow it to pass through by gravity or minimal vacuum. This wets the polymeric sorbent and activates the reversed-phase functional groups.
-
Equilibrate with 1 mL of Deionized Water .
-
Equilibrate with 1 mL of 100 mM Phosphate Buffer (pH 4.0) . Do not allow the sorbent bed to go dry before loading the sample. This step primes the sorbent to the pH of the sample, preventing analyte breakthrough during loading.
3. Sample Loading:
-
Load the 2 mL of pre-treated urine supernatant onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1-2 mL/minute. A slow flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.
4. Interference Wash Steps:
-
Wash 1 (Polar Interferences): Add 1 mL of 2% Formic Acid in Deionized Water . Apply vacuum to pull the solution through. This removes highly polar, water-soluble matrix components like salts and urea, while the analyte remains bound.
-
Wash 2 (Lipophilic Interferences): Add 1 mL of Methanol . Apply vacuum to pull the solution through. This wash removes non-polar and weakly basic compounds retained by the reversed-phase mechanism. The strong ionic bond retains the this compound.
5. Analyte Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1.0 mL of 5% Ammonium Hydroxide in Methanol . Allow the solvent to soak the sorbent bed for 60 seconds before applying a slow vacuum.
-
Collect the eluate. The basic pH neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute it from the reversed-phase chains.
-
Repeat with a second 1.0 mL aliquot of the elution solvent for complete recovery.
6. Post-Elution Processing:
-
Evaporate the combined 2.0 mL of eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol Summary Table
| Step | Reagent | Volume | Flow Rate | Rationale |
| Condition | Methanol | 1 mL | 2-5 mL/min | Wets sorbent, activates C18 phase |
| Equilibrate | Deionized Water | 1 mL | 2-5 mL/min | Removes methanol |
| Equilibrate | 100mM Phosphate Buffer (pH 4) | 1 mL | 2-5 mL/min | Primes sorbent to loading conditions |
| Load | Pre-treated Urine Sample | 2 mL | 1-2 mL/min | Binds analyte via ionic & RP mechanisms |
| Wash 1 | 2% Formic Acid in Water | 1 mL | 2-5 mL/min | Removes polar interferences |
| Wash 2 | Methanol | 1 mL | 2-5 mL/min | Removes lipophilic interferences |
| Elute | 5% NH₄OH in Methanol | 2 x 1 mL | 1-2 mL/min | Neutralizes & elutes analyte |
| Reconstitute | Mobile Phase | 100 µL | N/A | Concentrates sample for analysis |
Workflow Visualization
The entire process from sample receipt to analysis can be visualized as a clear, sequential workflow.
Caption: Complete workflow for this compound extraction.
Expected Method Performance
While specific validation is required for each laboratory, methods utilizing mixed-mode SPE for basic drugs in urine typically demonstrate high performance.[7][8]
| Parameter | Expected Result | Comments |
| Recovery | > 85% | High recovery is expected due to the strong ionic retention mechanism. |
| Reproducibility | RSD < 10% | The protocol is robust, leading to low variability between samples.[5][7] |
| Extract Cleanliness | High | Dual retention and specific wash steps effectively remove matrix components. |
| Limit of Quantification | 1-10 ng/mL | Dependent on LC-MS/MS sensitivity, but clean extracts allow for low detection limits.[7] |
Conclusion
The described mixed-mode solid-phase extraction protocol provides an effective, selective, and high-recovery method for the isolation of this compound from human urine. By exploiting both reversed-phase and strong cation exchange interactions, this method successfully overcomes the challenges posed by the complex urine matrix. The resulting clean extract is highly suitable for sensitive and accurate quantification by LC-MS/MS, making this application note a valuable resource for clinical and forensic laboratories.
References
-
Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., Seno, H., Ishii, A., & Suzuki, O. (2011). Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group. Journal of separation science, 34(18), 2499–2505. [Link]
-
Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Biotage. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies. [Link]
-
Di Tella, A., Di Nunzio, C., Ricci, P., & Parisi, G. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of analytical toxicology, 10(6), 233–235. [Link]
-
Agilent Technologies. (2017, August 22). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]
-
MOLBASE. (n.d.). This compound | 55290-68-1. MOLBASE Encyclopedia. [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. [Link]
-
Guntupalli, C., Kumar, G. S., & Gananadhamu, S. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(10), 8089-8101. [Link]
-
Orsulak, P. J., & Kenny, J. D. (1988). Measurement of trazodone using solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-selective detection. Journal of analytical toxicology, 12(3), 150–152. [Link]
-
Finetech Filter. (n.d.). HLB SPE Cartridge. Finetech Filter. [Link]
-
Stoykova, S., & Atanasov, V. (2018). UHPLC analysis of trazodone in biological fluids. International Journal of Chemical Studies, 6(2), 143-147. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. [Link]
-
Gnoni, G. V., Furlan, G., Al-Majdoub, Z. M., & El-Kadi, A. O. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Scientific reports, 14(1), 11440. [Link]
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- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55290-68-1 [chemicalbook.com]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. m.molbase.com [m.molbase.com]
- 7. Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: High-Resolution Mass Spectrometry for Unambiguous Characterization of Trazodone N-Oxide
Abstract
The characterization of drug metabolites is a critical step in drug development, providing insights into metabolic pathways, potential toxicities, and overall drug safety. Trazodone, an antidepressant, undergoes extensive metabolism, including the formation of Trazodone N-Oxide. This application note presents a comprehensive guide and a detailed protocol for the characterization of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, leveraging the power of accurate mass measurements and high-resolution fragmentation to ensure confident structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for metabolite identification.
Introduction: The "Why" of Metabolite Characterization
Trazodone is a triazolopyridine derivative used for the treatment of major depressive disorder.[1] Like most xenobiotics, it is metabolized in the body to facilitate excretion. Key metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation, primarily mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[1][2][3] One of its metabolites is this compound, formed by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring.[4]
Accurate identification and characterization of such metabolites are paramount for several reasons:
-
Safety Assessment: Metabolites can sometimes be pharmacologically active or even toxic.[5]
-
Pharmacokinetic Profiling: Understanding metabolic pathways helps predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Regulatory Compliance: Regulatory bodies like the FDA and ICH require thorough characterization of drug degradation products and metabolites.[6][7]
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, has become the premier analytical tool for these studies.[8] Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS provides exceptional mass accuracy and resolving power, which are essential for differentiating metabolites from complex biological matrix interferences and for determining elemental compositions with high confidence.[8][9][10]
The Power of HRMS in Metabolite Identification
The core advantage of HRMS lies in its ability to provide an accurate mass measurement, typically with an error of less than 5 parts per million (ppm).[8][9] This precision allows for the calculation of a unique elemental formula, drastically narrowing down the potential identities of an unknown compound.
-
Mass Accuracy vs. Resolution: Mass accuracy is the closeness of the measured mass to the theoretical exact mass, while resolution is the ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z). Both are critical. High resolution is necessary to separate the analyte of interest from isobaric interferences in complex samples, ensuring the measured mass is truly accurate.[8][10]
-
Confidence in Identification: A low ppm mass error for both the precursor ion and its fragment ions provides a high degree of confidence in the assigned structure, a principle that forms the foundation of the protocol described herein.[11]
Experimental Design and Workflow
The overall strategy involves generating the this compound, separating it from the parent drug and other components using UHPLC, and then using HRMS to acquire high-resolution full scan and fragmentation data for structural confirmation.
Caption: Overall workflow for the characterization of this compound.
Detailed Protocols
Protocol 1: Generation and Preparation of this compound Sample
This protocol describes two common methods for generating the N-oxide metabolite for analysis: in vitro metabolism and forced degradation.
A. In Vitro Metabolism with Human Liver Microsomes (HLM)
Causality: This method mimics the metabolic environment in the human liver, where enzymes like CYPs and FMOs are responsible for N-oxidation.[2][3]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL protein) and Trazodone (final concentration 1-10 µM) in a 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system. The final volume should be approximately 200 µL.
-
Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking.[2] A parallel control incubation without the NADPH system should be run to ensure the transformation is enzyme-dependent.
-
Quench Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile.[12] This step simultaneously stops the enzymes and precipitates the proteins.
-
Centrifugation: Vortex the sample and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.
B. Forced Degradation (Oxidative Stress)
Causality: Forced degradation studies are used to predict potential degradation products under various stress conditions.[7] Oxidative stress using hydrogen peroxide is a common way to generate N-oxide derivatives.[6][13]
-
Prepare Trazodone Solution: Dissolve Trazodone HCl in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.
-
Induce Oxidation: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.
-
Incubation: Let the mixture react at room temperature for 8-24 hours.[13] Monitor the reaction periodically by TLC or a rapid LC injection to check for the formation of new products.
-
Neutralization/Dilution: Once sufficient degradation has occurred, dilute the sample with the initial mobile phase to a final concentration suitable for injection (e.g., 1-10 µg/mL).
Protocol 2: LC-HRMS Analysis
Causality: The chromatographic method is designed to separate the more polar this compound from the parent Trazodone. The HRMS parameters are set to maximize the quality of data for confident identification. An Orbitrap system is used as an example, but equivalent parameters for a QTOF are also applicable.[8]
A. Liquid Chromatography (UHPLC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent separation for small molecules like Trazodone and its metabolites.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes good peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing good efficiency and sensitivity. |
| Column Temp. | 40°C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 2-5 µL | Balances loading amount with chromatographic performance. |
| Gradient | 0-0.5 min, 5% B; 0.5-4.0 min, 5-95% B; 4.0-5.0 min, 95% B; 5.1-6.0 min, 5% B | A gradient is necessary to elute the parent drug and its more polar metabolites effectively within a reasonable run time. |
B. High-Resolution Mass Spectrometry (Orbitrap) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Trazodone and its N-oxide contain basic nitrogen atoms that are readily protonated.[1] |
| Full Scan Resolution | 60,000 - 120,000 FWHM | High resolution is crucial to obtain accurate mass measurements and separate analytes from matrix interferences.[11] |
| Full Scan Range | m/z 100 - 1000 | Covers the mass range for Trazodone, its N-oxide, and expected fragments. |
| Data Acquisition | Data-Dependent MS² (dd-MS²) | Automatically triggers fragmentation scans on the most intense ions from the full scan, enabling structural elucidation.[14] |
| MS² Resolution | 15,000 - 30,000 FWHM | Ensures accurate mass measurement of fragment ions. |
| Collision Energy | Stepped NCE (20, 30, 40) | Using multiple collision energies ensures a wide range of fragments (both low and high energy) are generated for comprehensive structural analysis.[15] |
| Mass Accuracy | < 5 ppm | External calibration should be performed regularly to ensure high mass accuracy.[11] |
Data Analysis and Characterization
Step 1: Identification of the Precursor Ion
The first step is to find the N-oxide in the chromatogram. The elemental composition of Trazodone is C₁₉H₂₂ClN₅O.[16] N-oxidation adds one oxygen atom, resulting in a formula of C₁₉H₂₂ClN₅O₂ for this compound.[17][18]
| Compound | Elemental Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Trazodone | C₁₉H₂₂ClN₅O | 371.15129 | 372.15856 |
| This compound | C₁₉H₂₂ClN₅O₂ | 387.14620 | 388.15348 |
Using the HRMS data, generate an extracted ion chromatogram (XIC) for the theoretical m/z of protonated this compound (388.15348) with a narrow mass window (e.g., ± 5 ppm). A peak at a retention time earlier than the parent Trazodone (due to increased polarity) is expected. The measured accurate mass of this peak should be within 5 ppm of the theoretical value.
Step 2: Interpretation of MS² Fragmentation Spectra
Confirming the site of metabolism requires analyzing the MS² fragmentation data. The fragmentation of Trazodone is well-characterized, often involving cleavage of the propyl chain linking the piperazine and triazolopyridine rings.[19][20] By comparing the fragmentation pattern of the N-oxide to that of the parent drug, the location of the oxygen atom can be confirmed.
A key fragmentation pathway for protonated Trazodone (m/z 372.1) yields a characteristic fragment at m/z 176.1, corresponding to the cleavage of the propyl-piperazine bond. For this compound, if the oxidation occurred on the piperazine ring, we would expect to see this fragment shifted by +16 Da to m/z 192.1.
Caption: Key fragmentation pathways for protonated this compound.
Expected Fragmentation Data Summary
| Ion Description | Proposed Structure | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | Protonated this compound | 388.15348 | 388.15312 | -0.9 |
| Fragment A | Propyl-piperazine-N-Oxide | 192.10024 | 192.10001 | -1.2 |
| Fragment B | Propyl-triazolopyridine | 176.10259 | 176.10245 | -0.8 |
| Fragment C | m-chlorophenylpiperazine-N-Oxide | 211.07381 | 211.07355 | -1.2 |
Note: Observed m/z and Mass Error values are hypothetical examples demonstrating typical results.
The presence of fragments at m/z 192.1 and m/z 211.1, both containing the additional oxygen atom, alongside fragments like m/z 176.1 which do not, provides conclusive evidence that the N-oxidation has occurred on the piperazine ring structure.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the characterization of this compound. By combining optimized sample preparation, high-performance liquid chromatography, and the analytical power of high-resolution mass spectrometry, researchers can achieve unambiguous identification of this key metabolite. The emphasis on accurate mass measurement for both precursor and fragment ions ensures a high degree of confidence in the final structural assignment, fulfilling critical requirements for drug safety and development programs.
References
-
Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online URL: [Link]
-
Title: Metabolite identification by data-dependent accurate mass spectrometric analysis at resolving power of 60000 in external calibration mode using an LTQ/Orbitrap Source: PubMed URL: [Link]
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Title: High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
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Title: Exploring the Impact of Part Per Billion Mass Accuracy for Metabolite Identification Using Multi Reflecting Time-of-Flight MS With UPLC™ Part A Source: Waters Corporation URL: [Link]
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Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Title: Characterization of trazodone metabolic pathways and species-specific profiles Source: PMC URL: [Link]
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Title: LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese Source: PubMed URL: [Link]
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Title: Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF Source: ResearchGate URL: [Link]
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Application Note: Structural Confirmation of Trazodone N-Oxide using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the unambiguous structural confirmation of Trazodone N-Oxide, a primary metabolite and potential impurity of the antidepressant drug Trazodone. We detail a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data interpretation strategies outlined herein are designed for researchers, analytical scientists, and professionals in drug development and quality control, ensuring accurate identification and differentiation of the N-oxide from its parent compound.
Introduction
Trazodone, 2-(3-[4-(3-chlorophenyl)piperazin-1-yl]propyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[4] During drug metabolism and as a potential impurity in synthesis, the formation of metabolites such as this compound is common.[5] Accurate structural elucidation of these related substances is critical for regulatory filings, ensuring drug safety, and understanding metabolic pathways. This compound, also known as Trazodone Impurity A, is formed by the oxidation of the aliphatic nitrogen (N-1) of the piperazine ring.[6][7]
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8][9] This note demonstrates how a suite of NMR experiments can be synergistically applied to confirm the precise location of the N-oxide functionality in the Trazodone structure.
Principle: The Spectroscopic Effect of N-Oxidation
The transformation of a tertiary amine to an N-oxide introduces a highly polar N⁺-O⁻ bond. This modification significantly alters the electronic environment of the neighboring nuclei, leading to predictable changes in their NMR chemical shifts.
-
¹H NMR: Protons on the carbons alpha (α) to the N-oxide nitrogen (i.e., the -CH₂- groups of the piperazine ring) experience a significant deshielding effect. This is due to the inductive electron-withdrawing nature of the N⁺-O⁻ moiety, causing their signals to shift downfield (to a higher ppm value) compared to the parent Trazodone molecule.
-
¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide nitrogen are also deshielded and exhibit a downfield shift in the ¹³C NMR spectrum.[10] Studies on N-alkylpiperidine N-oxides have shown that N-oxidation causes a deshielding of the α-carbons (C-2 and C-6).[10]
-
¹⁵N NMR: While less common for routine analysis, the ¹⁵N chemical shift is highly sensitive to oxidation. N-oxidation typically causes a large downfield shift of +56 ppm to +90 ppm.[11]
These predictable spectral changes form the basis for the confident identification of this compound.
Experimental Workflow
The structural confirmation process follows a logical progression from sample preparation to advanced 2D NMR analysis for unambiguous assignment.
Caption: Overall workflow for NMR-based structural confirmation.
Detailed Protocols
Materials and Reagents
-
This compound sample
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.
-
Internal Standard (optional): Tetramethylsilane (TMS) at 0.00 ppm. Often, the residual solvent signal is used as a secondary reference (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.5 ppm).[12]
-
NMR tubes: High-quality 5 mm tubes (e.g., Wilmad 528-PP-7 or equivalent).[2]
-
Glassware: Clean, dry pipettes and vials.[13]
Sample Preparation Protocol
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. This quantity is generally sufficient for ¹H NMR.[2][14] For ¹³C and 2D NMR, a higher concentration (10-25 mg) is beneficial due to the lower natural abundance of ¹³C.[2]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[2] The optimal sample depth in a standard 5mm NMR tube is about 4-5 cm.[2][14][15]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool or cotton directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[2][15]
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted as needed.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30, Scans: 16-32 | Provides a proton census and information on chemical environment and scalar coupling. |
| ¹³C{¹H} NMR | Pulse Program: zgpg30, Scans: 1024-4096 | Provides a carbon census and identifies carbon types (quaternary, CH, CH₂, CH₃). |
| DEPT-135 | Pulse Program: dept135, Scans: 256-512 | Differentiates carbon signals: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent. |
| ¹H-¹H COSY | Pulse Program: cosygpqf, Scans: 8-16 | Identifies proton-proton spin systems through-bond (typically ³JHH) correlations.[9] |
| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.3 | Correlates protons directly to their attached carbons (¹JCH).[16] |
| ¹H-¹³C HMBC | Pulse Program: hmbcgpndqf, Scans: 32-64 | Reveals long-range (typically ²JCH and ³JCH) correlations between protons and carbons, crucial for establishing connectivity across heteroatoms.[17] |
Data Interpretation and Structural Confirmation
The key to confirmation lies in comparing the acquired spectra to that of Trazodone and identifying the specific shifts induced by N-oxidation.
Structural Comparison
The oxidation occurs at the N-1 position of the piperazine ring, which is attached to the propyl linker.
Caption: Comparison of Trazodone and its N-Oxide.
Note: Images are illustrative representations of the chemical structures.
Analysis of ¹H and ¹³C NMR Spectra
The most diagnostic signals are those of the piperazine ring protons and carbons.
| Position (Trazodone) | Expected ¹H Shift (ppm) | Position (this compound) | Expected ¹H Shift (ppm) | Δδ (ppm) | Rationale |
| H-2', H-6' (N-CH₂) | ~2.6-2.8 | H-2', H-6' (N⁺-O⁻-CH₂) | ~3.5-3.8 | +0.8 to +1.1 | Strong deshielding from adjacent N⁺-O⁻ |
| H-3', H-5' (N-CH₂) | ~3.1-3.3 | H-3', H-5' (N-CH₂) | ~3.2-3.4 | +0.1 to +0.2 | Minor inductive effect |
| Position (Trazodone) | Expected ¹³C Shift (ppm) | Position (this compound) | Expected ¹³C Shift (ppm) | Δδ (ppm) | Rationale |
| C-2', C-6' (N-CH₂) | ~53-54 | C-2', C-6' (N⁺-O⁻-CH₂) | ~65-68 | +12 to +14 | Strong deshielding from adjacent N⁺-O⁻ |
| C-3', C-5' (N-CH₂) | ~48-49 | C-3', C-5' (N-CH₂) | ~49-50 | +1 to +2 | Minor inductive effect |
Note: Expected chemical shifts are estimates based on general principles and may vary with solvent and concentration. The key diagnostic is the relative downfield shift (Δδ).
Confirmation with 2D NMR Spectroscopy
While 1D spectra provide strong evidence, 2D NMR experiments offer definitive proof of the structure.
-
COSY: Confirms the proton-proton coupling within the propyl chain (-CH₂-CH₂-CH₂-) and the vicinal couplings within the aromatic rings. It will also show correlations between the non-equivalent protons on the same piperazine carbon (geminal coupling) and adjacent carbons.
-
HSQC: Unambiguously assigns each proton to its directly attached carbon. This allows the strongly downfield-shifted protons (~3.5-3.8 ppm) to be directly mapped to the downfield-shifted carbons (~65-68 ppm), confirming they are the C-2'/C-6' pair.
-
HMBC: This is the ultimate confirmatory experiment. It establishes long-range connectivity, proving the N-oxide location. Key expected correlations for this compound would be:
-
A correlation from the protons of the propyl chain adjacent to the piperazine ring (N-CH₂) to the piperazine carbons C-2' and C-6' .
-
Crucially, correlations from the H-2' and H-6' protons to the carbons of the propyl chain.
-
Correlations from the H-3' and H-5' protons to the carbons of the chlorophenyl ring.
-
The presence of these correlations, combined with the characteristic downfield shifts observed in the 1D spectra, provides an irrefutable structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is readily achieved through a systematic application of NMR spectroscopy. The significant downfield chemical shifts of the protons and carbons at the C-2' and C-6' positions of the piperazine ring serve as the primary diagnostic markers. The structural assignment is then unequivocally confirmed through 2D NMR experiments, particularly HMBC, which establishes the precise connectivity of the molecular framework. The methodologies described in this note provide a robust and reliable system for the identification and quality control of Trazodone and its related substances in a research or industrial setting.
References
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
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School of Chemistry, Food and Pharmacy. (n.d.). NMR Sample Preparation. University of Reading. Retrieved from [Link]
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Róna, J., & Göndös, G. (2007). Saturated amine oxides: Part 8. Hydroacridines: Part 27. Effects of N-oxidation and of N-quaternization on the 15N NMR chemical shifts of N-methylpiperidine-derived mono-, bi-, and tricycloaliphatic tertiary amines. Magnetic Resonance in Chemistry, 45(11), 968-973. Retrieved from [Link]
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Siwek, A., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1603. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
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Martin, G. E. (2010). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Magnetic Resonance in Chemistry, 48(5), 347-353. Retrieved from [Link]
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Li, D. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
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Nmr-service.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]
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SynZeal. (n.d.). Trazodone EP Impurity A (HCl). Retrieved from [Link]
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Application Notes & Protocols: The Role of Trazodone N-Oxide in Elucidating Drug Metabolism Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Metabolite Analysis in Drug Development
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed therapeutic agent for major depressive disorder.[1][2] Like most xenobiotics, its safety and efficacy are intrinsically linked to its metabolic fate within the body. Trazodone undergoes complex and extensive hepatic metabolism, involving multiple enzymatic pathways such as hydroxylation, N-dealkylation, and N-oxidation.[3][4][5][6] Understanding these biotransformation routes is paramount for predicting drug-drug interactions (DDIs), inter-individual variability in patient response, and potential toxicities.
One of the key metabolic pathways is N-oxidation, leading to the formation of Trazodone N-Oxide.[4] This metabolite, while often considered minor, serves as a crucial tool for researchers. The use of this compound as a reference standard is indispensable for accurately phenotyping the enzymes responsible for its formation and for quantifying the contribution of the N-oxidation pathway to Trazodone's overall clearance.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in drug metabolism studies. It offers detailed, field-proven protocols for in vitro experiments, explains the causality behind experimental choices, and presents frameworks for data interpretation.
Trazodone Metabolic Pathways: A Multi-Enzyme System
Trazodone is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[2] The major pathways include:
-
N-dealkylation: This pathway, predominantly mediated by CYP3A4 , results in the formation of m-chlorophenylpiperazine (m-CPP), the only known pharmacologically active metabolite of Trazodone.[2][3][8][9][10]
-
Hydroxylation: Aromatic hydroxylation is another significant route, with contributions from enzymes like CYP2D6.[2]
-
N-oxidation: This pathway leads to the formation of this compound. While CYPs can contribute, this reaction is also characteristic of Flavin-containing monooxygenases (FMOs).[2] Identifying the relative contributions of these enzyme families is a key objective of metabolism studies.
The complexity of these interacting pathways underscores the need for precise analytical tools and well-designed experiments to dissect the role of each enzyme and metabolite.
Caption: Major metabolic pathways of Trazodone.
Physicochemical Data: this compound Reference Standard
Accurate quantitative analysis relies on well-characterized reference standards. The properties of this compound are summarized below.[7][11]
| Property | Value |
| Chemical Name | 2-(3-(4-(3-chlorophenyl)-1-oxido-1-piperazinyl)propyl)-[1][12][13]triazolo[4,3-a]pyridin-3(2H)-one |
| CAS Number | 55290-68-1[7][14] |
| Molecular Formula | C₁₉H₂₂ClN₅O₂[7][11] |
| Molecular Weight | 387.87 g/mol [7][11] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% (for use as analytical standard) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile |
Experimental Protocols: In Vitro Characterization
The following protocols provide step-by-step methodologies for using this compound in foundational drug metabolism experiments.
Protocol 1: Reaction Phenotyping of this compound Formation in Human Liver Microsomes (HLM)
Objective: To identify the specific CYP and FMO enzymes responsible for the N-oxidation of Trazodone. This is achieved by measuring the formation of this compound in the presence and absence of selective enzyme inhibitors.
Causality: HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs and FMOs. By using chemical inhibitors that are highly selective for specific enzymes, a reduction in the formation rate of this compound directly implicates the inhibited enzyme in its production.
Materials:
-
Trazodone HCl
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Selective Enzyme Inhibitors (see table below)
-
Internal Standard (IS), e.g., Trazodone-d6
-
Acetonitrile (ACN), HPLC-grade
-
LC-MS/MS system
Inhibitor Selection:
| Inhibitor | Target Enzyme | Typical Concentration |
|---|---|---|
| Ketoconazole | CYP3A4 | 1 µM |
| Quinidine | CYP2D6 | 1 µM |
| Methimazole | FMOs | 100 µM |
Caption: Workflow for reaction phenotyping in HLM.
Procedure:
-
Preparation: Prepare stock solutions of Trazodone, inhibitors, and this compound standard in a suitable solvent (e.g., Methanol).
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the components in the following order. Prepare a control incubation (no inhibitor) and incubations for each inhibitor.
-
Potassium Phosphate Buffer (pH 7.4)
-
HLM (final concentration 0.5 mg/mL)
-
Inhibitor solution or vehicle control (e.g., Methanol, final concentration <1%)
-
-
Pre-incubation: Pre-incubate the HLM/buffer/inhibitor mixture for 5 minutes at 37°C with gentle shaking.
-
Reaction Initiation: Add Trazodone (final concentration of 1-10 µM, below the expected Km) and the NADPH regenerating system to initiate the reaction. The final incubation volume is typically 200 µL.
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C. Ensure the reaction time is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples at >3,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial and analyze for this compound concentration using a validated LC-MS/MS method.
Data Analysis:
-
Construct a standard curve using the this compound analytical standard to quantify its formation.
-
Calculate the rate of formation in pmol/min/mg protein for the control and inhibitor incubations.
-
Determine the percent inhibition for each condition: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Significant inhibition (>50%) by a selective inhibitor indicates the involvement of that enzyme in Trazodone N-oxidation.
Protocol 2: Metabolic Stability of Trazodone in Cryopreserved Human Hepatocytes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Trazodone in a more physiologically relevant system and to monitor the formation of this compound over time.
Causality: Cryopreserved hepatocytes contain both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs) enzymes, along with necessary cofactors, providing a more complete picture of hepatic metabolism than microsomes.[2] Measuring the rate of disappearance of the parent drug (Trazodone) allows for the calculation of its intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., William's Medium E)
-
Trazodone HCl
-
This compound (for metabolite identification)
-
Internal Standard (IS), e.g., Trazodone-d6
-
Acetonitrile (ACN), HPLC-grade
-
LC-MS/MS system
Caption: Workflow for hepatocyte stability assay.
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.
-
Incubation: In a multi-well plate, add the hepatocyte suspension. Pre-incubate at 37°C, 5% CO₂ for 15-30 minutes.
-
Reaction Initiation: Add Trazodone stock solution to the wells to achieve a final concentration of 1 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing & Analysis: Process and analyze the samples as described in Protocol 1, monitoring for both the depletion of Trazodone and the formation of this compound.
Data Analysis:
-
Parent Depletion: Calculate the percentage of Trazodone remaining at each time point relative to T=0.
-
Half-Life (t₁/₂): Plot the natural logarithm (ln) of the % Trazodone remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t₁/₂ = 0.693 / k
-
-
Intrinsic Clearance (CLᵢₙₜ): Calculate CLᵢₙₜ using the following equation:
-
CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Incubation Volume / Cell Number)
-
-
Metabolite Formation: Plot the peak area or concentration of this compound versus time to visualize its formation profile.
Analytical Considerations: LC-MS/MS Method
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Trazodone and this compound.
Typical LC-MS/MS Parameters: | Parameter | Trazodone | this compound | Internal Standard (Trazodone-d6) | | :--- | :--- | :--- | :--- | | Ionization Mode | ESI Positive | ESI Positive | ESI Positive | | Precursor Ion (Q1) | m/z 372.2 | m/z 388.2 | m/z 378.2 | | Product Ion (Q2) | m/z 176.1[12] | m/z 176.1 or other specific fragment | m/z 182.1[12] | | LC Column | C18 or C8 (e.g., 50 x 2.1 mm, <3 µm) | | Mobile Phase | Gradient of Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer | | Internal Standard | Trazodone-d6 is ideal for correcting matrix effects and variability. |
Note: The exact fragment for this compound should be determined by direct infusion of the reference standard.
Interpretation and Trustworthiness
-
Self-Validating Protocols: The inclusion of controls is critical. In Protocol 1, a "no inhibitor" control establishes the baseline metabolic rate. In Protocol 2, a T=0 sample represents 100% of the initial drug concentration, and positive control substrates with known clearance rates (e.g., testosterone) should be run in parallel to validate hepatocyte metabolic activity.
-
Interpreting Reaction Phenotyping: If methimazole significantly inhibits N-oxide formation, FMOs are the primary contributors. If ketoconazole causes inhibition, CYP3A4 is involved. Partial inhibition by multiple inhibitors suggests the involvement of several enzymes.
-
Connecting Stability to Clearance: A short half-life in the hepatocyte assay suggests that Trazodone is rapidly metabolized and likely to have high hepatic clearance in vivo. The profile of this compound formation can indicate whether N-oxidation is a major or minor clearance pathway.
Conclusion
This compound is a vital chemical tool for the detailed investigation of Trazodone's metabolism. Its application as an analytical standard in well-designed in vitro studies, such as those outlined here, allows researchers to precisely identify and quantify the contribution of N-oxidation to the drug's overall biotransformation. This knowledge is fundamental to building a complete metabolic picture, enabling more accurate predictions of drug behavior in humans and supporting the safe and effective development of pharmaceuticals.
References
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- Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. (1999). medica@musc.
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Application Note: A Strategic Approach to the Chiral Separation of Trazodone N-Oxide Enantiomers by HPLC and SFC
Abstract
The enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development and quality control.[1] Trazodone N-Oxide, a primary metabolite of the antidepressant Trazodone, possesses a chiral center, necessitating a robust analytical method to resolve its enantiomers.[2][3] This guide presents a comprehensive strategy for developing a reliable chiral separation method for this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We detail a systematic screening protocol across various chiral stationary phases (CSPs) and mobile phase systems, followed by a logical optimization process. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a validated, high-resolution chiral separation for this compound or structurally related compounds.
Introduction: The Imperative for Chiral Analysis
Trazodone is a widely prescribed antidepressant medication.[4] Its metabolism in the body leads to several byproducts, including this compound.[2][5] Recent studies have identified the formation of the N-oxide on the piperazine ring, particularly under photolytic degradation conditions.[6][7] As regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for chiral drugs, it is imperative to evaluate each enantiomer of a new chiral entity separately.[8][9] Enantiomers can differ significantly in their interaction with biological systems, affecting potency, metabolism, and potential toxicity.[10]
The direct separation of enantiomers is most effectively achieved through chiral chromatography.[8] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the predominant techniques in the pharmaceutical industry for this purpose.[11][12] SFC, in particular, often offers advantages in terms of speed and reduced solvent consumption.[13][14] This note provides a systematic workflow for selecting an appropriate CSP and mobile phase to achieve baseline resolution (Rs > 1.5) of this compound enantiomers.[1]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is key to method development.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂ClN₅O₂ | [15][16] |
| Molecular Weight | 387.86 g/mol | [5][15] |
| Structure | Contains a chiral center | [2][16] |
| Chemical Class | Basic compound due to the piperazine moiety | [6] |
Principle of Chiral Recognition on Polysaccharide CSPs
The mechanism of chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[17] For a stable complex and effective separation, a minimum of three points of interaction are required (the "three-point interaction model"). These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[10]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are exceptionally versatile due to the complex array of chiral grooves and cavities on their surface, which provide numerous potential interaction sites.[1][10][18] The selection of the mobile phase is critical as it modulates these interactions, thereby affecting retention and selectivity.[19]
Caption: Conceptual 'three-point interaction' model for chiral recognition.
A Systematic Method Development Workflow
Given that enantioselectivity is difficult to predict, a systematic screening approach is the most efficient path to a successful separation.[20] Our strategy involves a two-stage process: an initial broad screening to identify promising conditions, followed by fine-tuning and optimization.
Caption: Workflow for chiral method development of this compound.
Experimental Protocols
Sample and Standard Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic this compound standard in methanol or ethanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.2 mg/mL. Ensure the final sample is fully dissolved to prevent column blockage.
Protocol 1: Initial HPLC Screening
This phase aims to test a diverse set of conditions. Polysaccharide-based CSPs are recommended for their broad applicability.[17][21]
Instrumentation: Standard HPLC or UHPLC system with UV detection.
Screening Columns:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Screening Conditions Table:
| Mode | Mobile Phase Composition | Additive | Flow Rate | Temp. | Wavelength |
| Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) | 1.0 mL/min | 25 °C | 254 nm |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50, v/v) | 0.1% Diethylamine (DEA) | 1.0 mL/min | 25 °C | 254 nm |
| Reversed Phase (RP) | 10mM Ammonium Bicarbonate, pH 9.0 / Acetonitrile (50:50, v/v) | None | 1.0 mL/min | 25 °C | 254 nm |
Rationale: this compound is a basic compound; therefore, an additive like Diethylamine (DEA) is used in NP and PO modes to improve peak shape and prevent strong, undesirable interactions with residual silanols on the silica support.[8]
Protocol 2: Initial SFC Screening
SFC is an excellent alternative or complementary technique, often providing higher efficiency and faster separations.[14][22]
Instrumentation: Analytical SFC system with UV detection and back pressure regulator.
Screening Columns: Use the same set of polysaccharide columns as in the HPLC screen.
Screening Conditions Table:
| Co-Solvent | Gradient | Additive | Flow Rate | Back Pressure | Temp. | Wavelength |
| Methanol | 5% to 40% over 5 min | 0.1% DEA | 3.0 mL/min | 150 bar | 35 °C | 254 nm |
| Ethanol | 5% to 40% over 5 min | 0.1% DEA | 3.0 mL/min | 150 bar | 35 °C | 254 nm |
Rationale: A gradient elution is used for initial screening in SFC to quickly determine if a separation is possible across a range of mobile phase strengths. Methanol and ethanol are the most common and effective co-solvents.[14]
Protocol 3: Method Optimization
Once a "hit" (any degree of separation) is identified in the screening phase, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Select the Best System: Choose the Column/Mobile Phase combination that showed the best initial selectivity (α).
-
Isocratic Conversion (SFC): If the hit was in SFC, convert the gradient method to an isocratic one. A good starting point for the isocratic co-solvent percentage is the value at which the second enantiomer began to elute during the gradient run.
-
Optimize Mobile Phase Composition:
-
Normal Phase (HPLC): Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in n-hexane). A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.
-
SFC: Adjust the isocratic percentage of the co-solvent. A lower percentage will increase retention and may improve selectivity.
-
-
Optimize Additive Concentration: Vary the concentration of DEA (e.g., from 0.05% to 0.2%) to find the optimal peak symmetry.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes increase efficiency and resolution. Temperature can have a significant but unpredictable effect on selectivity; it is worth exploring in a range of 15-40°C.[14]
System Suitability and Method Validation
Once an optimized method is developed, it must be validated to ensure it is reliable and fit for purpose.[11] Key validation parameters for a chiral purity method are outlined by the International Council for Harmonisation (ICH) and should be assessed.[23]
System Suitability Test (SST): Before any sample analysis, a system suitability standard (racemic this compound) should be injected to verify the performance of the chromatographic system.
Typical SST Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the enantiomers.[1] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Repeatability (%RSD) | ≤ 2.0% for peak areas (n=5) | Demonstrates the precision of the system for consecutive injections.[23] |
Conclusion
The development of a chiral separation method for this compound is a critical step in its analytical characterization. The workflow presented here provides a robust and scientifically-grounded strategy, beginning with a broad screening across versatile polysaccharide-based CSPs in both HPLC and SFC modes. This dual-platform approach maximizes the probability of success.[22] By identifying initial conditions and proceeding with a logical optimization of mobile phase components and instrument parameters, a selective, robust, and reliable method can be established. This ensures accurate quantification of the enantiomeric purity of this compound, supporting drug safety, quality control, and regulatory compliance.
References
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- System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
- Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of Analytical Toxicology.
- Plasma Levels of Trazodone: Methodology and Applications. Karger Publishers.
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- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
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Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. Available from: [Link]
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HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate. Available from: [Link]
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Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. Available from: [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]
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This compound. MOLBASE. Available from: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
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SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. ResearchGate. Available from: [Link]
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Chiral HPLC Method Development. I.B.S. Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Chiral Drug Separation. Taylor & Francis Online. Available from: [Link]
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Chiral Separation Using SFC and HPLC. Shimadzu. Available from: [Link]
-
New chiral stationary phases based on xanthone derivatives for liquid chromatography. ResearchGate. Available from: [Link]
-
Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar. Available from: [Link]
-
Separation of Trazodone hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available from: [Link]
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A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available from: [Link]
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Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. ResearchGate. Available from: [Link]
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Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry. Available from: [Link]
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Chiral HPLC Separations Guidebook. Phenomenex. Available from: [Link]
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Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect. Available from: [Link]
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Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Available from: [Link]
-
Trazodone EP Impurity A (HCl). SynZeal. Available from: [Link]
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Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies. MDPI. Available from: [Link]
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Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate. Available from: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. Available from: [Link]
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Application Note & Protocol: Development of a Competitive Immunoassay for the Detection of Trazodone N-Oxide
Introduction: The Rationale for Trazodone N-Oxide Monitoring
Trazodone, a triazolopyridine derivative, is a widely prescribed antidepressant medication.[1][2][3] It functions as a serotonin antagonist and reuptake inhibitor (SARI).[2][4] Following administration, trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][4] One of the key metabolic pathways is N-oxidation, which results in the formation of this compound.[5][6][7] While the parent drug and its active metabolite, m-chlorophenylpiperazine (m-CPP), are well-studied, the monitoring of other metabolites like this compound is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development and clinical monitoring.
Traditional analytical methods for trazodone and its metabolites, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity and specificity.[8][9][10][11][12] However, these techniques can be time-consuming, require sophisticated instrumentation, and involve complex sample preparation.[13] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), present a compelling alternative, offering rapid, high-throughput, and cost-effective detection of small molecules in biological matrices.[14]
This application note provides a detailed, scientifically-grounded guide for the development of a competitive immunoassay for the sensitive and specific detection of this compound. We will delve into the underlying principles, provide step-by-step protocols, and discuss critical considerations for assay validation, empowering researchers to establish a robust analytical tool for their studies.
Principle of the Competitive Immunoassay for this compound
Due to its small molecular size, this compound is considered a hapten—a molecule that can elicit an immune response only when attached to a larger carrier molecule, typically a protein.[][16][17] The core principle of the competitive immunoassay is the competition between the free this compound in a sample and a fixed amount of a labeled this compound conjugate for a limited number of specific antibody binding sites.[18][19][20] The resulting signal is inversely proportional to the concentration of this compound in the sample.
The workflow for this assay can be visualized as follows:
Caption: Workflow of the competitive immunoassay for this compound.
Part 1: Development of Key Assay Reagents
Hapten Synthesis and Carrier Protein Conjugation
The initial and most critical step is the creation of an immunogenic conjugate by covalently linking this compound to a carrier protein.[14][][21]
Rationale for Carrier Protein Selection:
-
Bovine Serum Albumin (BSA): Often used for initial immunizations due to its high immunogenicity and availability of numerous primary amine groups for conjugation.[][22]
-
Keyhole Limpet Hemocyanin (KLH): A highly immunogenic protein, often used to elicit a strong immune response.[22]
Protocol 1: this compound-BSA Conjugation via Carbodiimide Chemistry
This protocol utilizes the carboxyl group that can be introduced into the this compound structure (or a derivative) to react with the primary amines on the carrier protein using a carbodiimide crosslinker like EDC.
Materials:
-
This compound derivative with a carboxylic acid linker
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activate this compound:
-
Dissolve 10 mg of the this compound derivative in 1 ml of a 1:1 mixture of Dimethylformamide (DMF) and PBS.
-
Add a 1.5-molar excess of EDC and NHS.
-
Stir at room temperature for 1 hour to activate the carboxyl group.
-
-
Conjugation to BSA:
-
Dissolve 20 mg of BSA in 4 ml of PBS.
-
Slowly add the activated this compound solution to the BSA solution while gently stirring.
-
Continue stirring at room temperature for 4 hours, then transfer to 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the buffer. This removes unreacted hapten and crosslinkers.
-
-
Characterization and Storage:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Estimate the hapten-to-carrier ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[22]
-
Aliquot the conjugate and store at -20°C or -80°C.
-
Antibody Production
The choice between polyclonal and monoclonal antibodies depends on the desired assay characteristics.[23][24][25][26][27]
| Antibody Type | Advantages | Disadvantages | Best Suited For |
| Polyclonal | - Higher overall affinity due to recognition of multiple epitopes- More tolerant to small changes in hapten structure- Faster and less expensive to produce[26][27] | - Batch-to-batch variability- Potential for higher cross-reactivity | - Initial assay development and screening |
| Monoclonal | - High specificity to a single epitope- High batch-to-batch consistency- Unlimited supply[23][25] | - More expensive and time-consuming to produce- May be too specific and not recognize desired variants | - Highly specific and reproducible assays for routine use |
Protocol 2: Polyclonal Antibody Production (Conceptual Outline)
-
Immunization:
-
Emulsify the this compound-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize two to three healthy rabbits with the conjugate at multiple subcutaneous sites.
-
Administer booster immunizations every 3-4 weeks.
-
-
Titer Monitoring:
-
Collect small blood samples (pre-immune and after each boost) to monitor the antibody titer using an indirect ELISA coated with this compound-BSA.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect the antiserum.
-
Purify the IgG fraction using protein A/G affinity chromatography.
-
Further purify the antibodies using a hapten-affinity column to isolate antibodies specific to this compound.
-
-
Characterization:
-
Determine the antibody concentration and assess its specificity and affinity.
-
Aliquot and store at -20°C or -80°C.
-
Part 2: Immunoassay Protocol
The following is a detailed protocol for a competitive ELISA for the detection of this compound.
Protocol 3: Competitive ELISA for this compound
Materials:
-
High-binding 96-well microtiter plates
-
Purified anti-Trazodone N-oxide antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate (Tracer)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% BSA in PBS-T)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the capture antibody (e.g., goat anti-rabbit IgG) to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.[19]
-
Wash the plate three times as described above.
-
-
Competitive Reaction:
-
Prepare a series of this compound standards by serial dilution in assay buffer (e.g., PBS-T).
-
In a separate dilution plate or in the wells of the coated plate, add 50 µL of the standards or unknown samples.
-
Add 25 µL of the diluted anti-Trazodone N-oxide antibody.
-
Add 25 µL of the diluted this compound-HRP conjugate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Incubation in Coated Plate (if competition was performed separately):
-
Transfer 100 µL of the competition mixture to the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL/well of Wash Buffer.
-
-
Substrate Addition and Color Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
Caption: Step-by-step workflow of the competitive ELISA protocol.
Part 3: Data Analysis and Assay Validation
Data Analysis
The data from a competitive ELISA is typically analyzed by plotting the absorbance values against the logarithm of the this compound concentration. The resulting standard curve will be sigmoidal with a negative slope. The concentration of this compound in unknown samples is determined by interpolating their absorbance values from this standard curve.
Assay Validation
A thorough validation is essential to ensure the reliability and reproducibility of the immunoassay.[29] Key validation parameters, guided by regulatory agencies like the FDA and EMA, should be assessed.[30][31][32][33]
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Sensitivity (LOD & LLOQ) | The lowest concentration of this compound that can be reliably detected (LOD) and quantified (LLOQ) with acceptable precision and accuracy. | LLOQ should have a signal-to-noise ratio > 10 and a CV < 20%. |
| Specificity/Cross-reactivity | The ability of the antibody to exclusively bind to this compound and not to structurally related compounds (e.g., trazodone, m-CPP, other metabolites). | Cross-reactivity with related compounds should be < 1%. |
| Precision (Intra- & Inter-assay) | The degree of agreement among a series of measurements from the same sample. Assessed by running replicates on the same day (intra-assay) and on different days (inter-assay). | Coefficient of Variation (CV) should be < 15% for both intra- and inter-assay precision. |
| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. Assessed by spiking known amounts of this compound into the sample matrix. | Recovery should be within 80-120% of the theoretical concentration. |
| Linearity and Range | The range of concentrations over which the assay is precise, accurate, and linear. | The standard curve should have a correlation coefficient (r²) > 0.99. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures). | Minor variations should not significantly impact the results. |
Conclusion
The development of a competitive immunoassay for this compound provides a valuable tool for researchers in pharmacology, toxicology, and drug metabolism. By following the detailed protocols and validation guidelines presented in this application note, scientists can establish a robust, sensitive, and high-throughput method for the quantification of this important metabolite. This will enable a more comprehensive understanding of trazodone's pharmacokinetic profile and contribute to the development of safer and more effective therapeutic strategies.
References
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- Taylor & Francis Online. (n.d.). Full article: Development of immunoassays for multi-residue detection of small molecule compounds.
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- Study.com. (n.d.). Trazodone: Pharmacokinetics & Mechanism of Action.
- Drug Target Review. (2018). Immunoassay developed to detect small molecules.
- Echelon Biosciences. (n.d.). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.
- ClinPGx. (n.d.). trazodone.
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
- Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies.
- SouthernBiotech. (2021). Polyclonal Versus Monoclonal Antibodies.
- Creative Diagnostics. (n.d.). Small Molecule Antibodies.
- AZoLifeSciences. (2021). Monoclonal Antibodies versus Polyclonal Antibodies.
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- Frenovo Biotech. (n.d.). Differences Between Monoclonal Antibodies and Polyclonal Antibodies.
- Wikipedia. (n.d.). Hapten.
- MOLBASE. (n.d.). This compound|55290-68-1.
- Creative Diagnostics. (2021). Competitive ELISA.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?.
- Royal Society of Chemistry. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR.
- PubChem. (n.d.). This compound.
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- ChemicalBook. (2024). This compound.
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- MBL Life Science. (n.d.). The principle and method of ELISA.
- ResearchGate. (n.d.). A summary comparing US FDA versus European Medicines Agency guidance on immunogenicity testing for therapeutic protein products.
- PubMed Central. (n.d.). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines.
- Springer Nature Experiments. (n.d.). Conjugation of Haptens.
- SynThink Research Chemicals. (n.d.). Trazodone N1-Oxide.
- SynThink Research Chemicals. (n.d.). Trazodone 1,4-Di-N-Oxide.
- LGC Standards. (n.d.). This compound.
- Journal of Analytical Toxicology. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC.
- Axios Research. (n.d.). This compound.
- Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride.
- Omics Online. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer.
- SciSpace. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma.
- PubMed Central. (n.d.). A Practical Guide to Immunoassay Method Validation.
- YouTube. (2020). FDA EMA immunogenicity guidelines APR2020.
- RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation.
- U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection.
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Troubleshooting & Optimization
Technical Support Center: Analysis of Trazodone N-Oxide in Plasma
Welcome to the technical support center for the bioanalysis of Trazodone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into overcoming common challenges encountered during the quantitative analysis of this compound in plasma samples, primarily using LC-MS/MS.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What are the key physicochemical properties of Trazodone and this compound to consider for bioanalysis?
A1: Understanding the fundamental properties of both the parent drug, Trazodone, and its N-Oxide metabolite is crucial for method development.
| Property | Trazodone | This compound | Implication for Analysis |
| Molecular Formula | C₁₉H₂₂ClN₅O[1][2] | C₁₉H₂₂ClN₅O₂[3][4] | The addition of an oxygen atom increases the molecular weight by approximately 16 Da.[3][4] |
| Molecular Weight | ~371.86 g/mol [1][2] | ~387.86 g/mol [3][4] | This mass difference is easily resolved by mass spectrometry. |
| Polarity | Highly lipophilic[5] | More polar than Trazodone | The increased polarity of the N-Oxide will affect its retention on reversed-phase columns and its solubility in different extraction solvents. |
| pKa | Not readily available | Not readily available | Trazodone has basic nitrogen atoms in the piperazine ring, making it suitable for positive ion mode mass spectrometry.[6] The N-oxide will also have basic character. |
Q2: Which analytical technique is most suitable for the quantification of this compound in plasma?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. Its high sensitivity and selectivity allow for the accurate measurement of low concentrations of the analyte in a complex biological matrix like plasma.[7][8]
Q3: What are the typical precursor and product ions for Trazodone and this compound in positive ion mode ESI-MS/MS?
A3: While optimal transitions should be determined empirically, common MRM transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trazodone | 372.2 | 176.2[9][10] |
| This compound | 388.2 (M+H)⁺ | Specific product ions need to be determined during method development. A likely fragmentation would involve the loss of the N-oxide group or cleavage of the piperazine ring. |
Q4: What is a suitable internal standard (IS) for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Trazodone-d6 N-Oxide).[11] If this is not available, a structurally similar compound that is not a metabolite of Trazodone and does not interfere with endogenous plasma components can be used. Quetiapine has been used as an internal standard for Trazodone analysis.[9]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific experimental issues.
Poor Peak Shape and Chromatography Issues
Poor peak shape, such as fronting, tailing, or splitting, can compromise the accuracy and precision of your assay.[12][13]
dot
Caption: Troubleshooting Poor Peak Shape
Issue: Peak Tailing
-
Causality: Tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase of the column.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, using a mobile phase with a low pH can protonate the silanols, reducing their interaction with the protonated basic analyte.
-
Column Selection: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Issue: Peak Fronting
-
Causality: This is typically a sign of column overload, where the concentration of the analyte is too high for the stationary phase to handle, leading to a saturation effect.
-
Troubleshooting Steps:
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Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute Sample: If reducing the injection volume is not feasible, dilute the sample before injection.
-
Low Analyte Recovery
Low recovery indicates that a significant portion of the this compound is being lost during the sample preparation process.
dot
Caption: Investigating Low Analyte Recovery
Issue: Inefficient Protein Precipitation
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Causality: Incomplete removal of plasma proteins can lead to co-precipitation of the analyte, resulting in its loss.[14]
-
Troubleshooting Protocol: Optimizing Protein Precipitation
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Reagent Selection: Acetonitrile is a commonly used and effective precipitating agent.[14]
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Solvent-to-Plasma Ratio: A 3:1 (v/v) ratio of cold acetonitrile to plasma is a good starting point.
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Vortexing and Centrifugation: Ensure thorough vortexing to facilitate protein denaturation and adequate centrifugation speed and time to form a compact pellet.
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Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet.
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Issue: Poor Solid-Phase Extraction (SPE) Recovery
-
Causality: The choice of SPE sorbent and the wash/elution solvents are critical for retaining and then eluting the analyte of interest.
-
Troubleshooting Protocol: Optimizing SPE
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Sorbent Selection: For the more polar this compound, a mixed-mode cation exchange sorbent may be more effective than a simple reversed-phase (C8 or C18) sorbent.[15][16]
-
pH Adjustment: The pH of the sample and wash solutions should be optimized to ensure the analyte is in the correct charge state for retention on the sorbent.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Matrix Effects: Ion Suppression or Enhancement
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte, leading to either a decrease (suppression) or increase (enhancement) in the signal.[8][17][18]
dot
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Technical Support Center: Optimizing Mass Spectrometry Parameters for Trazodone N-Oxide Detection
Welcome to the technical support center for the analysis of Trazodone N-Oxide by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. As your Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative references.
Introduction
Trazodone is a widely prescribed antidepressant that undergoes extensive metabolism. One of its metabolites is this compound, formed by the oxidation of a nitrogen atom on the piperazine ring. Accurate detection and quantification of this metabolite are crucial for comprehensive pharmacokinetic and drug metabolism studies. However, N-oxide compounds are notoriously challenging to analyze by LC-MS/MS due to their inherent instability and susceptibility to in-source fragmentation. This guide provides a structured approach to developing a robust analytical method and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound in a question-and-answer format.
Section 1: Analyte Stability and Sample Preparation
Q1: My this compound signal is unexpectedly low or absent. Could the analyte be degrading?
A1: Yes, analyte instability is a primary concern for N-oxide compounds. This compound can be susceptible to degradation back to Trazodone, especially under certain conditions.[1] Key factors to consider are:
-
Sample pH: N-oxides are generally more stable at a neutral or near-neutral pH. Acidic conditions can promote the reduction of the N-oxide back to the parent drug.
-
Temperature: Elevated temperatures during sample collection, processing, and storage can accelerate degradation. It is advisable to keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.
-
Matrix Components: Hemolyzed plasma samples can be particularly problematic, as components released from red blood cells can catalyze the reduction of N-oxides.[2]
Q2: What is the best sample preparation technique to maintain the stability of this compound?
A2: The choice of sample preparation technique is critical. For this compound, protein precipitation is often preferred due to its speed and reduced sample manipulation, which minimizes the chances of degradation.
-
Recommended Solvent: Use ice-cold acetonitrile for protein precipitation. Studies have shown that acetonitrile is less likely to promote the conversion of N-oxides to the parent drug compared to methanol, especially in hemolyzed plasma.[2]
-
Avoid Strong Acids: Do not use strong acids in your precipitation solvent, as this can lead to the degradation of the N-oxide. If pH adjustment is necessary, use a weak buffer system.
Here is a recommended starting protocol for protein precipitation:
Experimental Protocol: Protein Precipitation for this compound
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Section 2: Mass Spectrometry Parameters
Q3: What are the correct mass-to-charge ratios (m/z) for Trazodone and this compound?
A3: It is essential to use the correct m/z values for your precursor ions.
-
Trazodone: The molecular formula is C₁₉H₂₂ClN₅O, with a monoisotopic mass of 371.1513 u.[3][4] In positive ion mode, you will be looking for the protonated molecule, [M+H]⁺, at m/z 372.1586 .
-
This compound: The molecular formula is C₁₉H₂₂ClN₅O₂, with a monoisotopic mass of 387.1462 u.[5][6] The protonated precursor ion, [M+H]⁺, should be monitored at m/z 388.1535 .
Q4: I am seeing a strong signal at m/z 372.2 when I expect to see this compound at m/z 388.2. What is happening?
A4: This is a classic issue with N-oxide analysis known as in-source fragmentation or deoxygenation . The N-oxide bond is relatively weak and can break under the energetic conditions of the mass spectrometer's ion source, resulting in the loss of the oxygen atom (-16 Da) and the formation of an ion corresponding to the parent drug.[7][8]
Recommendations to Minimize In-Source Fragmentation:
-
Use Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts less energy to the analyte compared to Atmospheric Pressure Chemical Ionization (APCI), thus reducing the likelihood of in-source fragmentation.[8]
-
Optimize Ion Source Parameters:
-
Reduce Source Temperature: Lower the ion source temperature (e.g., heated capillary or gas temperature) to minimize thermal degradation.
-
Optimize Cone/Declustering Potential: High cone or declustering voltages can promote fragmentation. Infuse a standard of this compound and find the voltage that maximizes the m/z 388.2 signal while minimizing the m/z 372.2 signal.
-
Q5: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A5: Based on the structure of Trazodone and the known fragmentation patterns of similar compounds, the following MRM transitions are recommended as a starting point for method development. The N-oxidation occurs on the piperazine ring, which will influence the fragmentation.[9] The primary fragmentation pathway for the parent Trazodone involves cleavage of the propyl linker.[10][11][12]
Table 1: Recommended MRM Transitions for Trazodone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| Trazodone | 372.2 | 176.1 | [m-chlorophenylpiperazine + H]⁺ |
| This compound | 388.2 | 192.1 | [m-chlorophenylpiperazine-N-oxide + H]⁺ |
| This compound | 388.2 | 372.2 | In-source deoxygenation product |
Note: The transition 388.2 -> 372.2 can be used as a confirmatory transition, as it is specific to the N-oxide precursor.
Visualization of Trazodone Fragmentation
Caption: Fragmentation of Trazodone in MS/MS.
Section 3: Chromatography
Q6: How can I ensure my chromatography is adequate for this compound analysis?
A6: Good chromatographic separation is essential to resolve this compound from its parent drug, Trazodone, and other potential isomers or metabolites.
-
Column Choice: A C18 column is a good starting point for reversed-phase chromatography.[13]
-
Mobile Phase: A mobile phase consisting of acetonitrile and water with a small amount of formic acid or ammonium acetate is commonly used. However, be mindful of the potential for acid-catalyzed degradation of the N-oxide on-column or in the autosampler. A mobile phase with a pH closer to neutral (e.g., using ammonium bicarbonate) may improve stability.
-
Gradient Elution: A gradient elution will likely be necessary to achieve good peak shape and resolution, especially when analyzing plasma extracts.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low this compound signal.
References
- Majumdar, S. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
-
U.S. National Library of Medicine. (n.d.). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. In National Center for Biotechnology Information. Retrieved from [Link]
- Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16972–16983.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: LC-MS Analysis of Piribedil N-Oxide. BenchChem.
- Lavallée, R., Koudssi, G., Furtado, M., & Keyhani, A. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences.
- Prakash PVDLS, R., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciTechnol, 2(2), 1-6.
- Jia, L., Liu, Y., & Li, C. (2003). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 38(5), 547-556.
- Wang, G. J., Li, W., Guo, B., Liu, C. X., & Jiang, Z. Z. (2012). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Pharmacognosy Magazine, 8(32), 299–305.
-
U.S. National Library of Medicine. (n.d.). Trazodone. In PubChem. Retrieved from [Link]
- Fabbri, F., Warne, C., Cassatella, P., & Guebitz, G. M. (2021). LC-Orbitrap mass spectrometry of trazodone.
- Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
- Moretti, M., Visonà, S. D., Freni, F., & Groppi, A. (2020). Long-term stability of trazodone (n = 2) in DBSs stored at room...
- Cuomo, A., Ballerini, A., Bruni, A., De Fazio, P., Di Lorenzo, G., Maina, G., ... & Fagiolini, A. (2023). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 14, 1234567.
- Sisenwine, S. F., & Tio, C. O. (1984). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of analytical toxicology, 8(5), 231-233.
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National Institute of Standards and Technology. (n.d.). Trazodone. In NIST Chemistry WebBook. Retrieved from [Link]
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Mahn, B. (2005, August 11).
- ZefSci. (2025, May 6).
-
mzCloud. (n.d.). Trazodone. Retrieved from [Link]
- Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography–tandem mass spectrometry.
- Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16972–16983.
- Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Reddy, G. S., Reddy, A. P., & Reddy, P. J. (2012). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 137-142.
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U.S. National Library of Medicine. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Navigating the Labyrinth: A Technical Guide to Overcoming Matrix Effects in LC-MS/MS Analysis of Trazodone N-Oxide
Welcome to the technical support center for the bioanalysis of Trazodone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to a common and critical challenge: matrix effects in liquid chromatography-tandem mass spectrometry (LC--MS/MS) analysis. As your dedicated application scientist, I will walk you through not just the "what" and "how," but the crucial "why" behind each troubleshooting step and methodological choice. Our goal is to empower you with the knowledge to develop robust, accurate, and reproducible bioanalytical methods.
Understanding the Adversary: What are Matrix Effects and Why Do They Matter for this compound?
In the world of LC-MS/MS, the "matrix" refers to all the components in a biological sample (e.g., plasma, serum, urine) other than your analyte of interest—in this case, this compound.[1] These endogenous components, such as phospholipids, proteins, and salts, can significantly interfere with the ionization of this compound in the mass spectrometer's source. This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1]
Phospholipids are particularly notorious culprits in bioanalysis, often co-extracting with the target analyte and eluting in the same chromatographic window.[2] This co-elution can suppress the analyte's signal, increase the limit of quantitation, and decrease the precision and accuracy of the method.[2] For a metabolite like this compound, which may be present at low concentrations, mitigating these effects is paramount for a successful bioanalytical assay.
This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you systematically identify and overcome matrix effects in your this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant ion suppression and poor reproducibility in my this compound analysis. Where should I start troubleshooting?
This is a classic sign of pronounced matrix effects. Your first and most critical point of investigation should be your sample preparation technique. A simple protein precipitation (PPT) is often insufficient for complex matrices as it fails to remove a significant portion of phospholipids.[3]
Troubleshooting Workflow: Evaluating Sample Preparation
Caption: Troubleshooting workflow for initial ion suppression issues.
Recommended Action:
Start by comparing your current method with a more rigorous sample cleanup technique. The goal is to effectively remove interfering matrix components, primarily phospholipids, before the sample is introduced to the LC-MS/MS system.[1][4]
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Spike and Split: Spike a pooled blank biological matrix (e.g., human plasma) with a known concentration of this compound (e.g., a mid-range QC level).
-
Process Aliquots: Process aliquots of this spiked sample using the following three methods in parallel:
-
Method A (Baseline): Your current protein precipitation method (e.g., 3:1 acetonitrile to plasma).
-
Method B (LLE): A liquid-liquid extraction. A double LLE can be particularly effective, using a non-polar solvent like hexane to first remove hydrophobic interferences, followed by extraction of the analyte with a more polar, immiscible solvent like methyl tert-butyl ether (MTBE).[4]
-
Method C (Phospholipid Removal SPE): A solid-phase extraction method specifically designed for phospholipid removal.[5][6] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective.[3][4]
-
-
Analyze and Compare: Analyze the extracts from all three methods by LC-MS/MS. Compare the peak area response and signal-to-noise ratio for this compound.
Data Presentation: Expected Outcome of Sample Preparation Comparison
| Sample Preparation Method | Relative Peak Area of this compound | Signal-to-Noise (S/N) Ratio | Phospholipid Monitoring (e.g., m/z 184) |
| Protein Precipitation (PPT) | 1x (Baseline) | Low | High |
| Liquid-Liquid Extraction (LLE) | 3-5x | Medium | Medium-Low |
| Phospholipid Removal SPE | 8-10x | High | Very Low |
This comparative analysis will provide a clear, data-driven basis for selecting a more effective sample preparation strategy. The significant reduction in the phospholipid monitoring channel (typically a precursor ion scan for m/z 184) will correlate with the enhanced this compound signal.[2]
Q2: I've improved my sample preparation, but I'm still seeing some variability. How can I compensate for matrix effects that I can't completely eliminate?
Even with the best sample preparation, some level of matrix effect can persist. The next line of defense is the use of an appropriate internal standard (IS) .
The Gold Standard: Stable Isotope Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement.[1] For this reason, a stable isotope-labeled (SIL) internal standard of this compound is the most effective choice. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
Trazodone-d6 is a commonly used SIL-IS for Trazodone and can be a suitable starting point for the analysis of its N-oxide metabolite, assuming it behaves similarly during extraction and ionization.[7][8] However, the ideal scenario is to use this compound-d6 if available.
Why a SIL-IS is Crucial:
Caption: The impact of a stable isotope-labeled internal standard on quantification.
Troubleshooting Step: Verifying Internal Standard Performance
-
Post-Extraction Spike Experiment: To assess the degree of matrix effect and how well your IS is compensating, perform a post-extraction spike experiment.
-
Extract six different lots of blank biological matrix.
-
Spike the extracted blank matrix with your this compound and SIL-IS at a known concentration (post-extraction).
-
Prepare a corresponding standard solution in a neat solvent (e.g., mobile phase) at the same concentration.
-
-
Calculate Matrix Factor:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
If the IS-Normalized MF is not consistent or close to 1.0, it may indicate that your IS is not tracking the analyte's behavior perfectly, and further optimization of chromatography is necessary.
Q3: My internal standard is helping, but I want to further minimize matrix effects. What chromatographic adjustments can I make?
Chromatographic selectivity is your next powerful tool. The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression.
Strategies for Chromatographic Optimization:
-
Gradient Modification: A longer, shallower gradient can often provide the necessary resolution to separate the analyte from interfering phospholipids.[3]
-
Mobile Phase pH Adjustment: Trazodone is a basic compound. By adjusting the mobile phase pH, you can alter its retention time relative to phospholipids, which are generally less affected by pH changes.[3] Experiment with different pH levels (e.g., acidic vs. basic) to maximize separation.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a different chemistry. A column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase) can offer different selectivity and may better resolve your analyte from matrix interferences.
-
Employ UPLC/UHPLC Technology: Ultra-high performance liquid chromatography (UHPLC) systems, with their smaller particle size columns, provide significantly higher resolution and peak capacity compared to traditional HPLC. This can be highly effective in separating analytes from the matrix.[3]
Experimental Protocol: Optimizing Chromatographic Separation
-
Prepare a "Matrix Effects" Sample: Extract a blank matrix sample using your optimized sample preparation method.
-
Infuse this compound: While injecting the extracted blank matrix onto the LC column, continuously infuse a standard solution of this compound directly into the mass spectrometer source post-column.
-
Monitor the Signal: Monitor the this compound signal throughout the chromatographic run. Any dips in the signal indicate regions of ion suppression where matrix components are eluting.
-
Adjust and Re-run: Modify your chromatographic method (e.g., change the gradient, adjust pH) and repeat the experiment. The goal is to shift the elution time of this compound away from these zones of suppression.
Caption: The principle of chromatographic optimization to mitigate matrix effects.
Summary of Best Practices for this compound Analysis
| Strategy | Key Action | Rationale |
| Sample Preparation | Implement phospholipid removal SPE or a robust LLE. | Directly removes the primary source of matrix interference, leading to a cleaner extract and reduced ion suppression.[2][4][11] |
| Internal Standard | Use a stable isotope-labeled (SIL) internal standard. | Compensates for any remaining matrix effects and variability in extraction and injection, ensuring accurate quantification.[1][12] |
| Chromatography | Optimize the LC gradient, mobile phase pH, and column chemistry. | Separates the analyte from co-eluting matrix components, moving it out of zones of ion suppression.[3] |
| Method Validation | Thoroughly assess matrix effects from multiple sources of matrix. | Ensures the method is robust and reliable across different patient populations, as required by regulatory guidelines.[13][14] |
By systematically addressing these key areas, you can develop a rugged and reliable LC-MS/MS method for the quantification of this compound, ensuring the integrity and accuracy of your bioanalytical data.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019, April 2). LCGC International. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Proteomics & Metabolomics News. Retrieved from [Link]
-
Nowik, W., Gładysz, M., & Waczulik, J. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]
-
A Faster and Cleaner Solid Phase Extraction Method. (2019, August 6). Phenomenex. Retrieved from [Link]
-
Web course "LC-MS Method Validation". (n.d.). University of Tartu. Retrieved from [Link]
-
Kandasamy, H., Balakrishnan, A., Ramaswamy, V., Natesan, S., & Natarasan, K. (2022). Bioanalytical Method Development and Validation for the Quantification of Trazodone in Human Plasma by HPLC-MS/MS. European Journal of Pharmaceutical and Medical Research, 9(7), 235-245. Retrieved from [Link]
-
Li, X., Zhang, Y., Chen, X., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis, 16(1), 1-11. Retrieved from [Link]
-
Li, X., Zhang, Y., Chen, X., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. ResearchGate. Retrieved from [Link]
-
Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer And Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13(7). Retrieved from [Link]
-
LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. (2024). Semantic Scholar. Retrieved from [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018). New Journal of Chemistry. Retrieved from [Link]
-
Trazodone-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). ResearchGate. Retrieved from [Link]
-
Trazodone Impurities. (n.d.). SynZeal. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023, December). U.S. Food and Drug Administration. Retrieved from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s286-s292. Retrieved from [Link]
-
Jabeen, S., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAG. European Journal of Pharmaceutical and Medical Research, 10(11), 253-259. Retrieved from [Link]
-
Validation of Analytical Methods: EMA and FDA Audit Findings. (2025, December 18). PharmaRegulatory.in. Retrieved from [Link]
-
Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Aleti, R. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 872(1-2), 191-199. Retrieved from [Link]
-
HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (2018). ResearchGate. Retrieved from [Link]
-
Trazodone. (n.d.). Axios Research. Retrieved from [Link]
-
Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. J Anal Bioanal Tech, 13, 474. Retrieved from [Link]
-
Stable Isotopes. (n.d.). Axios Research. Retrieved from [Link]
Sources
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- 12. Stable Isotopes |Axios Research [axios-research.com]
- 13. fda.gov [fda.gov]
- 14. ijper.org [ijper.org]
Technical Support Center: Optimizing Peak Shape for Trazodone N-Oxide in Reversed-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of Trazodone N-Oxide. As a key metabolite of the antidepressant Trazodone, achieving a robust and reproducible separation is critical for accurate quantification in research, development, and quality control settings.[1][2] this compound, being a basic compound, frequently presents a significant challenge in reversed-phase HPLC: poor peak shape, most commonly observed as peak tailing.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth explanations to diagnose and resolve these chromatographic issues. Our approach is rooted in the fundamental principles of chromatography, empowering you to not only fix the immediate problem but also to build more robust analytical methods.
Troubleshooting Guide: From Tailing Peaks to Gaussian Perfection
This section addresses the most common visual indicators of poor chromatography for this compound in a direct question-and-answer format.
Q1: My this compound peak is tailing severely. What is the most likely cause and how do I fix it?
A1: Severe peak tailing for a basic analyte like this compound on a silica-based reversed-phase column is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the stationary phase surface.[3][4][5]
At intermediate pH ranges (approx. pH 4-7), your analyte, a weak base, is protonated (positively charged), while a fraction of the surface silanol groups (Si-OH) are deprotonated to form anionic silanates (Si-O⁻).[5] This electrostatic attraction creates a secondary, high-energy retention mechanism that slows the desorption of analyte molecules from these active sites, resulting in a "tail."[3][5]
To resolve this, you must disrupt this ionic interaction. The primary strategy is to control the ionization state of either the silanol groups or the analyte through mobile phase pH adjustment.
Caption: Analyte-silanol interactions at different mobile phase pH values.
Follow this workflow to systematically eliminate peak tailing.
Caption: Systematic workflow for troubleshooting this compound peak tailing.
Q2: I've tried lowering the mobile phase pH, but the peak shape is still not ideal. What are my next steps?
A2: If working at a low pH (2.5-3.5) has not completely resolved the tailing, it indicates that highly active silanol sites still remain or your buffer capacity is insufficient.[6] Here are the next logical steps:
-
Increase Buffer Concentration: Ensure your buffer (e.g., phosphate) concentration is adequate, typically between 10-25 mM. A low buffer concentration may not maintain a consistent pH on the silica surface, allowing some silanols to remain ionized.
-
Add a Competing Base: Introduce a small concentration of a competing base, such as Triethylamine (TEA), into your mobile phase.[6] TEA is a small, basic amine that will preferentially bind to the anionic silanol sites, effectively "masking" them from your larger this compound analyte.[6] Start with a low concentration (e.g., 0.05% v/v) and incrementally increase if necessary. Note that TEA can shorten column lifetime and may suppress ionization in MS detection.[6]
-
Use an Ion-Pairing Agent: For positively charged analytes, an anionic ion-pairing reagent can be highly effective.[7] Reagents like sodium dodecyl sulfate (SDS) or an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) are added to the mobile phase.[8][9] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while the negatively charged head forms a neutral ion-pair with the protonated this compound. This neutral complex then interacts with the stationary phase via a pure reversed-phase mechanism, eliminating the problematic secondary ionic interaction and often improving retention.[10]
Q3: Can I operate at a high pH instead of a low pH?
A3: Yes, operating at a high pH is an excellent alternative strategy, provided you use the correct type of column. The predicted pKa of this compound is approximately 5.1.[1] By adjusting the mobile phase pH to be at least 2 units above the pKa (e.g., pH > 7.1, practically often pH 8.5-10), the analyte will be in its neutral, uncharged form.[11]
In this state, it will not engage in strong ionic interactions with the deprotonated silanol groups. The retention mechanism becomes purely hydrophobic, leading to excellent peak shape.
CRITICAL CAVEAT: Standard silica-based C18 columns are not stable above pH 7-7.5 and will rapidly dissolve, destroying the column. You must use a column specifically designed for high-pH work, such as an organo-silica hybrid particle column or other proprietary pH-stable phases.[12]
| Strategy | Mobile Phase pH | Analyte State | Silanol State | Requirement |
| Low pH Suppression | 2.5 - 3.5 | Protonated (Cationic) | Neutral (Protonated) | Standard C18/C8 Column |
| High pH Neutralization | 8.5 - 10.0 | Neutral | Anionic | High pH-Stable Column Required |
Q4: My peak is fronting, not tailing. What could be the cause?
A4: Peak fronting is less common for this type of analyte but typically points to two main issues:
-
Sample Overload: You are injecting too much analyte mass onto the column.[3] The stationary phase becomes saturated at the peak's center, forcing excess analyte to move faster, resulting in a leading edge. Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause the initial band of analyte to travel too quickly through the column before proper partitioning can occur. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the pKa of this compound in method development?
A1: The pKa is the most critical chemical property for developing a robust HPLC method for an ionizable compound. This compound has a predicted pKa of ~5.1, which corresponds to the piperazine nitrogen.[1] This value tells you the pH at which the analyte is 50% ionized and 50% neutral.
-
At pH << 5.1: The analyte is predominantly protonated (positively charged).
-
At pH >> 5.1: The analyte is predominantly in its neutral form.
-
At pH ≈ 5.1: A mixture of ionized and neutral forms exists, leading to poor peak shapes and retention time instability.
Your goal in method development is to operate at a pH that is at least 2 units away from the pKa to ensure the analyte exists in a single, stable form. This leads to the two primary strategies: low pH (analyte is 100% cationic) or high pH (analyte is 100% neutral).
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: While a standard C18 column can work with careful mobile phase optimization, modern columns offer superior performance and robustness.
| Column Type | Key Feature | Pros for this compound | Cons |
| Modern High-Purity, End-Capped C18/C8 | Very low residual silanol activity.[12] | Good starting point. Often provides acceptable peak shape at low pH without additives. | May still show some tailing with sensitive analytes. Limited pH range (typically 2-7.5). |
| Organo-Silica Hybrid (e.g., Waters BEH, Agilent Zorbax Extend) | Silica backbone with embedded organic groups.[12] | Wide usable pH range (1-12). Excellent for both low and high pH strategies. Highly robust. | Higher initial cost. |
| Embedded Polar Group (EPG) | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. | Can help shield residual silanols, improving peak shape for bases without additives. | Selectivity may differ from a standard C18. |
| Phenyl (e.g., Phenyl-Hexyl) | Phenyl rings in the stationary phase. | Offers alternative selectivity (π-π interactions) which can be beneficial for aromatic compounds like this compound. | May be less retentive than C18. |
Recommendation: For new method development, starting with a modern, high-purity, end-capped C18 or an organo-silica hybrid column will provide the greatest flexibility and chance of success.
Q3: What are the pros and cons of using mobile phase additives like TEA or ion-pairing agents?
A3: Additives are powerful tools but should be used judiciously.
| Additive | Pros | Cons |
| Competing Base (e.g., TEA) | Highly effective at reducing peak tailing by masking silanols.[6] Simple to implement. | Can shorten column lifetime due to hydrolysis.[6] Can cause baseline noise. Suppresses ionization for LC-MS. |
| Ion-Pairing Agents (e.g., Alkyl Sulfonates) | Excellent for improving peak shape and retention of charged analytes.[7][8][10] | Long column equilibration times.[10] Can be difficult to wash out of the column and system. Not compatible with LC-MS (non-volatile). |
Detailed Experimental Protocols
Protocol 1: Method Optimization using a Low pH Mobile Phase
This protocol is the recommended starting point for achieving good peak shape for this compound.
-
Column Selection: Use a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare a 20 mM potassium phosphate buffer. To 1 L of deionized water, add potassium phosphate monobasic and adjust pH to 2.8 using phosphoric acid. Filter through a 0.45 µm filter.
-
Organic (B): HPLC-grade Acetonitrile or Methanol.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 246 nm
-
Gradient: Start with 70% Aqueous (A) / 30% Organic (B). Adjust the organic percentage to achieve a retention time between 3-10 minutes.
-
-
Sample Preparation: Dissolve this compound standard in the mobile phase (70:30 A:B) to a concentration of ~10 µg/mL.
-
System Suitability Check:
-
Inject the sample and evaluate the peak.
-
Target Asymmetry Factor (As): 0.9 - 1.5.
-
Target Theoretical Plates (N): > 2000.
-
-
Optimization:
-
If tailing persists (As > 1.5), ensure the mobile phase pH is truly ≤ 3.0.
-
If still tailing, proceed to Protocol 2.
-
Protocol 2: Method Optimization using a Competing Base (TEA)
Use this protocol if low pH alone is insufficient.
-
Follow Steps 1-5 from Protocol 1.
-
Mobile Phase Modification:
-
To your prepared Aqueous (A) mobile phase (20 mM phosphate, pH 2.8), add Triethylamine (TEA) to a final concentration of 0.1% v/v.
-
Note: Always add additives to the aqueous portion of the mobile phase for consistency.
-
-
Equilibration: Flush the column with the new mobile phase for at least 30 minutes before the first injection to ensure the stationary phase is fully equilibrated with the competing base.
-
Analysis and Evaluation:
-
Inject the sample. You should observe a significant improvement in peak symmetry compared to the method without TEA.
-
Compare the asymmetry factor before and after the addition of TEA.
-
-
Column Care: After completing your analysis, flush the column thoroughly with a mobile phase without TEA (e.g., 50:50 Acetonitrile:Water) to extend its lifetime.
References
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- trazodone HCl. (2009). Product Monograph.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- Ion-Pairing Agents | HPLC. (2024). Mason Technology.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025).
- Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
- Tailing of basic compound. (2023). Reddit.
- Trazodone. (n.d.). Merck Index.
- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (2003).
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Scholars Research Library.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018). New Journal of Chemistry.
- This compound | 55290-68-1. (2024). ChemicalBook.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- This compound|55290-68-1. (n.d.). MOLBASE Encyclopedia.
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- 4. chromtech.com [chromtech.com]
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- 8. One moment, please... [masontechnology.ie]
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- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ion Suppression Effects in the Bioanalysis of Trazodone N-Oxide
Welcome to the technical support center for the bioanalysis of Trazodone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet complex issue of ion suppression in LC-MS/MS analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern in the bioanalysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] This phenomenon occurs within the ion source of the mass spectrometer and leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, or even false negatives.[3][4]
This compound, a metabolite of the antidepressant Trazodone, is analyzed at low concentrations in complex biological matrices.[5][6] Endogenous materials like proteins, salts, and particularly phospholipids, are notorious for causing ion suppression.[7][8] If not properly addressed, ion suppression can severely compromise the integrity of pharmacokinetic and toxicokinetic data, which is critical in drug development.[1][9]
Q2: My calibration curve for this compound looks linear, and the peak shape is good. Can I still have an ion suppression problem?
A2: Yes, absolutely. A well-shaped peak and a linear calibration curve prepared in a clean solvent do not rule out ion suppression.[7] The critical issue arises when the matrix components affect the analyte and internal standard differently and to varying extents across different samples or calibration standards prepared in the matrix. This variability can lead to inaccurate quantification despite a seemingly good calibration curve. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[10][11][12]
Q3: What are the most common sources of ion suppression in plasma samples when analyzing this compound?
A3: In plasma, the primary culprits for ion suppression are phospholipids, which are major components of cell membranes.[8] Due to their amphipathic nature, they are often co-extracted with analytes during sample preparation, especially with simpler methods like protein precipitation.[8][13] Other sources include salts from buffers, formulation excipients, and endogenous metabolites that may co-elute with this compound.[7][11]
Part 2: Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in QC samples.
Initial Diagnosis:
Poor reproducibility and accuracy are classic symptoms of unaddressed matrix effects. The degree of ion suppression can vary between different lots of biological matrix, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent QC results.
Step-by-Step Guide:
-
Evaluate Internal Standard (IS) Performance: If you are not using a stable isotope-labeled internal standard (SIL-IS) for this compound, consider it. A SIL-IS is the best tool to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression in a similar manner.
-
Diagnose Ion Suppression: The most direct way to visualize ion suppression is through a post-column infusion experiment.[7][14][15] This will show you exactly where in the chromatogram suppression is occurring.
-
Protocol: Post-Column Infusion Experiment
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up your LC-MS/MS system as usual.
-
Using a T-junction, infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer ion source.[7]
-
Start the infusion and allow the MS signal for this compound to stabilize, establishing a baseline.
-
Inject a blank, extracted plasma sample (prepared with your current method).
-
Monitor the this compound signal. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[3][16] A peak in the baseline would indicate ion enhancement.
-
-
Issue 2: Ion suppression is confirmed by post-column infusion. How can I eliminate it?
Mitigation Strategies:
Once ion suppression is identified, the goal is to either remove the interfering components or chromatographically separate them from this compound.
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): This is a simple but often "dirty" sample preparation method. While it removes proteins, it leaves behind many other matrix components, including phospholipids.[13] If you are using PPT, consider it a likely source of your ion suppression.
-
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can significantly reduce matrix effects.[17][18] By choosing the appropriate sorbent and wash/elution solvents, you can effectively remove phospholipids and other interferences.
-
Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma
-
Select Sorbent: A mixed-mode or reversed-phase sorbent (e.g., C18) is a good starting point for this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. Follow with a wash of 1 mL of 40% methanol to remove less hydrophobic interferences.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate mixture like 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase.
-
-
Phospholipid Removal Plates: These are specialized products designed to remove phospholipids from protein-precipitated samples.[8][13][19] They offer a simple workflow and can be very effective.
-
-
Modify Chromatographic Conditions:
-
Increase Retention: If the ion suppression occurs early in the chromatogram (often from salts and highly polar compounds), try modifying your gradient to increase the retention of this compound, moving it away from the "void volume" suppression zone.[7]
-
Change Column Chemistry: If co-elution with phospholipids is the issue (which typically elute later in a reversed-phase gradient), a different column chemistry (e.g., a phenyl-hexyl or a biphenyl phase) might provide a different selectivity and resolve this compound from the interfering peaks.
-
Comparative Data on Sample Preparation Techniques:
| Sample Preparation Method | Analyte Recovery | Matrix Effect (% Ion Suppression) | Throughput |
| Protein Precipitation | High (>90%) | High (can be >50%) | High |
| Liquid-Liquid Extraction | Variable | Moderate to Low | Low |
| Solid-Phase Extraction | Good (80-100%) | Low (<15%) | Moderate |
| Phospholipid Removal Plates | High (>90%) | Low (<15%) | High |
This is representative data; actual values will be method-dependent.
Part 3: Method Validation & Regulatory Compliance
Q4: How do I formally assess and report matrix effects for regulatory submission according to FDA/EMA guidelines?
A4: Both the FDA and EMA guidelines require the assessment of matrix effects as a part of bioanalytical method validation.[10][20][21] The standard approach is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solution.
Workflow for Matrix Factor Assessment:
Caption: Workflow for quantitative assessment of matrix effects.
The goal is to demonstrate that the method is not subject to variable matrix effects. The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should not exceed 15%.[22]
By systematically diagnosing and mitigating ion suppression, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for this compound.
References
-
Waters Corporation. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
LCGC. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Furey, A., et al. (2013).
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Griffith University. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]
-
PubMed. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Retrieved from [Link]
-
PubMed. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Post-column infusion experiment for evaluation of ion suppression.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1988). Measurement of trazodone using solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-selective detection. Retrieved from [Link]
-
PubMed. (2022). Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Zym-trazodone. (2009). trazodone HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a novel analytical method for determining trazodone in human plasma by LC-MS coupled with automatic 2-dimensional liquid chromatograph-mass spectrometer coupler 9500 and its application to therapeutic drug monitoring. Retrieved from [Link]
-
National Institutes of Health. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive extraction spectrophotometric methods for the determination of trazodone hydrochloride in pure and pharmaceutical formulations. Retrieved from [Link]
-
MDPI. (n.d.). Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. Retrieved from [Link]
-
PubMed. (1973). Analytical profile of trazodone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from [Link]
-
ResearchGate. (2025). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Retrieved from [Link]
-
PubMed. (2024). Interaction between antidepressant drug trazodone with double-stranded DNA: Multi-spectroscopic and computational analysis. Retrieved from [Link]
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- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
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- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 55290-68-1 [chemicalbook.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 22. resolvemass.ca [resolvemass.ca]
Topic: Resolving Co-elution of Trazodone N-Oxide with Other Metabolites
Technical Support Center: Bioanalytical Method Development
Welcome to the technical support center for advanced bioanalytical chromatography. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies for a common challenge in drug metabolism studies: the co-elution of Trazodone N-Oxide with its parent drug or other metabolites during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a single peak in my chromatogram, but my mass spectrometer data suggests multiple compounds. Am I dealing with co-elution involving this compound?
A1: This is a classic sign of chromatographic co-elution. Trazodone is extensively metabolized via N-oxidation, hydroxylation, and hydrolysis, resulting in several metabolites, including this compound and m-chlorophenylpiperazine (m-CPP).[1][2] this compound is a polar metabolite, and its chromatographic behavior can be very similar to other polar metabolites or even the parent drug under certain conditions, leading to overlapping peaks.
How to Confirm Co-elution:
-
Examine Extracted Ion Chromatograms (XICs): Instead of looking at the Total Ion Chromatogram (TIC), view the specific XICs for the precursor-to-product ion transitions of Trazodone, this compound, and other expected metabolites like m-CPP.[3][4] If the peaks for different MRM transitions have the exact same retention time and shape, co-elution is occurring.
-
Check Peak Purity: Utilize your chromatography data system (CDS) software to perform a peak purity analysis. This is often done by comparing spectra across the upslope, apex, and downslope of the peak. Significant spectral differences indicate an impure (co-eluting) peak.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing further evidence of co-eluting species.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution is a multifactorial problem. The key is to systematically modify chromatographic parameters to exploit the subtle physicochemical differences between this compound and its co-eluting partners.
Initial Assessment: Understanding Your Analytes
Successful separation starts with understanding the properties of the molecules you are trying to separate. This compound is significantly more polar than its parent drug, Trazodone. This difference in polarity is the primary lever for achieving separation.
| Compound | Molecular Formula | Molecular Weight | Predicted pKa | Predicted LogP |
| Trazodone | C19H22ClN5O | 371.86 | 6.14[1][5] | 2.8[6] |
| This compound | C19H22ClN5O2 | 387.86 | 5.10[7] | 2.40[8] |
| m-CPP | C10H13ClN2 | 196.68 | ~8.0 (estimated) | 2.2 (estimated) |
Table 1: Physicochemical properties of Trazodone and key metabolites.
The N-oxide metabolite is more polar (lower LogP) and has a different pKa than the parent drug. This knowledge informs our troubleshooting strategy.
Troubleshooting Workflow
The following diagram outlines a logical workflow for tackling co-elution issues. Start with the simplest, least disruptive changes (Mobile Phase Optimization) and progress to more significant modifications if necessary.
Caption: Systematic workflow for resolving co-elution.
Detailed Troubleshooting Steps & Protocols
Q2: How do I use mobile phase pH to separate this compound?
A2: Manipulating mobile phase pH is the most powerful tool for separating ionizable compounds. The goal is to alter the charge state of one analyte more than the other, thereby changing its interaction with the reversed-phase (C18) column.
-
The Principle: Trazodone (pKa ~6.14) and this compound (pKa ~5.10) are basic compounds.[1][5][7] In a mobile phase with a pH below their pKa, they will be protonated (positively charged). In a reversed-phase system, charged species are less retained and elute earlier. Because their pKa values differ by a full unit, you can selectively control their degree of ionization.
-
Actionable Protocol:
-
Start Low: Begin with a mobile phase pH of ~3.0 using 0.1% formic acid. At this pH, both compounds are fully protonated and will have minimal retention. This serves as a baseline.
-
Increase pH: Prepare mobile phases with buffered pH values of 4.0, 5.0, and 6.0 (e.g., using ammonium acetate or ammonium formate).
-
Analyze Results: As the pH approaches the pKa of this compound (~5.1), it will begin to deprotonate, becoming more neutral and thus more retained on the C18 column. Trazodone, with its higher pKa, will remain protonated for longer. This differential shift in retention time is what creates the separation. A recent UHPLC method successfully separated Trazodone and its degradation products, including N-oxides, using a mobile phase at pH 8.5 with ammonium acetate.[9]
-
Q3: My co-eluting peak is another polar metabolite. Adjusting pH isn't working. What's next?
A3: If pH manipulation is insufficient, the co-eluting species may have very similar pKa values. The next step is to alter the separation mechanism by changing the stationary phase chemistry.
-
The Principle: Standard C18 columns separate primarily based on hydrophobicity. Other column chemistries introduce different interaction mechanisms.
-
Actionable Protocol: Column Screening
-
Phenyl-Hexyl Column: This phase provides pi-pi interactions with aromatic rings. Both Trazodone and its metabolites contain aromatic structures, and subtle differences in their presentation can be exploited for separation.
-
Cyano (CN) Column: A cyano column offers dipole-dipole interactions and can operate in both reversed-phase and normal-phase modes. A published method successfully separated Trazodone and m-CPP on a Betabasic cyano column in under 2.5 minutes.[3][4][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase.[11] It uses a polar stationary phase (like amide or bare silica) with a high organic mobile phase. Water acts as the strong eluting solvent. This completely inverts the elution order compared to reversed-phase and is extremely effective at resolving polar metabolites.[12]
-
Q4: I have achieved baseline separation. How do I ensure my method is robust and valid?
A4: Achieving separation is the first step. You must now validate the method to ensure it is suitable for its intended purpose, as outlined by regulatory bodies.
-
The Principle: Bioanalytical method validation demonstrates that the analytical procedure is accurate, precise, reproducible, and reliable for the quantification of analytes in a specific biological matrix.[13]
-
Validation Protocol (based on FDA M10 Guidance):
-
Specificity and Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with your analytes at the retention time you've established.[13]
-
Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration points covering the expected range of your samples.[13][14]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LloQ, Low, Mid, High) in multiple replicates (n≥5) on different days to assess intra- and inter-batch precision and accuracy.[3]
-
Matrix Effect: Evaluate the effect of the biological matrix on ionization by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Stability: Perform stability tests, including freeze-thaw, short-term (bench-top), and long-term storage stability, to ensure the analyte concentration does not change during sample handling and storage.[3]
-
Adherence to guidelines such as the ICH M10 Bioanalytical Method Validation guidance ensures data integrity for regulatory submissions.[13][15][16][17]
References
-
Patel, D., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 872(1-2), 77-84. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation (Draft Guidance). [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Chirality, 31(9), 704-712. [Link]
-
Reddy, G. S., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Chemical and Pharmaceutical Research, 5(2), 246-253. [Link]
-
Rao, D. K., et al. (2020). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 44(3), 1015-1026. [Link]
-
Zhang, Y., et al. (2025). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Future Science OA. [Link]
-
Zym-TRAZODONE Product Monograph. (2009). [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
-
LabRulez LCMS. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
-
Patel, D., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
-
Kim, M., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Elsevier. (2008). Journal of Chromatography B. [Link]
-
Raggi, M. A., et al. (2000). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate. [Link]
-
The Merck Index Online. (n.d.). Trazodone. [Link]
-
IRIS UniGe. (n.d.). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. [Link]
-
Catanese, B., et al. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of Analytical Toxicology, 10(6), 233-235. [Link]
-
Catanese, B., et al. (1986). Determination of Trazodone® and Its Metabolite, m-CPP, in Serum and Urine by HPLC. ResearchGate. [Link]
-
MOLBASE. (n.d.). This compound. [Link]
Sources
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- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Trazodone [drugfuture.com]
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- 7. This compound | 55290-68-1 [chemicalbook.com]
- 8. This compound|55290-68-1 - MOLBASE Encyclopedia [m.molbase.com]
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- 11. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 16. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Technical Support Center: Trazodone N-Oxide Certified Reference Material
Welcome to the technical support guide for the Trazodone N-Oxide Certified Reference Material (CRM). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical guidance for the accurate and reliable use of this CRM in experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your results.
Introduction to this compound and Its Stability Profile
This compound is a primary metabolite and a known degradation product of the antidepressant drug, Trazodone.[1][2] As a certified reference material, its purity and concentration are critical for the accurate quantification of this compound in various matrices and for its use in quality control and stability studies of Trazodone.[3][4][5]
The stability of this compound is intrinsically linked to the degradation pathways of its parent compound, Trazodone. Forced degradation studies on Trazodone have shown that it is susceptible to degradation under acidic hydrolysis, oxidative stress, and photolytic conditions, all of which can lead to the formation of N-oxide derivatives.[1][2] This indicates that the this compound molecule itself may be reactive under similar conditions. This guide will help you navigate the potential challenges associated with its use.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the handling and stability of this compound CRM.
Q1: How should I properly store the this compound CRM upon receipt?
A1: Upon receipt, the neat (solid) this compound CRM should be stored at -20°C in its original unopened vial.[6] It is crucial to protect the material from light and moisture. Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation of atmospheric moisture onto the solid material, which could accelerate degradation.
Q2: What is the recommended solvent for preparing a stock solution?
A2: this compound is a polar molecule. For initial stock solutions, high-purity methanol or acetonitrile are recommended. Dimethyl sulfoxide (DMSO) can also be used. While Trazodone hydrochloride has some solubility in water, the N-oxide's solubility in neutral aqueous solutions may be limited, and the stability can be pH-dependent. For LC-MS applications, using a solvent that is compatible with your mobile phase, such as methanol or acetonitrile, is ideal.
Q3: My analytical results are inconsistent. Could my this compound standard be degrading?
A3: Inconsistent results, such as decreasing peak areas over time or the appearance of new, unidentified peaks in your chromatogram, can be indicative of CRM degradation. This compound, being an N-oxide, is susceptible to reduction back to Trazodone, as well as other degradation pathways, especially when exposed to light, certain metal ions, or non-optimal pH conditions. Refer to the Troubleshooting Guide for a systematic approach to investigating this issue.
Q4: For how long is my prepared stock solution stable?
A4: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. As a general guideline:
-
Short-term storage (up to 24-48 hours): Store solutions at 2-8°C in amber vials to protect from light.
-
Long-term storage (greater than 48 hours): It is recommended to store aliquots of the stock solution at -20°C or colder in tightly sealed amber vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
It is best practice to prepare fresh working solutions from your stock solution daily. If you must store working solutions, they should be kept at 2-8°C and used within 24 hours. Always perform a system suitability test before each analytical run to check for any significant changes in the standard's response.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound CRM.
Issue 1: Low or Drifting Peak Area in Chromatographic Analysis
A gradual or sudden decrease in the peak area of your this compound standard can be a strong indicator of degradation.
Potential Causes & Investigative Steps:
-
Solution Instability:
-
Action: Prepare a fresh stock solution from the neat CRM and re-analyze. Compare the results with the analysis of the older solution.
-
Rationale: this compound in solution can degrade over time, especially if not stored properly.
-
-
Photodegradation:
-
Action: Ensure all solutions are prepared and stored in amber glassware or vials protected from light.
-
Rationale: The parent compound, Trazodone, is known to be photolabile, leading to the formation of N-oxides and other degradants.[1][2] It is highly probable that the N-oxide itself is also sensitive to light.
-
-
pH Effects:
-
Action: If using aqueous solutions or buffers, measure the pH.
-
Rationale: Trazodone's degradation is accelerated in acidic conditions.[1] While the optimal pH for this compound stability is not definitively established, it is prudent to maintain a pH in the neutral to slightly acidic range (e.g., pH 5-7) for aqueous solutions.
-
-
Adsorption to Vials/Containers:
-
Action: Use silanized glass vials or polypropylene vials for your solutions.
-
Rationale: Polar compounds can sometimes adsorb to the surface of standard glass vials, leading to an apparent decrease in concentration.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The emergence of new peaks in the chromatogram of your standard solution suggests the formation of degradation products.
Potential Degradation Pathways & Identification:
-
Reduction to Trazodone: One of the most common degradation pathways for N-oxides is reduction to the corresponding tertiary amine. You may see a new peak that corresponds to the retention time of Trazodone.
-
Verification: Co-inject your degraded this compound standard with a certified standard of Trazodone to see if the retention times match.
-
-
Further Oxidation or Rearrangement: While less characterized, it is possible for the N-oxide to undergo further degradation.
-
Investigation: If you have access to a mass spectrometer, analyze the new peaks to determine their mass-to-charge ratio (m/z). This can provide clues to their structure.
-
Below is a diagram illustrating the potential degradation of this compound.
Potential degradation pathways of this compound.
Issue 3: Inaccurate Quantification in Spiked Samples
If you are experiencing poor recovery or high variability when spiking control matrices with this compound, consider the following:
Troubleshooting Steps:
-
Matrix Effects:
-
Action: Prepare a calibration curve in the same matrix as your samples and compare it to a curve prepared in a clean solvent.
-
Rationale: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.
-
-
Matrix-Induced Degradation:
-
Action: Perform a stability study of this compound in the matrix at the intended storage and processing temperatures.
-
Rationale: Enzymes or other components in biological matrices can sometimes accelerate the degradation of an analyte.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Remove the this compound CRM vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.
-
Accurately weigh a suitable amount of the neat material (e.g., 10 mg) using a calibrated analytical balance.
-
Transfer the weighed material to a Class A amber volumetric flask.
-
Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the material completely.
-
Once dissolved, dilute to the final volume with the same solvent and mix thoroughly.
-
Transfer the solution to a labeled amber vial with a PTFE-lined cap.
-
Store the stock solution at -20°C.
Protocol 2: Workflow for Investigating CRM Stability
This workflow provides a systematic approach to verifying the integrity of your this compound CRM if you suspect degradation.
Workflow for troubleshooting suspected CRM degradation.
Data Summary
While specific stability data for this compound in various solvents is not extensively published, the following table provides general guidance based on the known properties of Trazodone and N-oxides.
| Solvent | Recommended Use | Short-Term Stability (2-8°C, <48h) | Long-Term Storage | Comments |
| Methanol | Stock & Working Standards | Good (in amber vials) | -20°C or colder | Preferred for LC-MS due to volatility. |
| Acetonitrile | Stock & Working Standards | Good (in amber vials) | -20°C or colder | Good alternative to methanol. |
| DMSO | Stock Solutions (High Conc.) | Fair to Good | -20°C or colder | Use minimal amounts in final solutions to avoid analytical issues. |
| Water (buffered) | Working Standards (use with caution) | pH-dependent | Not Recommended | Stability is likely poor, especially at acidic pH. Prepare fresh. |
Final Recommendations
To ensure the integrity of your experimental results when using this compound CRM, always adhere to the following best practices:
-
Strict Storage Conditions: Store the neat material at -20°C, protected from light and moisture.
-
Proper Solution Preparation: Allow the CRM to equilibrate to room temperature before opening. Use high-purity solvents and amber glassware.
-
Fresh is Best: Prepare working standards fresh daily from a stock solution stored at -20°C.
-
System Suitability: Always run a system suitability standard at the beginning of each analytical batch to monitor for any changes in the CRM's response.
-
Document Everything: Keep a detailed log of when stock solutions are prepared and any observations of instability.
By following these guidelines, you can minimize the risk of stability-related issues and ensure the accuracy and reliability of your data.
References
-
Thummar, M., Patel, P. N., Kushwah, B. S., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16972–16984. Available at: [Link]
-
Patel, K. F., et al. (2014). Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 385-394. Available at: [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
Pai, N. R., et al. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharmacia Lettre, 4(6), 1657-1664. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Osawa, R. A., et al. (2020). Comparative study on photocatalytic degradation of the antidepressant trazodone using (Co, Fe and Ru) doped titanate nanowires: Kinetics, transformation products and in silico toxicity assessment. Chemosphere, 259, 127486. Available at: [Link]
-
Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10957-10972. Available at: [Link]
-
SynZeal. (n.d.). Trazodone Impurities. Retrieved from [Link]
-
Cerilliant. (n.d.). Trazodone HCl. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trazodone Impurities | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
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- 6. This compound | TRC-T718510-50MG | LGC Standards [lgcstandards.com]
Technical Support Center: A Scientist's Guide to Minimizing In-Source Fragmentation of Trazodone N-Oxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the mass spectrometric analysis of Trazodone N-Oxide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the stability of this critical metabolite during LC-MS analysis. This compound is known for its susceptibility to in-source fragmentation (ISF), a phenomenon that can compromise data integrity by artificially converting the metabolite back to its parent drug, Trazodone. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure accurate and reliable quantification.
Section 1: Understanding the Core Problem
This section addresses the fundamental principles behind the analytical challenges associated with this compound.
Q: What exactly is in-source fragmentation (ISF) and why does it happen?
A: In-source fragmentation, sometimes called in-source decay, is the breakdown of an analyte ion within the ion source of the mass spectrometer, occurring in the atmospheric pressure region before the ions enter the high-vacuum mass analyzer.[1] This process is primarily driven by energetic collisions between the analyte ions and neutral gas molecules (like nitrogen).[1][2] The energy for these collisions is supplied by electrical potentials applied to the source optics, such as the cone voltage (also known as fragmentor or declustering potential on different vendor platforms), and to a lesser extent, by thermal energy from heated nebulizer gases or capillaries.[1][3][4]
Q: Why is this compound particularly prone to this fragmentation?
A: this compound's vulnerability stems from the chemical nature of the N-oxide functional group. N-oxides are generally thermally labile and can be unstable under energetic ionization conditions.[5][6] The primary fragmentation pathway for protonated N-oxides is a characteristic neutral loss of an oxygen atom ([M+H - O]⁺).[6][7][8]
For this compound (C₁₉H₂₂ClN₅O₂, Exact Mass: 387.146)[9][10], the protonated molecule ([M+H]⁺) has an m/z of approximately 388.15. When it undergoes in-source fragmentation, it loses an oxygen atom (16 Da), resulting in a fragment ion with an m/z of ~372.15. This fragment is mass-identical to the protonated parent drug, Trazodone ([M+H]⁺ at m/z 372.1582).[11] This interference is a significant analytical challenge, as it can lead to a false-positive signal or an overestimation of the parent Trazodone concentration.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and actionable protocols for common issues encountered during method development.
Q: My chromatogram shows a large peak at the m/z of Trazodone (372.15) when I inject a pure standard of this compound (388.15). How do I know if this is sample contamination or in-source fragmentation?
A: This is a classic sign of ISF. You can definitively diagnose it with a simple experiment:
-
Infuse a solution of your this compound standard directly into the mass spectrometer.
-
Monitor the ion signals for both m/z 388.15 and m/z 372.15.
-
Manually adjust the cone voltage (or equivalent parameter) from a very low setting (e.g., 10 V) to a high setting (e.g., 70 V) and observe the ion intensities.
-
Diagnosis: If the intensity of the m/z 372.15 ion increases relative to the m/z 388.15 ion as you increase the voltage, the signal is unequivocally due to in-source fragmentation. If the ratio remains constant, it may indicate contamination of your standard.
Q: What is the most critical MS parameter to adjust for minimizing this compound fragmentation?
A: The cone voltage (or fragmentor/declustering potential) is the most influential parameter controlling ISF.[2][4][12] This voltage dictates the kinetic energy of the ions as they travel from the atmospheric pressure region into the vacuum system. Higher voltages lead to more energetic collisions and, consequently, more fragmentation.[3] Reducing this voltage is the first and most effective step to achieving "softer" ionization conditions.[13]
Q: Can my choice of ionization source (ESI vs. APCI) make a difference?
A: Yes, absolutely. Your choice of ionization source has a profound impact.
-
Electrospray Ionization (ESI): This is considered a very "soft" ionization technique and is the recommended choice for quantifying this compound.[14] ESI is well-suited for polar, thermally labile compounds because it transfers pre-existing ions from solution to the gas phase with minimal excess energy, thus preserving the intact molecule.[5][14]
-
Atmospheric Pressure Chemical Ionization (APCI): This is a higher-energy technique that involves vaporizing the sample in a heated probe before ionization.[15][16] This thermal stress makes APCI much more likely to cause the degradation of labile compounds like N-oxides. While APCI can be a useful diagnostic tool to confirm the identity of an N-oxide (as it readily produces the characteristic [M+H - O]⁺ fragment), it should generally be avoided for quantitative methods where minimizing fragmentation is the goal.[6][7]
Q: Beyond cone voltage, what other source parameters should I optimize?
A: While cone voltage is primary, other parameters contribute to the overall energy imparted to the ion.
-
Source and Desolvation Temperatures: Keep these temperatures as low as possible while still ensuring efficient solvent evaporation.[1] Excessive heat can cause thermal degradation before the ionization process even occurs. Start with low values and increase incrementally only until you see a stable and robust signal for the m/z 388.15 ion.
-
Nebulizing and Drying Gas Flows: Optimize these for signal stability and efficient desolvation. While they don't directly cause fragmentation, inefficient desolvation can lead to the need for higher source temperatures or voltages, indirectly promoting ISF. Proper desolvation is critical for generating a strong ion signal at lower energy settings.
Q: Can my LC mobile phase affect the stability of this compound in the source?
A: Yes. The mobile phase composition can influence stability. For robust analysis of N-oxides, it is important to use neutral or near-neutral pH conditions.[5] Highly acidic mobile phases can sometimes promote the degradation of sensitive analytes. Using volatile buffers like ammonium acetate or ammonium formate is highly recommended as they are MS-friendly and help maintain a stable pH.
Section 3: Visualizing the Process & Summarizing Parameters
To better understand the fragmentation and control it, refer to the following diagram and parameter table.
In-Source Fragmentation Pathway of this compound
Caption: Logical workflow of this compound in-source fragmentation.
Table 1: Key MS Parameter Optimization Summary
| Parameter | General Effect on ISF | Recommendation for this compound | Causality |
| Ionization Mode | APCI is higher energy than ESI | Use Electrospray Ionization (ESI) in positive mode. | ESI is a "softer" technique that minimizes thermal stress, preserving the labile N-O bond.[5][14] |
| Cone Voltage | Higher voltage = more fragmentation | Start at 10-20 V and optimize for maximum parent ion signal with minimal fragment. | This directly controls the kinetic energy of ion-molecule collisions, the primary driver of ISF.[4] |
| Source Temperature | Higher temperature can increase thermal decay | Keep as low as possible while ensuring good desolvation (e.g., 100-130 °C ). | Minimizes thermal degradation of the analyte before and during ionization.[1] |
| Desolvation Temp. | Higher temperature can increase thermal decay | Keep as low as possible while achieving a stable signal (e.g., 250-400 °C ). | Prevents imparting excessive thermal energy that could break the N-O bond. |
| Mobile Phase pH | Acidic pH may promote instability | Use near-neutral pH with buffers like Ammonium Acetate or Ammonium Formate . | Provides a stable chemical environment for the N-oxide, preventing acid-catalyzed degradation.[5] |
Section 4: Protocol for Robust Method Development
This section provides a step-by-step workflow for creating a self-validating LC-MS method that minimizes ISF.
Objective: Develop a quantitative LC-MS method for this compound with <1% conversion to Trazodone via ISF.
Step 1: System Preparation & Standard Infusion
-
Prepare a 100 ng/mL solution of this compound in 50:50 Acetonitrile:Water.
-
Infuse the standard directly into the mass spectrometer at a flow rate of 10-20 µL/min.
-
Set the mass spectrometer to acquire data in positive ESI mode, monitoring for m/z 388.15 and 372.15.
Step 2: Cone Voltage Optimization
-
Set all source temperatures to their lowest stable values.
-
Begin with a Cone Voltage of 10 V.
-
Increase the voltage in 5 V increments up to 80 V.
-
Record the intensities of both the parent ion (388.15) and the fragment ion (372.15) at each step.
-
Plot the intensities versus voltage. Select the voltage that provides the highest intensity for m/z 388.15 before a significant increase in the m/z 372.15 signal is observed. This is your optimal cone voltage.
Step 3: Temperature Optimization
-
Set the cone voltage to the optimized value from Step 2.
-
While infusing the standard, gradually increase the source and desolvation temperatures.
-
Identify the minimum temperatures required to achieve a stable and robust signal for m/z 388.15 without causing an increase in the m/z 372.15 fragment.
Step 4: LC Method Setup
-
Column: Use a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a gradient that provides good chromatographic separation of this compound from Trazodone and other potential interferences. Chromatographic separation is the final line of defense against interference.
-
Injection Volume: 1-5 µL.
Step 5: Method Validation
-
Inject a pure this compound standard using the final LC-MS method.
-
Integrate the peak areas for any signal observed in the Trazodone (m/z 372.15) and this compound (m/z 388.15) channels at their respective retention times.
-
Calculate the percentage of fragmentation. A robust method should demonstrate that the peak area of the in-source fragment is negligible compared to the parent analyte.
By following this structured approach, you can systematically eliminate in-source fragmentation and develop a trustworthy method for the accurate analysis of this compound.
References
-
PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Trazodone. NIST Chemistry WebBook. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Trazodone N1-Oxide. Retrieved from [Link]
- McIndoe, J. S., & Nicholson, B. K. (1999). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Journal of the Chemical Society, Dalton Transactions, (16), 2741-2743.
- Thummar, M., Sharma, A., & Singh, S. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(3), 1368-1378.
-
Thummar, M., Sharma, A., & Singh, S. (2019). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. ResearchGate. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound. MOLBASE Encyclopedia. Retrieved from [Link]
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI. Retrieved from [Link]
- Filo, J. (2022).
- McIndoe, J. S., & Cole, R. B. (2002). On the use of breakdown graphs combined with energy-dependent mass spectrometry to provide a complete picture of fragmentation. Rapid Communications in Mass Spectrometry, 16(16), 1595-1598.
-
Agilent Technologies. (2021, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Retrieved from [Link]
-
Chowdhury, S. K. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Retrieved from [Link]
- Yan, Z., Caldwell, G. W., & Masucci, J. A. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid communications in mass spectrometry, 17(14), 1495-1503.
-
ResearchGate. (n.d.). Effect of cone voltage to the fragmentation of E-en2. Retrieved from [Link]
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]
-
Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]
-
Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Retrieved from [Link]
-
Fabbri, F., et al. (2022). LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A) and the isotope fine structure of the [M + H]+. ResearchGate. Retrieved from [Link]
-
Nittrans. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamines Exchange Network. Retrieved from [Link]
- Sisenwine, S. F., & Tio, C. O. (1986). Gas chromatographic-mass spectrometric method for trazodone and a deuterated analogue in plasma. Journal of chromatography.
- Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of the American Society for Mass Spectrometry, 11(7), 647-657.
-
ResearchGate. (2021, August 5). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Retrieved from [Link]
-
ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography? Retrieved from [Link]
- Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-643.
-
Kostiainen, R., & Bruins, A. P. (1996). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Retrieved from [Link]
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2085-2090.
- Hegde, R. N., Shetti, N. P., & Nandibewoor, S. T. (2009). Electro-Oxidation and Determination of Trazodone at Multi-Walled Carbon Nanotube-Modified Glassy Carbon Electrode. Talanta, 79(2), 361-368.
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- 3. , The Use of Cone-Voltage Fragmentation in Conjunction with High-Accurac.. [askfilo.com]
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Technical Support Center: Method Robustness for Trazodone N-Oxide Quantification
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth, field-proven insights into establishing and troubleshooting a robust analytical method for the quantification of Trazodone N-Oxide. We understand the unique challenges this analyte presents and have structured this resource to address the common questions and issues you may encounter during method development, validation, and routine use.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Robustness
This section addresses the foundational principles of method robustness in the context of regulatory expectations and good scientific practice.
Q1: What is method robustness, and why is it critical for quantifying this compound?
A1: Method robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1][2] For this compound, a polar metabolite, this is crucial because minor shifts in experimental conditions can significantly impact analytical results, leading to unreliable data. A robust method ensures consistency and reliability across different laboratories, instruments, and analysts, which is a key regulatory requirement.[2][3] The International Council on Harmonisation (ICH) guidelines emphasize that robustness should be considered during the development phase to understand the method's reliability during normal usage.[1][4]
Q2: How does robustness differ from ruggedness?
A2: While often used interchangeably, they are distinct. Robustness examines the influence of small variations in the method parameters within a single laboratory (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature). Ruggedness (or intermediate precision) evaluates the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, or instruments.[1] A robustness test is a proactive step during development to prevent issues when the method is transferred, which is then confirmed by a ruggedness study.
Q3: What are the most critical parameters to investigate in a robustness study for an LC-MS/MS method for this compound?
A3: For a typical reversed-phase LC-MS/MS method, the following parameters are critical to investigate:
-
Mobile Phase pH: this compound's polarity and charge state are pH-dependent. Small shifts in pH can alter retention time and peak shape.
-
Mobile Phase Composition: Varying the percentage of the organic modifier (e.g., acetonitrile or methanol) by ±2-5% is crucial as it directly impacts retention.
-
Column Temperature: Changes in temperature (e.g., ±5°C) can affect analyte retention, mobile phase viscosity, and column backpressure.[5]
-
Flow Rate: Minor variations (e.g., ±0.1 mL/min) can impact retention times and peak widths.
-
Column Batch/Manufacturer: Different batches of the same column or columns from different manufacturers can have slight variations in stationary phase chemistry, affecting selectivity.
-
Sample/Standard Stability: The stability of this compound in the prepared sample solution should be assessed over the expected analysis time. N-oxides can be susceptible to degradation.[6]
Q4: What are typical acceptance criteria for a robustness study?
A4: The goal is to show that the method remains suitable for its intended purpose despite small variations. Acceptance criteria should be pre-defined in your validation protocol and typically include:
-
System Suitability: All varied conditions must pass the established system suitability tests (SST), such as tailing factor, theoretical plates, and resolution.
-
Retention Time (RT): The relative standard deviation (RSD) of the retention time should be within an acceptable limit (e.g., <2%).
-
Peak Area/Response: The RSD of the peak area for replicate injections should be minimal (e.g., <5%), demonstrating that quantification is not significantly affected.
-
Accuracy and Precision: Analysis of quality control (QC) samples under each varied condition should meet the method's pre-defined accuracy and precision limits (e.g., within ±15% of nominal).
Section 2: Troubleshooting Guide - Common Issues & Solutions
This Q&A section addresses specific experimental problems you might face when working with this compound.
Q: We're observing significant peak tailing for this compound. What's the cause and how can we fix it?
A: Peak tailing for polar, basic compounds like N-oxides is a common issue in reversed-phase HPLC.[7][8] It's often caused by secondary interactions between the analyte and residual, ionized silanol groups on the silica-based stationary phase.[7]
-
Immediate Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic compound, operating at a lower pH (e.g., pH 3-4) can protonate the analyte and suppress unwanted interactions with silanols. Conversely, a higher pH can suppress the ionization of the silanols themselves.
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the column surface and mask residual silanol activity.
-
Use a Guard Column: A guard column protects your analytical column from contaminants that can cause active sites and lead to peak tailing.[8]
-
-
Long-Term Solutions:
-
Column Chemistry: Switch to a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle or embedded polar group column) designed to minimize silanol interactions.
-
Sample Overload: Reduce the injection volume or sample concentration to ensure you are not overloading the column, which can also cause peak asymmetry.[5][8]
-
Q: Our retention time for this compound is shifting significantly between runs. What should we investigate?
A: Retention time instability points to a lack of control over the chromatographic conditions.[9]
-
Workflow for Investigation:
-
Column Equilibration: First, ensure the column is fully equilibrated with the mobile phase before starting the sequence. Inconsistent equilibration is a primary cause of RT drift.[9]
-
Mobile Phase Preparation: Verify that the mobile phase was prepared accurately and consistently. Small errors in organic solvent percentage or pH can cause significant shifts.[9] Also, ensure solvents are fresh and properly degassed.
-
Pump Performance: Check the HPLC pump for pressure fluctuations, which may indicate a leak or malfunctioning check valve.
-
Column Temperature: Confirm that the column oven is maintaining a stable temperature. Fluctuations can lead to retention shifts.[5]
-
Diagram: Troubleshooting Retention Time Shifts
The following diagram illustrates the potential causes for retention time variability, helping to systematically diagnose the issue.
Caption: A cause-and-effect diagram for diagnosing retention time shifts.
Q: We are struggling with the in-source conversion of this compound back to Trazodone in our LC-MS/MS method. How can this be minimized?
A: This is a known challenge for N-oxide metabolites.[6] The N-O bond can be labile and prone to reduction back to the parent tertiary amine, especially under certain mass spectrometer source conditions.
-
Mitigation Strategies:
-
Use a "Softer" Ionization Source: Electrospray ionization (ESI) is generally gentler than Atmospheric Pressure Chemical Ionization (APCI) for N-oxides.[10]
-
Optimize Source Parameters: Reduce the ion source temperature or heated capillary temperature. High temperatures can promote thermal degradation of the N-oxide back to the parent drug.[11]
-
Mobile Phase pH: Ensure the mobile phase is neutral or slightly acidic. Highly acidic conditions can sometimes facilitate this conversion.
-
Use a Stable Isotope Labeled (SIL) Internal Standard: The best practice is to use a SIL this compound. If this is not available, a SIL Trazodone can help, but you must demonstrate that the conversion rate is consistent between the analyte and the IS, which can be difficult.
-
Section 3: Protocols and Workflows
This section provides a structured approach to designing and executing a robustness study.
Protocol 3.1: Designing a Robustness Study Using a Design of Experiments (DoE) Approach
A Design of Experiments (DoE) approach is more efficient than the "one factor at a time" (OFAT) method because it allows for the simultaneous investigation of multiple parameters and their interactions.[12][13]
-
Identify Critical Method Parameters (CMPs): Based on method knowledge, identify 3-5 parameters most likely to affect the results. For this compound quantification, these are typically:
-
(A) Mobile Phase pH
-
(B) % Organic Content
-
(C) Column Temperature
-
(D) Flow Rate
-
-
Define Parameter Levels: For each parameter, define the nominal (center) level and the upper and lower limits for the study.
-
Example: Column Temperature: Nominal (40°C), Low (35°C), High (45°C).
-
-
Select a DoE Design: A fractional factorial or full factorial design is common for robustness studies.[14] Statistical software (e.g., JMP, Minitab) can be used to generate the experimental plan, which will define a set of unique runs (e.g., 8-16 runs) that cover the different parameter combinations.
-
Define Responses: Determine the key outputs to measure for each run:
-
This compound Retention Time
-
Peak Tailing Factor
-
Resolution from nearest peak
-
Peak Area of a QC sample
-
-
Execute and Analyze: Run the experiments in a randomized order. Analyze the results using ANOVA to statistically determine which parameters have a significant effect on the responses.[15]
Diagram: Robustness Study Workflow
Caption: A workflow diagram for conducting a method robustness study using DoE.
Section 4: Data Interpretation and Reporting
Presenting robustness data clearly is essential for validation reports and regulatory submissions.
Q: How should we present the data from our robustness study?
A: A summary table is the most effective way to present the results. This allows for a clear comparison of the method's performance under each varied condition against the nominal method.
Table 1: Example Robustness Data Summary for this compound Method
| Parameter Varied | Level | Retention Time (min) | Tailing Factor | Peak Area (QC Mid) | % Recovery (QC Mid) |
| Nominal Method | - | 4.52 | 1.15 | 510,450 | 101.1% |
| Flow Rate | +10% (1.1 mL/min) | 4.11 | 1.14 | 465,200 | 100.5% |
| -10% (0.9 mL/min) | 5.01 | 1.16 | 560,100 | 101.8% | |
| Column Temp. | +5°C (45°C) | 4.41 | 1.12 | 508,900 | 100.8% |
| -5°C (35°C) | 4.63 | 1.18 | 512,300 | 101.5% | |
| % Organic | +2% (32% ACN) | 4.25 | 1.15 | 515,100 | 102.0% |
| -2% (28% ACN) | 4.81 | 1.14 | 507,800 | 100.6% | |
| Acceptance Criteria | RSD < 5% | < 1.5 | RSD < 5% | 95-105% |
This table contains illustrative data.
The results show that while parameters like flow rate and organic content have an expected and predictable effect on retention time, the critical quantitative results (% Recovery) and peak shape (Tailing Factor) remain well within the pre-defined acceptance criteria, demonstrating the method is robust.
Section 5: References
-
Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC . (2024). YouTube. [Link]
-
How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments . (2018). American Pharmaceutical Review. [Link]
-
Troubleshooting Peak Shape Problems in HPLC . (n.d.). Waters Corporation. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them . (2025). Mastelf. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . (n.d.). ECA Academy. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables . (2025). ALWSCI. [Link]
-
Robustness Tests . (n.d.). LCGC International. [Link]
-
Why a robust method is essential in pharmaceutical analysis . (n.d.). Chromatography Today. [Link]
-
FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? . (2025). Altabrisa Group. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). ICH. [Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues . (n.d.). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures . (n.d.). OUCI. [Link]
-
Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development . (n.d.). BEBPA. [Link]
-
3 Key Regulatory Guidelines for Method Validation . (2025). Altabrisa Group. [Link]
-
Types of Design of Experiments (DOE) Designs: A Starter Guide . (2023). Synthace. [Link]
-
Robustness in Analytical Methods Outlined . (2007). Pharmaceutical Technology. [Link]
-
Employing Design of Experiments (DoE) to Evaluate the Robustness of an Automated Content Uniformity Method for Triple Fixed Dose . (n.d.). Technology Networks. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . (n.d.). ResearchGate. [Link]
-
Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations . (n.d.). National Institutes of Health. [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR . (n.d.). Royal Society of Chemistry. [Link]
-
Robustness testing of HPLC method . (n.d.). ResearchGate. [Link]
-
Trazodone . (n.d.). Axios Research. [Link]
-
Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer . (2022). Omics Online. [Link]
-
Analytical Method Development and Validation for the Quantitative Estimation of Trazodone in Bulk Form and Marketed Tablet Dosag . (n.d.). European Journal of Pharmaceutical and Medical Research. [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds . (n.d.). ResearchGate. [Link]
-
Trazodone Hydrochloride . (2015). USP-NF. [Link]
-
Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative . (2015). PubMed. [Link]
-
Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions . (n.d.). ResearchGate. [Link]
-
Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry . (n.d.). National Institutes of Health. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
- 14. synthace.com [synthace.com]
- 15. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Selection for Trazodone Impurity Analysis
Welcome to our dedicated technical support guide for the chromatographic analysis of Trazodone and its related impurities. As researchers and drug development professionals, achieving optimal, robust, and reproducible separation is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Trazodone, with its multiple potential process-related impurities and degradation products, presents unique analytical challenges.[1]
This guide is structured to move from foundational knowledge to practical, in-the-lab troubleshooting. It is designed to function as a direct line to an application specialist, providing not just procedural steps but the critical scientific reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the initial stages of method development for Trazodone impurity profiling.
Q1: What are the most common and effective stationary phases for separating Trazodone and its impurities?
The overwhelming consensus in published literature points to reversed-phase chromatography as the method of choice. Specifically, Octadecylsilane (C18 or ODS) columns are the most frequently and successfully employed stationary phases.[2][3][4] Following C18, Octylsilane (C8) columns are also a viable and commonly used alternative.[5][6]
-
Why C18? The Trazodone molecule and many of its impurities possess significant hydrophobicity, making them well-suited for the strong hydrophobic interactions provided by a C18 stationary phase. This allows for excellent retention and provides a wide selectivity window to resolve structurally similar compounds. Several validated methods utilize C18 columns with dimensions like 4.6 x 250 mm or 4.6 x 150 mm and particle sizes of 5 µm or 10 µm.[2][3][4] For faster analysis, UHPLC methods employ C18 columns with smaller dimensions and sub-2 µm particles.[7][8]
Q2: When should I choose a C8 column over a C18 column?
A C8 column has a shorter alkyl chain than a C18, making it less retentive. This can be advantageous in specific scenarios:
-
High Retention of Trazodone: If Trazodone or a late-eluting impurity is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape, a C8 column can reduce retention without drastically altering selectivity.
-
Alternative Selectivity: While both are hydrophobic, the difference in chain length can subtly alter the interaction with analytes, sometimes providing the necessary shift in selectivity to resolve a critical pair of co-eluting peaks. One successful method for separating Trazodone and three process-related impurities utilized a C8 ODS (150 x 4.6 mm) column.[5]
Q3: How critical is mobile phase pH in the analysis of Trazodone impurities?
Mobile phase pH is arguably one of the most critical parameters. Trazodone is a basic compound, and its retention and peak shape are highly dependent on its ionization state.
-
Mechanism: At low to mid-range pH (e.g., pH 4.5), the amine functionalities in Trazodone will be protonated (positively charged).[2][9] This can lead to undesirable secondary interactions with residual, negatively charged silanols on the silica backbone of the stationary phase, resulting in peak tailing.
-
Practical Application:
-
Working at a lower pH (e.g., using trifluoroacetic acid) can suppress the ionization of silanols, improving peak shape.[6]
-
Working at a higher pH (e.g., pH 7.0 or even pH 11 with triethylamine) deprotonates the Trazodone molecule, making it more hydrophobic and increasing its retention, while also minimizing silanol interactions.[4][5] One study achieved effective separation using a mobile phase pH adjusted to 11 with triethylamine (TEA).[5] Another used a dibasic potassium phosphate buffer at pH 7.0.[4] The choice depends on the specific impurities and the stability of the column at the chosen pH.
-
Q4: I'm starting from scratch. What is a good generic starting point for column and mobile phase conditions?
For initial method development, a conservative and logical starting point is crucial.
-
Column: A modern, high-purity silica C18 column with end-capping is recommended. A common dimension is 150 mm x 4.6 mm, 5 µm. A Symmetry C18 column has been shown to provide superior peak shape and baseline separation for certain genotoxic impurities.[10]
-
Mobile Phase A: 10-20 mM phosphate or acetate buffer. Start with a pH in the acidic range (e.g., pH 3.0-4.5) to ensure good peak shape for the basic analytes.[2][9]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often the preferred organic modifier as it typically provides better peak shapes and lower backpressure. Many successful methods use a combination of ACN and a buffer.[2][4] Some methods also incorporate methanol and tetrahydrofuran (THF) to fine-tune selectivity.[3][6]
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the elution profile of the main peak and all detectable impurities.
-
Detection: UV detection at approximately 250-255 nm is a robust starting point.[3][5]
Troubleshooting Guide: From Problem to Resolution
This guide addresses specific experimental issues in a cause-and-effect format, providing a logical workflow for resolution.
Problem 1: Poor Resolution Between Trazodone and a Key Impurity
-
Symptoms: Peaks are overlapping (Resolution < 1.5), making accurate quantification impossible.
-
Underlying Causes & Solutions:
-
Insufficient Hydrophobic Selectivity: The primary separation mechanism is not discriminating enough between the two analytes.
-
Action A (Modify Organic Phase): Change the organic modifier. If using acetonitrile, try methanol or a combination (e.g., ACN:MeOH 50:50). Methanol has different solvent properties and can alter selectivity. Some methods have successfully used mixtures of methanol, acetonitrile, and THF.[3][6]
-
Action B (Adjust Temperature): Increase or decrease the column temperature by 5-10°C. Temperature affects retention factors differently for various analytes and can sometimes improve resolution. A column oven temperature of 40°C has been used effectively.[10]
-
-
Suboptimal pH: The ionization states of the analytes are too similar under the current conditions.
-
Action C (Modify pH): Adjust the mobile phase pH by ±0.5 units. For basic compounds like Trazodone and its impurities, small pH changes can significantly impact retention and elution order.
-
-
Column Chemistry is Not Optimal: The stationary phase is not providing the right type of interaction.
-
Action D (Switch Column): If optimizing the mobile phase on a C18 fails, switch to a C8 column to assess a different level of hydrophobicity.[5] In some cases, a phenyl-hexyl or a polar-embedded column might offer alternative selectivity through π-π or hydrogen bonding interactions.
-
-
Problem 2: Tailing or Asymmetric Peaks for Trazodone
-
Symptoms: The Trazodone peak (or an impurity peak) exhibits an asymmetry factor > 1.5.
-
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: This is the most common cause for basic analytes on silica-based columns. The protonated amine group on Trazodone interacts with deprotonated, negatively charged silanol groups on the stationary phase surface.
-
Action A (Lower Mobile Phase pH): Decrease the aqueous buffer pH to < 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing the secondary interaction.
-
Action B (Use a Competing Base): Add a small amount of a competing base, like triethylamine (TEA) (~0.1%), to the mobile phase. The TEA will preferentially interact with the active silanol sites, "masking" them from the Trazodone molecule.
-
Action C (Use an End-Capped Column): Ensure you are using a high-quality, modern column with effective end-capping, which deactivates most of the residual silanols. A column with low silanol activity is recommended.[11]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.
-
Action D (Reduce Concentration): Dilute the sample by a factor of 5 or 10 and re-inject. If peak shape improves, mass overload was the issue.
-
-
Column Degradation: The column may be fouled or the stationary phase may have degraded, creating active sites.
-
Action E (Wash or Replace Column): Wash the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, replace the column.
-
-
Problem 3: Co-elution of Degradation Products in a Stability-Indicating Method
-
Symptoms: In a forced degradation sample (e.g., acid, base, peroxide treated), new peaks appear but are not fully resolved from the parent Trazodone peak or from each other.[4][7][12]
-
Underlying Causes & Solutions:
-
Insufficient Peak Capacity: The gradient method is not powerful enough to resolve a complex mixture of degradants.
-
Action A (Shallow the Gradient): After an initial scouting run, flatten the gradient slope around the elution time of the critical peaks. For example, if peaks elute between 40% and 50% B, change the gradient from 2%/min to 0.5%/min in that region.
-
-
Lack of Orthogonal Selectivity: The C18 column separates primarily by hydrophobicity, and some degradants may have very similar hydrophobic character to Trazodone.
-
Action B (Utilize UHPLC): If available, switch to a UHPLC system and a sub-2 µm particle column. The increase in efficiency often provides the necessary resolution to separate closely eluting peaks. A UHPLC method using an Acquity CSH C18 column (100 × 2.1 mm, 1.7 μm) has been shown to separate ten different degradation products.[7][8]
-
Action C (Change Detection Method): If chromatographic resolution is unattainable, use a mass spectrometer (LC-MS) for detection. MS can distinguish between co-eluting compounds based on their mass-to-charge ratio, confirming peak purity.[10]
-
-
Data & Protocols
Table 1: Comparison of Reported HPLC/UHPLC Conditions for Trazodone Impurity Analysis
| Stationary Phase | Dimensions | Mobile Phase | Detection | Application | Reference |
| Bondapak C18 | 150 x 4.6 mm, 5 µm | ACN : Phosphate Buffer (pH 4.5) (60:40) | Fluorescence | Stability-Indicating Assay | [2] |
| C18 ODS | 250 x 4.6 mm, 10 µm | MeOH:ACN:THF:0.5% TFA (18:18:4:60) | UV (252 nm) | Related Substances | [3] |
| C8 ODS | 150 x 4.6 mm | ACN:THF:Water:MeOH (30:5:40:25) + TEA to pH 11 | UV (255 nm) | Related Substances | [5] |
| Octylsilane | N/A | THF:MeOH:ACN:0.5% TFA (6:2:6:27) | UV (248 nm) | 10 Related Compounds | [6] |
| Waters-C18 | 250 x 4.6 mm, 5 µm | 60% K₂HPO₄ Buffer (pH 7.0) : 40% ACN | N/A | Stability-Indicating Method | [4] |
| Acquity UPLC CSH C18 | 100 x 2.1 mm, 1.7 µm | Gradient: 10 mM Ammonium Acetate (pH 8.5) and MeOH | QTOF-MS/MS | Photolytic Degradation Products | [7][8] |
| Symmetry C18 | 100 x 4.6 mm, 3.5 µm | 5.0 mM Ammonium Acetate : ACN (30:70) | LC-MS/MS | Genotoxic Impurity | [10] |
Protocol 1: General Purpose HPLC Method for Trazodone Impurity Screening
This protocol provides a robust starting point for evaluating Trazodone raw material or dosage forms.
-
Chromatographic System: HPLC with UV Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.[3]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve Trazodone HCl reference standard in mobile phase A to a final concentration of ~0.05 mg/mL.
-
Test Sample: Accurately weigh and dissolve Trazodone HCl sample in mobile phase A to a final concentration of ~1.0 mg/mL.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the Trazodone peak should be ≤ 1.8.
-
Visual Workflow Guides
Diagram 1: Decision Tree for Initial Column Selection
This diagram helps guide the initial choice of a column based on the analytical objective.
Caption: Decision workflow for selecting a starting HPLC column.
Diagram 2: Troubleshooting Poor Peak Resolution
This flowchart outlines a logical sequence of steps to address co-eluting peaks.
Caption: A systematic approach to resolving co-eluting peaks.
References
- Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (2009). Journal of Applied Sciences Research.
- Stability indicating assay of Trazodone hydrochloride using high performance liquid chromatography. (2009). Africa Research Connects.
- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research.
- Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library.
- Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. RSC Publishing.
- Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials.
- Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chrom
- Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
- Development and validation of liquid chromatographic method for trazodone hydrochloride.
- Trazodone.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing).
- Separation of Trazodone hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Trazodone Hydrochloride. USP-NF.
- Trazodone EP Impurities & USP Related Compounds. SynThink Research Chemicals.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. aensiweb.com [aensiweb.com]
- 3. jocpr.com [jocpr.com]
- 4. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 11. Separation of Trazodone hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mobile Phase Optimization for Trazodone N-Oxide Analysis
Document ID: TSS-HPLC-4821-02
Introduction
Welcome to the technical support center for the analysis of Trazodone N-Oxide. This compound is a primary metabolite and potential impurity of Trazodone, an antidepressant medication.[1] Accurate and robust quantification of this compound is critical for drug metabolism studies, impurity profiling, and quality control of the active pharmaceutical ingredient (API).[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common challenges associated with the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and troubleshooting. All protocols and recommendations are grounded in established scientific principles and regulatory expectations, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze this compound?
A typical starting point for analyzing Trazodone and its related compounds, including the N-Oxide, is a reversed-phase method using a C8 or C18 column. A gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol is recommended.
Recommended Starting Conditions:
-
Aqueous Phase (A): 10-20 mM phosphate or acetate buffer, pH adjusted to 3.0-4.0.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of organic phase (e.g., 10-20% B) and increase to a high percentage (e.g., 70-90% B) over 15-20 minutes.
-
Column: L1 packing (C18), 4.6 x 150 mm, 5 µm particle size.
-
Detection: UV at approximately 250 nm.
Rationale: Trazodone and its N-oxide are basic compounds.[10][11] Operating at a slightly acidic pH (e.g., pH 3.0) helps to ensure consistent protonation of the basic functional groups and minimizes interactions with residual silanols on the silica-based stationary phase, which is a primary cause of peak tailing.[12][13][14]
Q2: I'm seeing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
Peak tailing for basic analytes like this compound is almost always caused by secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[14][15] This interaction provides an additional, undesirable retention mechanism that leads to a distorted peak shape.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: This is the most effective solution. By operating at a pH between 2.5 and 3.5, you protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating the ionic interaction with your basic analyte.[12][13]
-
Use a Competing Base: Adding a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) to the mobile phase can also work.[12] The TEA acts as a "sacrificial base," preferentially interacting with the active silanol sites and shielding the analyte from them.[13] However, this can shorten column lifetime.
-
Select a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with minimal metal content and are exhaustively end-capped to cover most residual silanols. If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically improve peak shape for basic compounds.[12][15]
Q3: How can I improve the resolution between Trazodone and this compound?
This compound is more polar than Trazodone. Therefore, in a reversed-phase system, the N-Oxide will elute earlier. If resolution is poor, you can modify the mobile phase to increase the retention of the N-Oxide or decrease the retention of Trazodone.
Optimization Strategies:
-
Adjust Organic Modifier Percentage: Decreasing the overall percentage of the organic modifier (acetonitrile or methanol) in your mobile phase will increase the retention of both compounds, which may improve resolution.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is more polar and can change the interaction dynamics with the analytes.
-
Fine-Tune the pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[16][17][18][19] Systematically adjusting the pH (e.g., in 0.2 unit increments from 2.8 to 4.0) can alter the ionization state and hydrophobicity of the analytes, often leading to significant changes in selectivity and resolution.
In-Depth Troubleshooting Guides
Problem: Inconsistent Retention Times and Poor Reproducibility
Symptoms: The retention time for this compound shifts significantly between injections or between different days of analysis.
Root Cause Analysis: Inconsistent retention times for ionizable compounds are most often linked to a poorly buffered or unstable mobile phase pH. If the mobile phase pH is not effectively controlled, small variations (e.g., from dissolved CO₂, degradation of additives) can cause large shifts in the retention of pH-sensitive analytes.[20]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Explanation & Solution:
-
Verify Buffer Capacity: A buffer is most effective at resisting pH changes within ±1 pH unit of its pKa. For a target pH of 3.0, a phosphate buffer (pKa₁ ≈ 2.15) or a formate buffer (pKa ≈ 3.75) would be appropriate. An acetate buffer (pKa ≈ 4.76) would have poor buffering capacity at pH 3.0 and should be avoided.
-
Ensure Fresh Mobile Phase Preparation: Aqueous mobile phases, especially at intermediate pH and low buffer concentrations, are susceptible to pH changes over time due to absorption of atmospheric CO₂ or microbial growth. It is best practice to prepare buffered mobile phases fresh for each analysis set.
-
Confirm Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. A stable baseline is a good indicator, but passing at least 10-15 column volumes of mobile phase through the column is recommended to ensure the stationary phase surface is fully conditioned.
Problem: Poor Sensitivity and Low Peak Area for this compound
Symptoms: The peak for this compound is smaller than expected, leading to poor signal-to-noise and high limits of quantification (LOQ).
Root Cause Analysis: This issue can stem from several factors, including poor ionization if using mass spectrometry (MS) detection, on-column degradation, or selection of a suboptimal detection wavelength for UV analysis.
Optimization Strategies:
-
Wavelength Optimization (UV Detection): While many methods for Trazodone use wavelengths around 250-255 nm, it is crucial to determine the UV absorbance maximum for this compound specifically.[21][22][23] Use a diode array detector (DAD) to acquire the full UV spectrum of the N-oxide peak and select the wavelength of maximum absorbance for quantification.
-
Mobile Phase Additive for MS Detection: For LC-MS/MS analysis, the mobile phase composition is critical for promoting efficient analyte ionization in the source.
-
Positive Ion Mode: this compound contains basic nitrogen atoms that are readily protonated. Adding a small amount of a volatile acid like formic acid (0.1%) or acetic acid (0.1%) to the mobile phase will provide a source of protons ([H]⁺) and enhance the signal in positive electrospray ionization (ESI+) mode.[24]
-
Avoid Non-Volatile Buffers: Phosphate buffers are non-volatile and will contaminate an MS source.[12] For MS applications, switch to volatile buffers like ammonium formate or ammonium acetate.
-
Data Summary: Effect of Mobile Phase Additive on MS Signal
| Mobile Phase Aqueous Component | Analyte | Ionization Mode | Relative Peak Intensity |
| Deionized Water | This compound | ESI+ | 1.0 (Baseline) |
| 0.1% Formic Acid in Water | This compound | ESI+ | ~15-20x |
| 10 mM Ammonium Formate, pH 3.5 | This compound | ESI+ | ~10-15x |
| 10 mM Monobasic Potassium Phosphate | This compound | ESI+ | Not Recommended |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for the resolution and peak shape of this compound and related compounds.
Methodology:
-
Prepare Buffer Stock: Prepare a 100 mM phosphate buffer stock solution.
-
Prepare Mobile Phases: Create a series of aqueous mobile phase solutions (Aqueous Phase A) at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 6.0, 7.0). For each, mix the stock buffer with water and adjust the pH using phosphoric acid or sodium hydroxide. Ensure the final buffer concentration in each is consistent (e.g., 20 mM).
-
Set Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample: Trazodone spiked with this compound (and other relevant impurities).
-
-
Execute and Analyze: For each pH condition, equilibrate the column for at least 20 column volumes. Inject the sample and record the chromatogram.
-
Evaluate Data: For each pH, create a table to compare the retention time (RT), USP tailing factor (Tf), and resolution (Rs) between Trazodone and this compound.
Visualizing the Impact of pH on Analyte Ionization
The retention behavior of this compound, a basic compound, is directly linked to its ionization state, which is controlled by the mobile phase pH relative to the analyte's pKa.
Caption: Relationship between mobile phase pH, analyte ionization, and chromatographic behavior.
References
-
U.S. Pharmacopeia General Chapter <621> Chromatography. USP. [Link]
-
Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(7-8), 725-732. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pai, N. R., & Patil, V. V. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Pai, N. R., & Patil, V. V. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 248-257. [Link]
-
Reddy, B. C. K., et al. (2017). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 41(19), 10843-10852. [Link]
-
Phenomenex. (2017). What is USP Chapter 621? [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
LCGC. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? [Link]
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Dealing with adduct formation in Trazodone N-Oxide mass spectra
Dealing with Adduct Formation in Mass Spectra
Introduction
Welcome to the technical support guide for the mass spectrometric analysis of Trazodone N-Oxide. As a key metabolite of the widely used antidepressant Trazodone, accurate quantification of this compound is critical in many research and clinical applications.[1] However, its chemical structure makes it particularly susceptible to adduct formation during electrospray ionization (ESI), leading to complex spectra, reduced sensitivity for the target protonated molecule ([M+H]⁺), and potential misinterpretation of data.
This guide provides a comprehensive, experience-driven approach to understanding, identifying, and mitigating adduct formation in your this compound experiments. We will move from foundational knowledge to actionable troubleshooting protocols, empowering you to achieve robust and reliable results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding adduct formation.
Q1: What are adducts in mass spectrometry?
A1: An adduct ion is formed when a molecule associates with another ion present in the ESI source, rather than just a proton ([H]⁺).[2] For this compound (M), instead of solely observing the desired protonated molecule [M+H]⁺, you may see ions like [M+Na]⁺ or [M+K]⁺. This splits your total ion current among multiple species, reducing the signal intensity of your target analyte.[3]
Q2: Why is this compound prone to adduct formation?
A2: this compound possesses multiple sites with lone electron pairs, particularly the N-oxide and piperazine nitrogen atoms. These sites can readily chelate with alkali metal cations like sodium (Na⁺) and potassium (K⁺) that are ubiquitously present as contaminants in solvents, glassware, and sample matrices.[2][4]
Q3: What are the most common adducts seen with this compound?
A3: The most frequently observed adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3] Depending on the mobile phase composition, you might also encounter ammonium adducts ([M+NH₄]⁺).[5] The table below summarizes the expected mass-to-charge ratios (m/z) for these species.
Q4: How can I quickly identify if I have an adduct problem?
A4: Look for characteristic mass shifts from your expected [M+H]⁺ peak. Sodium adducts will appear at +22 Da higher than the [M+H]⁺ ion, while potassium adducts will be at +38 Da higher.[3] If the intensity of these adduct peaks is significant relative to your [M+H]⁺ peak, it indicates a need for method optimization.
Identifying this compound and Its Adducts
The first step in troubleshooting is accurate identification. The molecular formula for this compound is C₁₉H₂₂ClN₅O₂ with a monoisotopic molecular weight of approximately 387.87 g/mol .[6][7]
| Ion Species | Formula | Charge | Δ Mass (from M) | Expected m/z |
| Protonated Molecule | [C₁₉H₂₃ClN₅O₂]⁺ | +1 | +1.007 | ~388.15 |
| Sodium Adduct | [C₁₉H₂₂ClN₅O₂Na]⁺ | +1 | +22.990 | ~410.13 |
| Potassium Adduct | [C₁₉H₂₂ClN₅O₂K]⁺ | +1 | +38.964 | ~426.11 |
| Ammonium Adduct | [C₁₉H₂₆ClN₅O₂]⁺ | +1 | +18.034 | ~405.18 |
| Note: Expected m/z values are approximate and should be confirmed with high-resolution mass spectrometry. |
Troubleshooting Guides
Follow these guides sequentially to systematically reduce adduct formation and enhance your desired [M+H]⁺ signal.
Guide 1: Proactive Measures - System & Sample Preparation
The cleanest experiment begins before the sample is ever injected. Alkali metals are common contaminants.
Protocol 1: Minimizing Source Contamination
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol. Be aware that even high-grade water packaged in glass bottles can leach sodium over time.[4] Freshly purified water from a high-quality system is often best.
-
Switch to Plasticware: Sodium ions can leach from glass surfaces, especially if the glassware is older or has been washed extensively.[2][4][8] Whenever possible, use polypropylene or other high-purity plastic vials, solvent reservoirs, and volumetric flasks.
-
Implement Strict Cleaning Protocols: If glassware must be used, ensure it is meticulously cleaned and rinsed with high-purity water. Avoid using detergents containing sodium salts.
-
Wear Gloves: Sodium and potassium are present on skin, and handling samples or equipment without gloves can introduce contamination.[3]
Guide 2: Method Optimization - Mobile Phase Modification
Your mobile phase chemistry is the most powerful tool for controlling ionization. The goal is to create an environment that strongly favors protonation over metal adduction.
Causality: By providing a large excess of protons (H⁺) or another competing cation like ammonium (NH₄⁺), you can shift the equilibrium of the ionization process. According to Le Chatelier's principle, the high concentration of H⁺ will drive the formation of [M+H]⁺ and competitively inhibit the binding of Na⁺ and K⁺.
Protocol 2: Enhancing Protonation
-
Introduce an Acidic Modifier: The most effective strategy is to lower the mobile phase pH.[3]
-
Action: Add 0.1% formic acid (v/v) to both your aqueous and organic mobile phases. Formic acid is a volatile agent that provides a plentiful source of protons.[9]
-
Rationale: This creates a highly competitive environment where the abundant protons outcompete the trace metal ions for binding sites on the this compound molecule.[3]
-
-
Use a Volatile Buffer: If simple acidification is insufficient or impacts chromatography, a volatile buffer can be used.
-
Action: Add ammonium formate or ammonium acetate to the mobile phase at a low concentration (e.g., 1-5 mM).[10]
-
Rationale: The ammonium ions (NH₄⁺) can form adducts, but more importantly, they provide a "proton buffer" and can displace the more tenacious sodium and potassium ions, effectively cleaning the analyte in the ESI droplet.[11][12]
-
-
Choose Your Organic Solvent Wisely:
-
Action: If possible, use acetonitrile instead of methanol as the organic modifier.
-
Rationale: Methanol has been observed to promote a higher degree of sodium adduct formation compared to acetonitrile.[10]
-
Guide 3: Instrument Tuning - Source Parameter Optimization
Fine-tuning the mass spectrometer's ion source parameters can further discourage adduct survival.
Causality: Adducts are often held together by weaker, non-covalent bonds compared to the covalent bond formed with a proton. By increasing the energy within the ion source (in a controlled manner), these weaker bonds can be broken, "declustering" the adduct and leaving the protonated molecule.
Protocol 3: Optimizing Cone Voltage
The cone voltage (also known as orifice voltage or declustering potential on different instruments) is a critical parameter.[8]
-
Perform a Cone Voltage Ramp Experiment: Infuse a solution of this compound directly into the mass spectrometer.
-
Monitor Key Ions: Track the intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions as you systematically increase the cone voltage (e.g., in 5 V increments from 10 V to 80 V).
-
Analyze the Results:
-
At low cone voltages , you will likely see stable, high-intensity adduct peaks.[13]
-
As the cone voltage increases , the energy in the source region increases. You should observe the intensity of the [M+Na]⁺ and [M+K]⁺ peaks decrease, while the intensity of the [M+H]⁺ peak increases to an optimal point.[14][15]
-
At excessively high cone voltages , the [M+H]⁺ signal itself will begin to decrease as in-source fragmentation occurs.[13]
-
-
Select the Optimum Voltage: Choose the cone voltage that provides the highest intensity for the [M+H]⁺ ion while minimizing the adduct signals. This value represents the best balance between declustering and fragmentation.
Visual Workflow and Diagrams
To better illustrate the concepts described, the following diagrams outline the adduct formation process and the logical troubleshooting workflow.
Caption: Competitive ionization pathways for this compound in the ESI source.
Sources
- 1. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Calibration curve issues in Trazodone N-Oxide quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the bioanalysis of Trazodone N-Oxide. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of this compound, with a particular focus on resolving calibration curve issues. Our goal is to equip you with the expertise and practical solutions needed to ensure the accuracy, reproducibility, and regulatory compliance of your bioanalytical methods.
Introduction: The Challenge of this compound Quantification
Trazodone is a widely prescribed antidepressant that undergoes extensive metabolism, forming several metabolites, including this compound.[1][2] Accurate quantification of this metabolite in biological matrices like plasma and urine is crucial for comprehensive pharmacokinetic and toxicokinetic studies.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.[6][7]
However, developing a robust LC-MS/MS method for this compound is not without its challenges. One of the most common hurdles is establishing a reliable and reproducible calibration curve. Issues such as non-linearity, poor accuracy, and high variability can compromise the integrity of the entire study. This guide will walk you through the most common calibration curve problems, explain their root causes, and provide actionable solutions.
Troubleshooting Guide: Calibration Curve Issues
This section is designed in a question-and-answer format to directly address the specific problems you might encounter during your experiments.
Question 1: Why is my calibration curve for this compound showing significant non-linearity, especially at the higher concentrations?
Answer:
Non-linearity in calibration curves, particularly a plateauing effect at the upper limits, is a frequent observation in LC-MS/MS analysis.[8][9] This phenomenon can stem from several sources, and a systematic investigation is key to identifying the culprit.
Potential Causes and Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a non-proportional response.[8][9]
-
Troubleshooting Step: Prepare a dilution series of your highest concentration standard and inject them. If the diluted standards fall back onto the linear portion of the curve, detector saturation is the likely cause.
-
Solution: The simplest solution is to narrow the calibration range to the linear portion. If higher concentrations must be measured, sample dilution prior to analysis is the recommended approach.[10]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[11][12][13] This effect can be concentration-dependent and contribute to non-linearity.[9]
-
Troubleshooting Step: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components.[14]
-
Optimize Chromatography: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, effectively compensating for the variability. If a specific SIL-IS for the N-oxide is unavailable, a SIL-IS for Trazodone (e.g., Trazodone-d6) can be a suitable alternative, provided it co-elutes and demonstrates similar ionization behavior.[15]
-
-
-
In-source Fragmentation or Adduct Formation: At higher concentrations, the analyte's behavior in the ion source can change, leading to increased formation of adducts or in-source fragments that are not being monitored, thus causing a non-linear response for the primary transition.
-
Troubleshooting Step: Examine the full-scan mass spectra of your high-concentration standards. Look for the appearance of new ions (e.g., [M+Na]+, [M+K]+) or an increase in the intensity of fragment ions.
-
Solution: Optimize the ion source parameters (e.g., temperature, gas flows, voltages) to minimize adduct formation and in-source fragmentation.
-
Question 2: My calibration curve has a poor correlation coefficient (r² < 0.99) and the back-calculated concentrations of my calibrators are inaccurate. What should I do?
Answer:
A low correlation coefficient and poor accuracy of the calibrators point towards random errors and a poor fit of the regression model. According to regulatory guidelines from the FDA and EMA, at least 75% of your calibrators must be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[16]
Potential Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in pipetting, serial dilutions, or the initial stock solution concentration are common sources of variability.[8]
-
Troubleshooting Step: Prepare a fresh set of calibration standards from a new stock solution. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Solution: It is highly recommended to have two independent analysts prepare stock solutions and calibration standards to verify accuracy.
-
-
Inappropriate Regression Model: While a linear, 1/x or 1/x² weighted regression is common, it may not always be the best fit for your data.[9][17]
-
Troubleshooting Step: Evaluate different regression models available in your data processing software. Examine the residual plots for each model. A random distribution of residuals around the x-axis indicates a good fit.[17]
-
Solution: Select the simplest model that accurately describes the relationship between concentration and response. A quadratic regression can sometimes be justified, but it requires a sufficient number of calibration points and should be used with caution.[18]
-
-
Internal Standard (IS) Variability: An unstable or poorly chosen internal standard can introduce significant error.[19]
-
Troubleshooting Step: Monitor the absolute peak area of your internal standard across all calibrators and samples. A high coefficient of variation (%CV) suggests a problem.
-
Solution:
-
Ensure the IS is added precisely and consistently to all samples.
-
If not using a SIL-IS, select an analog that closely mimics the chemical properties and chromatographic behavior of this compound. Quetiapine has been used as an internal standard for Trazodone analysis and could be considered.[20] However, a SIL-IS is always the preferred choice for mitigating matrix effects and improving reproducibility.[19]
-
-
Question 3: I'm observing high variability and poor reproducibility in my LLOQ samples. How can I improve the sensitivity and consistency at the low end of my curve?
Answer:
Poor performance at the LLOQ is a critical issue as it defines the lower boundary of reliable quantification.
Potential Causes and Solutions:
-
Insufficient Signal-to-Noise (S/N): The analyte response at the LLOQ may be too low compared to the background noise.
-
Troubleshooting Step: Check the S/N ratio for your LLOQ injections. Regulatory guidelines typically require a S/N of at least 5.
-
Solution:
-
Optimize MS/MS Parameters: Perform a thorough tuning of the precursor and product ion masses, collision energy, and other MS parameters for this compound.
-
Improve Sample Clean-up: A cleaner sample will have lower background noise. Consider more advanced SPE techniques or liquid-liquid extraction (LLE).[20]
-
Increase Injection Volume: A larger injection volume can increase the analyte signal, but be mindful of potential peak shape distortion.
-
-
-
Analyte Adsorption: Trazodone and its metabolites can be susceptible to non-specific binding to plasticware or the LC system, especially at low concentrations.
-
Troubleshooting Step: Prepare a series of low-concentration standards and inject them repeatedly. A decreasing peak area over time can indicate adsorption.
-
Solution:
-
Use low-adsorption vials and pipette tips.
-
Prime the LC system with a high-concentration sample before running the calibration curve.
-
Modify the mobile phase composition, for example, by adding a small percentage of a competing amine like triethylamine, if compatible with your MS system.
-
-
-
Analyte Stability: this compound may be unstable in the prepared matrix or in the autosampler.[21]
-
Troubleshooting Step: Perform short-term stability experiments by letting your LLOQ and HQC (High Quality Control) samples sit in the autosampler for the expected duration of your analytical run and then comparing the results to freshly prepared samples.
-
Solution:
-
Keep the autosampler at a controlled, low temperature (e.g., 4°C).
-
Minimize the time between sample preparation and injection.
-
Investigate the stability of this compound under different pH and temperature conditions to optimize your sample handling procedures.
-
-
Data Summary and Regulatory Acceptance Criteria
For a bioanalytical method to be considered valid, the calibration curve must meet specific criteria as outlined by regulatory bodies like the FDA and EMA.[3][10][16]
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of 6-8 non-zero calibrators.[16] |
| Regression Model | The simplest model that best fits the data. A linear model with weighting (e.g., 1/x or 1/x²) is most common. The use of non-linear models must be justified.[9] |
| Correlation Coefficient (r²) | Should be ≥ 0.99. |
| Accuracy | The back-calculated concentration for each calibrator must be within ±15% of the nominal value (±20% at the LLOQ).[16] |
| Precision | The %CV of the response factors should be within an acceptable range. |
| Range | The curve must cover the expected concentration range of the study samples.[4] |
Experimental Protocols and Workflows
Protocol 1: Preparation of Calibration Curve Standards in Plasma
-
Prepare Stock Solutions: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).[20] Prepare a separate stock solution for quality control (QC) samples from a different weighing of the reference standard.
-
Prepare Working Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to create a series of working solutions that will be used to spike the matrix.
-
Spike the Matrix: Aliquot blank plasma into appropriately labeled tubes. Spike a small, precise volume (e.g., 5-10% of the plasma volume) of each working solution into the blank plasma to create your calibration standards, ranging from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Prepare Zero and Blank Samples: Prepare a "zero sample" by spiking blank plasma with the internal standard only. Prepare a "blank sample" with no analyte or internal standard.[22]
-
Add Internal Standard: Add a consistent volume of the internal standard working solution to all standards (except the blank), QCs, and study samples.
-
Sample Processing: Proceed with your validated sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
Analysis: Inject the extracted samples onto the LC-MS/MS system and acquire the data.
Workflow Diagram: Troubleshooting Calibration Curve Non-Linearity
Caption: A logical workflow for diagnosing and resolving non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard to use for this compound quantification? A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, providing the most accurate correction for matrix effects and variability during sample preparation.[19] If a SIL-IS for the N-oxide is not commercially available, a SIL-IS of the parent drug, Trazodone-d6, can be a good alternative, provided it has a similar retention time and ionization response.[15]
Q2: Can I use a quadratic regression (second-order polynomial) for my calibration curve? A: While linear regression is preferred for its simplicity and robustness, a quadratic fit can be acceptable if it is consistently and reproducibly demonstrated to be the most appropriate model for the concentration-response relationship.[18] Regulatory agencies require justification for using non-linear models. You must have a sufficient number of calibrators (typically ≥ 8) to accurately define the curve, and the model must be validated for accuracy and precision.[9]
Q3: My method works well in solvent, but the calibration curve is poor when I use plasma. What is the most likely problem? A: This is a classic example of matrix effects.[11] Components in the plasma are interfering with the ionization of your analyte. The solution is to improve your sample preparation method to remove these interferences (e.g., switching from protein precipitation to solid-phase extraction) and/or to use a stable isotope-labeled internal standard to compensate for the effects.[14]
Q4: How often do I need to run a full calibration curve? A: A full calibration curve should be included with each batch of study samples being analyzed.[4] This is a requirement by regulatory guidelines to ensure the accuracy and validity of the results for that specific run.[3][10]
Q5: What should I do if a study sample has a concentration higher than my ULOQ? A: The sample must be diluted with the same blank biological matrix until its concentration falls within the validated range of the calibration curve.[4][22] This dilution integrity must be demonstrated during method validation by preparing and analyzing spiked samples that have been diluted by the same factor.[10]
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
BioAgilytix. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. (2014). Bioanalytical method validation emea. [Link]
-
Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Prakash, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. [Link]
-
Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry. [Link]
-
Wang, Z., et al. (2022). Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry.... Therapeutic Drug Monitoring. [Link]
-
Yip, C. K., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Journal of Applied Laboratory Medicine. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
ResearchGate. (2018). What is causing the problem for unreproducible calibration curves within LC-MS/MS?. [Link]
-
Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]
-
Zhang, Y., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis. [Link]
-
Chromatography Forum. (2007). Non-linear standard (calibrator) curves. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
Semantic Scholar. (2022). Development of a Novel Analytical Method for Determining Trazodone in Human Plasma.... [Link]
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ResearchGate. (2004). Relationship Between Plasma Concentrations of Trazodone and Its Active Metabolite, m-Chlorophenylpiperazine, and Its Clinical Effect in Depressed Patients. [Link]
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Clark, A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology. [Link]
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Technical Support Center: Trace Analysis of Trazodone N-Oxide
Welcome to the technical support center for the trace analysis of Trazodone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this compound at low concentrations. As a known metabolite and potential impurity of Trazodone, accurate trace analysis is critical for safety, efficacy, and regulatory compliance.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly those related to contamination.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its trace analysis important?
This compound is a metabolite and a potential degradation product of Trazodone, an antidepressant medication.[2][3] Its trace analysis is crucial for several reasons:
-
Safety and Toxicology: The presence of impurities, even at trace levels, can have toxicological implications. Regulatory bodies require strict control over such impurities.[4][5]
-
Product Stability: Monitoring the formation of this compound helps in assessing the stability of Trazodone drug products under various storage conditions.[2]
-
Pharmacokinetic Studies: Accurate measurement of metabolites like this compound is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Trazodone.[6][7][8]
FAQ 2: What are the most common analytical techniques for this compound trace analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of this compound due to its high sensitivity and selectivity.[5][6][8][9] High-performance liquid chromatography (HPLC) with UV detection is also used, but it may lack the sensitivity required for very low-level quantification.[10][11]
FAQ 3: I am observing a persistent background signal for this compound in my LC-MS/MS analysis, even in blank injections. What could be the cause?
This issue is commonly referred to as carryover or system contamination.[12] Potential sources include:
-
Autosampler Contamination: Residual analyte from a previous high-concentration sample may be adsorbed onto the needle, syringe, or sample loop.
-
Column Carryover: The analytical column can retain the analyte, which then slowly elutes in subsequent runs.
-
Contaminated Solvents or Reagents: The mobile phase, reconstitution solvents, or any additives could be a source of contamination.
-
Mass Spectrometer Source Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to a constant background signal.
A systematic approach to troubleshooting is necessary to pinpoint the exact source.[12][13]
FAQ 4: How can I differentiate between carryover and a contaminated mobile phase?
A simple diagnostic experiment can help distinguish between these two common issues.[12]
-
Inject a series of blank samples. If the peak intensity of the contaminant decreases with each subsequent blank injection, it is likely due to carryover from a preceding sample.[12]
-
If the peak intensity remains relatively constant across multiple blank injections, the mobile phase or another system component is the likely source of contamination.[12] To further confirm, you can try doubling the column equilibration time; a doubling of the contaminant peak area would suggest contamination in the initial mobile phase solvent.[12]
Section 2: Troubleshooting Guide for Contamination Issues
This section provides a structured approach to identifying and eliminating sources of this compound contamination in your analytical workflow.
Issue 1: Persistent Peak in Blank Injections (Carryover)
Symptoms: A small but detectable peak corresponding to this compound is present in chromatograms of blank injections immediately following the analysis of a high-concentration sample. The peak area tends to decrease with successive blank injections.
Causality: Carryover occurs when residual analyte from a previous injection is introduced into a subsequent analysis. This can happen at various points in the LC-MS system.[12][14]
Troubleshooting Workflow: Isolating the Source of Carryover
Caption: A systematic workflow for troubleshooting carryover in LC-MS analysis.
Detailed Protocols:
Protocol 1: Optimizing the Autosampler Wash
-
Prepare a Strong Wash Solution: A common and effective wash solution is a mixture of isopropanol, methanol, and acetonitrile (1:1:1, v/v/v). For particularly stubborn carryover, a small amount of formic acid (0.1%) can be added.
-
Modify the Injection Program:
-
Increase the volume of the needle wash.
-
Increase the duration of the needle wash.
-
Incorporate a pre-injection and post-injection needle wash step in your sequence.
-
-
Evaluate: Inject a high-concentration standard followed by a series of blanks to assess the effectiveness of the new wash protocol.
Protocol 2: Column Flushing
-
Disconnect the Column from the Mass Spectrometer: This is a critical step to prevent contamination of the MS source.
-
Select an Appropriate Strong Solvent: For reversed-phase columns (like a C18), 100% acetonitrile or methanol is a good choice.
-
Flush the Column: Set the flow rate to a low value (e.g., 0.2 mL/min) and flush for an extended period (e.g., 1-2 hours).
-
Re-equilibrate: Before reconnecting to the mass spectrometer, thoroughly re-equilibrate the column with the initial mobile phase conditions.
Issue 2: Contamination from External Sources
Symptoms: A consistent background signal of this compound is observed in all injections, including blanks and standards. The intensity of this signal does not diminish with subsequent blank injections.
Causality: This type of contamination originates from sources external to the injected sample, such as reagents, solvents, sample preparation materials, or the laboratory environment.[15][16][17]
Troubleshooting Workflow: Identifying External Contamination Sources
Caption: A workflow for identifying and eliminating external contamination sources.
Data Summary: Common Contaminants in Pharmaceutical Analysis
The following table summarizes common contaminants found in pharmaceutical analysis and their likely sources. While not specific to this compound, it provides a general guide for potential areas of investigation.
| Contaminant Type | Potential Sources |
| Particulates | Fibers from clothing or wipes, glass from vials, metal from equipment, rubber from seals.[15][17] |
| Chemicals | Plasticizers from plasticware, detergents from glassware, lubricants from equipment, silicone from vial stoppers.[4][15][17] |
| Cross-Contamination | Residue from previously analyzed samples, improper handling of standards.[16] |
Section 3: Best Practices for Contamination Prevention
Proactive measures are the most effective way to ensure the integrity of your trace analysis results.
-
Dedicated Glassware and Consumables: If possible, dedicate a set of glassware, pipette tips, and vials specifically for the trace analysis of this compound.
-
High-Purity Reagents: Always use HPLC or LC-MS grade solvents and high-purity additives.[9]
-
Regular System Maintenance: Adhere to a regular maintenance schedule for your LC-MS system, including cleaning the ion source and replacing worn seals and tubing.[12]
-
Good Laboratory Hygiene: Maintain a clean and organized workspace. Wear appropriate personal protective equipment, including gloves, to prevent contamination from skin cells and fibers.[16][18]
-
Sequence Design: When running samples with a wide range of expected concentrations, analyze the low-concentration samples first, followed by the high-concentration samples. Include frequent blank injections in your sequence to monitor for carryover.[13]
By implementing these troubleshooting strategies and best practices, you can significantly reduce the risk of contamination and improve the accuracy and reliability of your trace analysis of this compound.
References
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The McCrone Group. Contaminant Identification in Pharmaceutical Products. The Microscope, Vol 51:1, 3-10. [Link]
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Lindström India. Pharmaceutical Contamination: Types, Causes and Prevention. [Link]
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Mullins, J. D. (2002). Pharmaceutical Trace Analysis. In Encyclopedia of Pharmaceutical Technology (Vol. 3). [Link]
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Jordi, M. (2017). Contamination Detection: Particulates and Residue Analysis with RQM+ Lab Services. [Link]
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ResearchGate. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma | Request PDF. [Link]
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Reddy, B. et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 433-439. [Link]
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Omics Online. Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. [Link]
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Royal Society of Chemistry. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
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National Center for Biotechnology Information. Trazodone. PubChem Compound Summary for CID 5533. [Link]
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Springer. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]
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National Center for Biotechnology Information. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
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SynZeal. Trazodone Impurities. [Link]
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ResearchGate. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]
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National Center for Biotechnology Information. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Trazodone N-Oxide as a Drug Impurity
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth, technically-focused comparison of methodologies for the validation of an analytical method specifically targeting Trazodone N-Oxide, a known metabolite and potential impurity of the antidepressant drug, Trazodone.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounding every step in the principles of analytical chemistry and regulatory expectations.
Trazodone, a triazolopyridine derivative, is widely used for the treatment of depression.[2] Like all active pharmaceutical ingredients (APIs), its purity profile must be rigorously controlled. This compound (C19H22ClN5O2) is a metabolite that can also be present as a process-related impurity or a degradation product.[1][3][4] Its effective detection and quantification are critical for ensuring the quality and safety of the final drug product.
This guide will compare and contrast key aspects of validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for impurity profiling in the pharmaceutical industry.[5] The validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[6][7][8]
The Imperative of Method Validation: Ensuring Data Integrity
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] For an impurity method, this means providing reliable, consistent, and accurate data on the presence and concentration of this compound. A validated method is a self-validating system, instilling confidence in the quality control process.[9]
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Comparing Chromatographic Approaches for Trazodone and Its Impurities
Several liquid chromatographic methods have been developed for the determination of Trazodone and its related compounds.[10][11][12] The choice of the stationary phase (column) and mobile phase is critical for achieving adequate separation.
| Parameter | Method A (Isocratic)[11] | Method B (Isocratic)[12] | Method C (Gradient)[13] |
| Column | C18, ODS (4.6mm x 250mm, 10µm) | C8 ODS (150mm x 4.6mm) | Acquity UPLC CSH C18 (100mm x 2.1mm, 1.7µm) |
| Mobile Phase | Methanol, Acetonitrile, Tetrahydrofuran, 0.5% Trifluoroacetic Acid | Acetonitrile, THF, Water, Methanol, pH adjusted with TEA | 10 mM Ammonium Acetate (pH 8.5) and Methanol |
| Detection | 252 nm | 255 nm | Not specified |
| Flow Rate | 1.5 ml/min | 1.0 ml/min | 0.25 ml/min |
Rationale: Method C, utilizing a sub-2 µm particle size column (UPLC), offers the potential for higher resolution and faster analysis times compared to traditional HPLC methods (A and B). The choice between C18 and C8 columns depends on the hydrophobicity of the analytes. A gradient elution (Method C) is often preferred for separating complex mixtures of impurities with varying polarities, which is common in forced degradation studies.
Core Validation Parameters: A Head-to-Head Comparison
The following sections detail the experimental protocols and acceptance criteria for the key validation parameters, providing a comparative framework for evaluating the performance of an analytical method for this compound.
Specificity: Ensuring Unambiguous Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[14][15] For an impurity method, this is arguably the most critical parameter.
Experimental Protocol:
-
Forced Degradation Studies: Subject Trazodone drug substance to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines to generate potential degradation products.[13][16]
-
Sample Analysis: Analyze stressed samples, a placebo solution, and a solution containing Trazodone and known impurities (including this compound).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of other components.
Comparison of Specificity Approaches:
| Approach | Description | Advantages | Disadvantages |
| Single Method with PDA | Utilizes a single chromatographic run with PDA detection to assess peak purity. | Time-efficient, provides spectral information. | May not resolve co-eluting peaks with similar spectra. |
| Orthogonal Methods | Employs two or more different analytical methods (e.g., different column chemistry or mobile phase pH) to confirm separation. | Provides a higher degree of confidence in specificity. | More time-consuming and resource-intensive. |
Acceptance Criteria: The method is considered specific if there is no interference from the placebo or other impurities at the retention time of this compound. The peak purity angle should be less than the peak purity threshold.
Linearity: Proportionality of Response
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9][17][18]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[9][19]
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area response versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| LOQ (e.g., 0.1) | ... | ... | < 10% |
| 50% (e.g., 0.5) | ... | ... | < 2% |
| 80% (e.g., 0.8) | ... | ... | < 2% |
| 100% (e.g., 1.0) | ... | ... | < 2% |
| 120% (e.g., 1.2) | ... | ... | < 2% |
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[9] The y-intercept should be close to zero.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[19] It is typically determined by spike recovery studies.
Experimental Protocol:
-
Sample Spiking: Spike a placebo or a sample of the drug product with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[9]
-
Analysis: Prepare and analyze three replicates at each concentration level.
-
Calculation: Calculate the percentage recovery of the added this compound.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | %RSD |
| Low (80%) | 0.8 | ... | 98-102% | < 2% |
| Medium (100%) | 1.0 | ... | 98-102% | < 2% |
| High (120%) | 1.2 | ... | 98-102% | < 2% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity quantification.[9]
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Conc. (µg/mL) | ... | ... |
| Standard Deviation | ... | ... |
| %RSD | < 2.0% | < 2.0% |
Acceptance Criteria: The relative standard deviation (RSD) should not exceed a pre-defined limit, typically 2.0%.
The relationship between these core validation parameters is illustrated below.
Caption: Interrelationship of core validation parameters.
Conclusion: A Foundation for Quality
The validation of an analytical method for this compound is a critical step in ensuring the quality and safety of Trazodone drug products. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by making informed choices about chromatographic conditions, researchers can develop a robust and reliable method. This guide has provided a comparative framework and detailed protocols to assist in this essential process, emphasizing the scientific rationale that underpins regulatory compliance and data integrity.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL. [Link]
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Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research. [Link]
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Key terms related to validation of an analytical method. YouTube. [Link]
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Quality Guidelines. ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. RSC Publishing. [Link]
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A Comparative Pharmacological Guide: Trazodone N-Oxide vs. m-Chlorophenylpiperazine (m-CPP)
Introduction
In the landscape of psychopharmacology, understanding the metabolic fate of a parent drug is as crucial as characterizing the drug itself. Metabolites can possess their own pharmacological profiles, contributing to the therapeutic efficacy, side-effect profile, and drug-drug interactions of the administered compound. This guide provides an in-depth comparative analysis of two key metabolites of the antidepressant Trazodone: meta-Chlorophenylpiperazine (m-CPP) and Trazodone N-Oxide .
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism, leading to a variety of derivatives.[1][2] Among these, m-CPP is well-documented as its only known pharmacologically active metabolite, exerting significant effects on the central nervous system.[1][3] In stark contrast, this compound, formed through an alternative metabolic pathway, is considered to be an inactive metabolite.[1][3] This comparison will elucidate the profound differences in their pharmacological activities, receptor interactions, and metabolic pathways, providing researchers and drug development professionals with a clear, data-driven understanding of their distinct roles.
Metabolic Pathways: A Tale of Two Transformations
The biotransformation of Trazodone is a critical determinant of its overall pharmacological effect. The divergence in the pathways leading to m-CPP and this compound underscores the importance of cytochrome P450 (CYP) enzyme activity.
This compound is formed via N-oxidation of a piperazinyl nitrogen, a reaction often mediated by flavin-containing monooxygenases (FMOs) or certain CYP enzymes.[1][4] This pathway results in a pharmacologically inert compound that is subsequently eliminated.
Conversely, the formation of m-CPP occurs through N-dealkylation of the piperazinyl nitrogen, a process predominantly catalyzed by the CYP3A4 isoenzyme.[3][4][5] m-CPP is then further metabolized, primarily by CYP2D6 .[4][5] The generation of the highly active m-CPP via the CYP3A4 pathway has significant clinical implications, as variations in CYP3A4 activity or co-administration of CYP3A4 inhibitors or inducers can alter the plasma concentrations of both Trazodone and m-CPP, thereby affecting the patient's response and side-effect burden.[4]
Caption: Workflow for determining receptor binding affinity.
Protocol 2: In Vitro Functional Assay ([35S]GTPγS Binding)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound and m-CPP at G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest (e.g., 5-HT1A) as described in Protocol 1.
-
Assay Incubation: Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Agonist Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit, leading to an increase in radioactivity incorporated into the membrane.
-
Antagonist Characterization: To test for antagonism, perform the assay in the presence of a known agonist and increasing concentrations of the test compound.
-
Separation and Counting: Separate bound and free [35S]GTPγS via filtration and quantify radioactivity.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the drug concentration to determine potency (EC50) and efficacy (Emax).
Causality and Validation: This assay provides a direct measure of G-protein activation, a proximal event in GPCR signaling. It allows for the differentiation between binding (affinity) and functional effect (efficacy). m-CPP would show concentration-dependent stimulation of [35S]GTPγS binding at serotonergic GPCRs, confirming its agonist activity, while this compound would be expected to show no effect. [6]
Conclusion
The comparative pharmacological profiles of this compound and m-CPP are strikingly divergent. m-CPP is a pharmacologically promiscuous and potent active metabolite, acting as a broad-spectrum serotonin receptor agonist and releasing agent, which likely contributes to the complex clinical profile of Trazodone. In direct contrast, This compound is a product of a separate metabolic pathway and is considered pharmacologically inert.
This guide underscores a critical principle in drug development and clinical pharmacology: the metabolic profile of a drug is integral to its mechanism of action and clinical utility. For researchers investigating Trazodone or developing novel serotonergic agents, the distinction is clear. The metabolic pathway leading to m-CPP is a key area of interest for understanding drug-drug interactions and inter-individual variability in patient response. The pathway leading to this compound, however, represents a detoxification and elimination route. This fundamental difference is paramount for accurate pharmacological modeling, toxicity assessment, and the rational design of next-generation therapeutics.
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Petrucci, E., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. frontiersin.org. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating Trazodone N-Oxide Cross-reactivity in Trazodone Immunoassays
Abstract
Therapeutic drug monitoring (TDM) of trazodone is essential for optimizing treatment efficacy and minimizing toxicity. Immunoassays are a cornerstone of TDM due to their speed and high-throughput capabilities.[1][2] However, a critical vulnerability of these assays is the potential for cross-reactivity with drug metabolites, which can lead to an overestimation of the parent drug concentration and flawed clinical interpretation.[3] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-reactivity of a key, yet often overlooked, metabolite: Trazodone N-Oxide. We present the scientific rationale, a detailed experimental protocol, and a discussion on interpreting the results, empowering laboratories to validate and ensure the specificity of their trazodone immunoassays.
Introduction: The Scientific Imperative for Specificity
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is widely prescribed for major depressive disorder and insomnia.[4][5] Upon administration, it undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes like CYP3A4.[6][7] This process generates several metabolites, including the pharmacologically active m-chlorophenylpiperazine (m-CPP) and products of hydroxylation and N-oxidation.[7][8][9] this compound is a direct product of the N-oxidation pathway.[8]
While the cross-reactivity of the m-CPP metabolite in certain drug screening assays is well-documented, leading to false positives for amphetamines[10][11][12][13], the specific interference of this compound in quantitative trazodone immunoassays is less characterized. Given that immunoassays for small molecules like trazodone typically operate on a competitive principle[14][15][16][17], any compound with structural similarity to the parent drug can potentially bind to the assay's antibody, generating a signal and creating an analytical error.[3]
An overestimation of trazodone levels due to metabolite cross-reactivity could lead a clinician to incorrectly reduce a patient's dose, potentially resulting in sub-therapeutic treatment. Therefore, rigorously evaluating the cross-reactivity of major metabolites like this compound is not merely an academic exercise; it is a crucial step in assay validation and a prerequisite for reliable patient care.[18][19]
The Competitive Immunoassay: A Double-Edged Sword
Most immunoassays for quantifying small molecules like trazodone are competitive enzyme-linked immunosorbent assays (ELISAs).[14][20] Understanding this mechanism is key to appreciating the risk of cross-reactivity.
Principle of Operation:
-
Immobilized Antibody: The wells of a microplate are coated with a specific antibody raised against trazodone.
-
Competition: The patient sample (containing unknown trazodone) is added to the well along with a fixed amount of enzyme-labeled trazodone (the "tracer" or "conjugate").
-
Binding: The trazodone from the sample and the enzyme-labeled trazodone compete for the limited number of binding sites on the immobilized antibody.[17]
-
Signal Generation: After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a measurable signal (e.g., color change).
Critically, the signal intensity is inversely proportional to the concentration of trazodone in the sample.[15] High trazodone in the sample means less enzyme-labeled trazodone can bind, resulting in a low signal. A structurally similar metabolite, like this compound, can also bind to the antibody, displacing the enzyme-labeled trazodone and causing a falsely low signal, which is then misinterpreted as a falsely high trazodone concentration.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system to quantify the cross-reactivity of this compound in a commercial or in-house trazodone immunoassay.
3.1. Materials
-
Trazodone ELISA Kit
-
Trazodone HCl Certified Reference Material (CRM)
-
This compound CRM
-
Drug-Free Human Serum/Plasma (verified by LC-MS/MS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Calibrated Pipettes, Microplate Reader, and Standard Laboratory Equipment
3.2. Experimental Workflow
3.3. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Trazodone HCl and this compound CRMs in a suitable solvent (e.g., methanol or DMSO) to create high-concentration stock solutions (e.g., 1 mg/mL). Causality: Using certified reference materials is critical for accuracy.
-
-
Preparation of Calibration Curves:
-
Trazodone Curve: Perform serial dilutions of the trazodone stock solution in drug-free serum to create a standard curve. A typical range might be 0, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
This compound Curve: Perform serial dilutions of the N-Oxide stock solution in drug-free serum. Since cross-reactivity is expected to be lower, a much wider and higher concentration range is required to elicit a response. A suggested range is 0, 100, 500, 1000, 5000, 10,000, and 50,000 ng/mL. Causality: Testing a wide concentration range for the metabolite is essential to find the concentration that gives a 50% inhibition, which may be much higher than that of the parent drug.
-
-
Immunoassay Procedure:
-
Following the manufacturer's protocol for the chosen Trazodone ELISA kit, run the prepared Trazodone standards and this compound standards in duplicate or triplicate on the same plate.
-
Include drug-free serum blanks and quality controls. Trustworthiness: Running both curves on the same plate minimizes inter-assay variability and allows for a direct, reliable comparison.
-
-
Data Analysis and Calculation:
-
Measure the absorbance (or other signal) for each well using a microplate reader.
-
For each compound, plot the signal (e.g., %B/B0, where B is the signal of the standard and B0 is the signal of the zero standard) against the logarithm of the concentration.
-
From the resulting dose-response curves, determine the IC50 value for both Trazodone and this compound. The IC50 is the concentration of the compound that causes 50% inhibition of the maximum signal.[21]
-
Calculate the percent cross-reactivity using the standard formula[21][22]:
% Cross-Reactivity = (IC50 of Trazodone / IC50 of this compound) x 100
-
Results and Interpretation: From Data to Decision
The experimental data should be summarized for clarity. Below is a table with hypothetical, yet realistic, data from our described experiment.
Table 1: Hypothetical Immunoassay Response and Cross-Reactivity Calculation
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Trazodone | 150 ng/mL | 100% (Reference) |
| This compound | 12,500 ng/mL | 1.2% |
Calculation: % Cross-Reactivity = (150 ng/mL / 12,500 ng/mL) x 100 = 1.2%
Discussion of Results: In this hypothetical example, the this compound metabolite demonstrates a 1.2% cross-reactivity in the trazodone immunoassay. This means that a concentration of 12,500 ng/mL of the N-Oxide is required to produce the same signal as 150 ng/mL of trazodone.
Is this clinically significant? The answer depends on the physiological concentrations of the metabolite relative to the parent drug. While trazodone peak plasma levels are typically in the range of 100-3000 ng/mL[23], the corresponding levels of the N-Oxide metabolite are not as well-established in clinical literature but are considered a major metabolic product.[8] If the N-Oxide is present in concentrations that are orders of magnitude higher than the parent drug, even a low percentage of cross-reactivity could contribute to a meaningful overestimation. For instance, if a patient sample contained 10,000 ng/mL of this compound, this would contribute a signal equivalent to 120 ng/mL of trazodone (10,000 ng/mL * 0.012), which could be a significant interference, especially at the lower end of the therapeutic range.
The Gold Standard: Confirmation by LC-MS/MS
While immunoassays are excellent for screening and high-throughput TDM, they can be susceptible to interferences.[3] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard analytical method for the quantification of drugs and their metabolites.[23][24][25] Its high specificity, derived from the separation of compounds by chromatography and their identification by mass-to-charge ratio, allows for the unambiguous and simultaneous quantification of both trazodone and this compound. Any laboratory observing significant cross-reactivity or investigating discrepant immunoassay results should use a validated LC-MS/MS method for confirmation.[23]
Conclusion
The specificity of an immunoassay is paramount for its clinical utility. This guide has outlined the scientific rationale and a robust, self-validating experimental workflow to determine the cross-reactivity of this compound in trazodone immunoassays. While our hypothetical data suggest a low cross-reactivity, laboratories must perform this validation on their specific assay platform. Understanding the potential for metabolite interference allows researchers and clinicians to interpret TDM results with greater confidence, ultimately contributing to safer and more effective patient care.
References
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Competitive laboratory immunoassays for small molecules. a Principle of... - ResearchGate. Available at: [Link]
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Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. - PubMed. Available at: [Link]
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Characterization of trazodone metabolic pathways and species-specific profiles. - PMC. Available at: [Link]
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Types Of Immunoassay - And When To Use Them. - Quanterix. Available at: [Link]
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Immunoassay developed to detect small molecules. - Drug Target Review. Available at: [Link]
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High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. - ResearchGate. Available at: [Link]
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Principles of Competitive and Immunometric Assays (Including ELISA). - ResearchGate. Available at: [Link]
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Immunoassay Methods. - NCBI Bookshelf. Available at: [Link]
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TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. - JPET. Available at: [Link]
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Validation of immunoassays used to assess immunogenicity to therapeutic monoclonal antibodies. - PubMed. Available at: [Link]
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Specificity and Cross-Reactivity. - NCBI Bookshelf. Available at: [Link]
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Can trazodone cause a false positive on a drug test? - Drugs.com. Available at: [Link]
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The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. - PubMed. Available at: [Link]
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The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. - Semantic Scholar. Available at: [Link]
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Can Trazodone (antidepressant medication) cause false positive results for Fentanyl, Amphetamine, and Methamphetamine on drug tests? - Dr.Oracle. Available at: [Link]
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A Head-to-Head Comparison of Trazodone N-Oxide and Other Trazodone Impurities: An Analytical and Pharmacological Perspective
Introduction
Trazodone is a widely prescribed antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2][3][4] It is utilized in the treatment of major depressive disorder, anxiety, and insomnia.[1][2] As with any pharmaceutical agent, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The identification and control of impurities—substances that are present in the drug substance or final product but are not the intended compound—are mandated by regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] These impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or as metabolic byproducts in the body.[1]
This guide provides an in-depth, head-to-head comparison of Trazodone N-Oxide, a key oxidative impurity, with other significant trazodone-related compounds. We will explore their chemical properties, origins, analytical separation challenges, and toxicological significance, supported by experimental data and validated methodologies. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and characterization of trazodone.
Understanding the Landscape of Trazodone Impurities
Trazodone impurities can be broadly categorized into four main groups:
-
Synthetic Intermediates: Leftover reactants or intermediates from the synthesis process.[5]
-
Process-Related Impurities: Byproducts formed during the synthesis of trazodone.[1]
-
Degradation Products: Compounds formed when trazodone is exposed to light, heat, humidity, or oxidative conditions.[1][6] this compound falls into this category.
-
Metabolites: Substances formed within the body after administration of the drug. The most significant of these is m-chlorophenylpiperazine (mCPP), which is pharmacologically active.[7]
This guide will focus on a comparative analysis of This compound and the principal active metabolite, m-chlorophenylpiperazine (mCPP) , as they represent two distinct and critical classes of impurities: a degradation product and an active metabolite.
Part 1: Physicochemical and Pharmacological Profiles
A fundamental understanding of the structural and functional differences between impurities is crucial for assessing their potential impact.
Chemical Structures and Properties
This compound is formed by the oxidation of one of the nitrogen atoms in the piperazine ring of the trazodone molecule. In contrast, mCPP is a smaller molecule that results from the cleavage of the propylpiperazine side chain from the parent drug.
Caption: Chemical structures of Trazodone and key impurities.
The addition of an oxygen atom in this compound increases its polarity and molecular weight compared to the parent drug. Conversely, mCPP has a significantly lower molecular weight. These differences are fundamental to their separation and detection.
| Property | Trazodone | This compound | m-chlorophenylpiperazine (mCPP) |
| Molecular Formula | C₁₉H₂₂ClN₅O[3] | C₁₉H₂₂ClN₅O₂[8][9][10] | C₁₀H₁₃ClN₂[11] |
| Molecular Weight | 371.9 g/mol [3] | 387.86 g/mol [8][10] | 196.7 g/mol [11] |
| Origin | Active Pharmaceutical Ingredient | Degradation Product / Metabolite[6][11] | Primary Active Metabolite[7][12] |
| Pharmacological Activity | SARI Antidepressant[3] | Not well-characterized[8] | Active, high affinity for serotonin receptors[7] |
Formation Pathways: Degradation vs. Metabolism
The origins of this compound and mCPP are distinctly different, which has implications for their control strategies.
Caption: Formation pathways of this compound and mCPP.
-
This compound is primarily a product of forced degradation, particularly under oxidative conditions.[6] Its presence in a drug product often indicates instability and improper storage or formulation.
-
m-chlorophenylpiperazine (mCPP) is the main active metabolite of trazodone, formed in the liver predominantly by the cytochrome P450 enzyme CYP3A4.[7] It is expected to be present in patients taking trazodone and is believed to contribute to some of the drug's side effects.[13]
Toxicological and Pharmacological Significance
The key difference between these impurities lies in their biological activity. While limited specific toxicity data is available for this compound[8], the pharmacological profile of mCPP is well-documented. mCPP exhibits a high affinity for various serotonin receptors and is pharmacologically active.[7] This activity necessitates its monitoring in clinical settings. In contrast, trazodone itself is considered relatively safe in overdose unless other substances are co-ingested, with primary toxic effects including CNS depression and orthostatic hypotension.[14]
Part 2: Analytical Methodologies for Impurity Profiling
A robust analytical method must be able to separate and quantify all potential impurities from the parent drug and from each other. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
Recommended Analytical Technique: HPLC with UV Detection
A stability-indicating HPLC method is essential for resolving Trazodone from its N-Oxide, mCPP, and other process-related impurities. The significant differences in polarity between the non-polar parent drug, the more polar N-Oxide, and the smaller mCPP molecule allow for effective separation using reversed-phase chromatography.
Experimental Protocol: A Validated HPLC-UV Method
This protocol is a synthesized approach based on established methods for trazodone and its related substances.[5][13][15][16]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column provides excellent retention and resolution for compounds of moderate polarity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.[15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Trazodone HCl and certified reference standards of this compound and mCPP in a diluent (e.g., 50:50 Water:Acetonitrile) to a known concentration (e.g., 1.0 mg/mL for Trazodone, 0.01 mg/mL for impurities).
-
Test Solution: Prepare the sample of Trazodone drug substance or product at a concentration of 1.0 mg/mL in the same diluent.
Causality Behind Choices:
-
Gradient Elution: This is critical for a head-to-head comparison. A gradient program, which changes the mobile phase composition over time, is necessary to elute both the more polar N-Oxide and the less polar parent drug within a reasonable timeframe while achieving baseline separation from the early-eluting mCPP.
-
C18 Column: The choice of a C18 stationary phase is based on its versatility and proven effectiveness in separating trazodone and its related compounds, which have varying polarities.[15]
-
UV Detection at 252 nm: This wavelength provides good sensitivity for both trazodone and its key impurities, allowing for their simultaneous detection.[15]
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification and sensitive quantification, especially in biological matrices, LC-MS/MS is the preferred method.[12][17] It provides structural information based on mass-to-charge ratios and fragmentation patterns.
-
Advantage: High specificity and sensitivity, allowing for detection at very low levels.
-
Key Parameters: The protonated precursor to product ion transitions are monitored. For Trazodone, this is typically m/z 372.2 → 176.2, and for mCPP, it is m/z 197.2 → 118.1.[12][17]
Caption: General workflow for the analysis of trazodone impurities.
Part 3: Data Interpretation and Comparative Summary
Under the proposed HPLC method, a clear separation of the compounds is expected.
| Compound | Expected Relative Retention Time (RRT) | Key Analytical Characteristics |
| m-chlorophenylpiperazine (mCPP) | ~0.4 | Early elution due to smaller size and polarity. |
| This compound | ~0.8 | Elutes before Trazodone due to increased polarity. |
| Trazodone | 1.00 | Main peak, reference for RRT calculation. |
Note: RRT values are estimates and must be confirmed experimentally using reference standards.
The successful validation of this method would demonstrate specificity (no interference between peaks), linearity, accuracy, and precision, in accordance with ICH guidelines.
Conclusion
The effective control of pharmaceutical impurities is a cornerstone of drug safety and quality. This guide has provided a head-to-head comparison of this compound, a critical degradation impurity, and mCPP, a pharmacologically active metabolite.
Key Distinctions Summarized:
-
Origin: this compound is a product of chemical degradation, while mCPP is a product of biological metabolism.
-
Activity: mCPP is pharmacologically active and contributes to the clinical profile of trazodone, whereas the activity of this compound is not well-established.
-
Analytical Behavior: Their distinct polarities allow for effective separation using a standard reversed-phase HPLC gradient method.
The provided analytical protocol offers a robust framework for the separation and quantification of these and other related substances. By employing such validated methods, researchers and quality control professionals can ensure that trazodone products meet the stringent purity requirements necessary for patient safety and therapeutic efficacy.
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Inter-laboratory validation of a Trazodone N-Oxide analytical method
An objective guide to the successful inter-laboratory validation of an analytical method for Trazodone N-Oxide, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant.[1][2] Its clinical efficacy and side-effect profile are influenced not only by the parent drug but also by its metabolites.[3] Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through pathways including N-oxidation, hydroxylation, and oxidative cleavage.[1][4][5] While 1-m-chlorophenylpiperazine (m-CPP) is a well-studied active metabolite, the quantification of other metabolites, such as this compound, is critical for a comprehensive understanding of the drug's pharmacokinetics, drug-drug interactions, and overall safety profile.[4][6]
Developing a robust analytical method for this compound in biological matrices is the first step. However, for this method to be considered truly reliable and transferable—essential for multi-site clinical trials, post-market surveillance, or use by different contract research organizations (CROs)—it must undergo a rigorous inter-laboratory validation, also known as a collaborative study.[7] This process establishes the method's reproducibility, a key measure of its precision when performed by different analysts in different laboratories with different equipment.[7]
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. It is designed for researchers and drug development professionals, offering field-proven insights grounded in authoritative regulatory standards.
Pillar 1: The Analytical Method - A Foundation of Selectivity and Sensitivity
The choice of analytical technique is paramount. For quantifying low-concentration metabolites like this compound in a complex biological matrix such as plasma, LC-MS/MS is the industry standard due to its superior selectivity and sensitivity.[8][9][10] Numerous LC-MS/MS methods have been successfully validated for the parent drug, trazodone, providing a strong basis for a this compound assay.[8][11]
The proposed method for this validation study utilizes protein precipitation for sample cleanup—a fast and effective technique—followed by quantification using an LC-MS/MS system in the Multiple Reaction Monitoring (MRM) mode.[11][12]
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound and a suitable stable isotope-labeled internal standard (e.g., Trazodone-d6 N-Oxide) in methanol.
-
Working Solutions: Serially dilute the stock solution to create working solutions for the calibration curve (e.g., 1-2000 ng/mL) and for low, medium, and high QC samples (e.g., 3, 150, and 1500 ng/mL).
-
Sample Spiking: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These must be optimized experimentally.
Pillar 2: Inter-Laboratory Validation Design - A Test of True Reproducibility
The core of this guide is the inter-laboratory study design. This phase assesses the method's performance across different environments, providing the ultimate test of its robustness and reliability. The design and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[13][14][15]
Study Workflow
The workflow ensures that each laboratory operates independently but under a unified protocol to generate comparable data.
Validation Parameters & Acceptance Criteria
Each laboratory will analyze the provided sample set and report its findings. A central coordinator will then collate and analyze the data to assess the following parameters according to ICH guidelines.[15]
1. Specificity/Selectivity:
-
Causality: Ensures that the signal being measured is unequivocally from this compound and not from other matrix components, the parent drug, or other metabolites.
-
Protocol: Each lab must analyze blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Acceptance Criteria: Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte.
2. Linearity and Range:
-
Causality: Confirms a proportional relationship between the analyte concentration and the instrument's response over a defined range.
-
Protocol: Each lab will analyze the provided calibration standards (at least 5-6 concentration levels) in triplicate.
-
Acceptance Criteria: The coefficient of determination (r²) must be ≥ 0.99. Back-calculated concentrations of each calibrator should be within ±15% of the nominal value (±20% at the LLOQ).
Table 1: Comparison of Linearity Across Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
|---|---|---|---|---|
| Calibration Range (ng/mL) | 1 - 2000 | 1 - 2000 | 1 - 2000 | N/A |
| Regression Model | Linear (1/x²) | Linear (1/x²) | Linear (1/x²) | N/A |
| Coefficient (r²) | 0.9985 | 0.9979 | 0.9991 | ≥ 0.99 |
3. Accuracy and Precision (Reproducibility):
-
Causality: Accuracy measures the closeness of the measured value to the true value. Precision measures the agreement between repeated measurements. In an inter-laboratory study, the key metric is reproducibility , which assesses precision under the most variable conditions (different labs, analysts, equipment).[7]
-
Protocol: Each lab will analyze six replicates of the Low, Medium, and High QC samples. The data from all labs will be combined to calculate the overall mean, standard deviation (SD), and relative standard deviation (%RSD or %CV).
-
Acceptance Criteria: The mean accuracy at each QC level should be within 85-115% of the nominal value. The inter-laboratory precision (%RSD) should not exceed 15%.
Table 2: Inter-Laboratory Accuracy and Reproducibility Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (All Labs, n=18) | Accuracy (%) | Inter-Lab Precision (%RSD) | Acceptance Criteria |
|---|---|---|---|---|---|
| Low QC | 3.0 | 2.95 | 98.3 | 11.2 | Accuracy: 85-115%Precision: ≤15% |
| Medium QC | 150.0 | 154.5 | 103.0 | 8.5 | Accuracy: 85-115%Precision: ≤15% |
| High QC | 1500.0 | 1488.0 | 99.2 | 7.9 | Accuracy: 85-115%Precision: ≤15% |
4. Limit of Quantification (LOQ):
-
Causality: Defines the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Protocol: Each lab will analyze six replicates of the LLOQ sample (1 ng/mL).
-
Acceptance Criteria: The mean accuracy should be within 80-120% of the nominal value, and the precision (%RSD) should be ≤20%.
5. Robustness:
-
Causality: Demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.
-
Protocol: While typically assessed during single-lab validation, the inter-laboratory study itself is a de facto test of robustness. The consistent performance across different LC-MS/MS systems, column lots, and ambient conditions confirms the method's robustness.
Conclusion: Achieving Consensus and Confidence
The successful completion of an inter-laboratory validation study, as outlined, demonstrates that the analytical method for this compound is not just accurate and precise within a single controlled environment but is also rugged, reliable, and transferable. The hypothetical data presented in Tables 1 and 2 show that the proposed LC-MS/MS method meets the stringent acceptance criteria defined by global regulatory bodies.[13][15] This level of validation provides the highest degree of confidence in the data generated, ensuring its integrity for pivotal clinical and research applications. By adhering to these principles of scientific integrity and thoroughness, organizations can ensure that their analytical methods are truly fit for purpose, regardless of where the analysis is performed.
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Comparative Toxicological Assessment of Trazodone Metabolites: A Guide for Preclinical Safety Evaluation
This guide provides a comprehensive framework for the comparative toxicological assessment of trazodone and its primary metabolites. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes established methodologies with mechanistic insights to facilitate a robust preclinical safety evaluation. We will delve into the metabolic pathways of trazodone, explore key toxicological endpoints, and present detailed protocols for essential in vitro assays, grounding our discussion in the principles of scientific integrity and experimental causality.
Introduction: The Clinical Context and the Metabolic Question
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is widely prescribed for major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic efficacy is well-documented; however, like all xenobiotics, its safety profile is intrinsically linked to its biotransformation. The liver extensively metabolizes trazodone, primarily via the cytochrome P450 (CYP) enzyme system, into several metabolites.[1][3]
The central tenet of metabolite safety testing is to determine if any metabolite is formed at disproportionately high levels in humans compared to preclinical toxicology species, and whether any metabolite possesses unique toxicological properties not observed with the parent drug.[4] Of particular interest is trazodone's major active metabolite, meta-chlorophenylpiperazine (m-CPP), which is formed by CYP3A4.[1][5][6] Unlike trazodone, m-CPP exhibits a distinct pharmacological profile, acting as a non-selective serotonin receptor agonist and reuptake inhibitor.[6][7][8] This divergence in pharmacology necessitates a thorough and comparative toxicological evaluation to fully understand the safety profile of trazodone administration. Concerns have been raised that the risks associated with m-CPP, which can induce anxiety and headaches, might outweigh the therapeutic benefits of trazodone in some contexts.[9][10][11]
This guide will focus on the in vitro assessment of key toxicological liabilities, providing a roadmap for generating comparative data between trazodone and its principal metabolites.
Metabolic Pathways of Trazodone
Understanding the biotransformation of trazodone is the first step in identifying the chemical entities that require toxicological scrutiny. Trazodone undergoes complex hepatic metabolism. The primary and most pharmacologically significant pathway is the N-dealkylation of the side chain, mediated predominantly by CYP3A4, to form m-CPP.[5][6] Other pathways include hydroxylation and N-oxidation, mediated by enzymes such as CYP2D6 and CYP2C19, leading to several other metabolites, most of which are considered inactive.[5][6][7]
The key metabolites for toxicological consideration are:
-
meta-Chlorophenylpiperazine (m-CPP): The only known pharmacologically active metabolite.[6]
-
Hydroxy-trazodone derivatives: Formed via aromatic hydroxylation.[7]
-
N-oxides and other degradation products: Resulting from secondary metabolic processes.[5]
A simplified overview of the primary metabolic pathway is illustrated below.
Caption: General workflow for in vitro toxicity assessment.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [12][13]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Objective: To determine the concentration-dependent effect of trazodone and m-CPP on the viability of a relevant cell line (e.g., HepG2 for hepatotoxicity screening, SH-SY5Y for neurotoxicity screening).
-
Materials:
-
96-well flat-bottom plates
-
HepG2 or SH-SY5Y cells
-
Complete culture medium
-
Trazodone and m-CPP stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [14] * Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [13] 2. Compound Treatment: Prepare serial dilutions of trazodone and m-CPP in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. [15] 5. Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes. [14][15] 6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Hepatotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of the cytosolic enzyme LDH from damaged cells into the culture medium. [15][16]
-
Objective: To quantify membrane damage in primary human hepatocytes or HepG2 cells following exposure to trazodone and m-CPP.
-
Materials:
-
Primary human hepatocytes or HepG2 cells
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well plates
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. [15] * Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. [15] 4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light. [15] 5. Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)]
-
Protocol 3: Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is typically run with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic. [17][18]
-
Objective: To evaluate the mutagenic potential of trazodone and m-CPP.
-
Procedure: This assay is highly standardized and should be conducted according to OECD Guideline 471.
-
Metabolic Activation: Prepare test mixtures containing the bacterial strain, the test compound (trazodone or m-CPP), and either a buffer solution or an S9 mix for metabolic activation.
-
Plating: Plate the mixtures onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the negative control.
-
Discussion & Future Directions
The comparative toxicological assessment of trazodone and its metabolites, particularly m-CPP, is essential for a complete understanding of its clinical safety. The primary toxicity concern stems from the distinct and often opposing pharmacological profile of m-CPP. While trazodone is sedating, m-CPP can be anxiogenic and stimulating. [8][9][19] The in vitro assays detailed in this guide provide a robust framework for generating initial comparative safety data. Key considerations for future research include:
-
Advanced In Vitro Models: Utilizing 3D liver microtissues or co-culture systems that include non-parenchymal cells can provide more physiologically relevant data for DILI prediction. [20][21][22]* High-Content Screening (HCS): HCS platforms allow for the simultaneous measurement of multiple toxicity parameters (e.g., mitochondrial dysfunction, oxidative stress, membrane permeability), offering deeper mechanistic insights. [20]* Metabolically Competent Neurotoxicity Models: Integrating metabolic systems (e.g., S9 fractions) into neuronal culture assays is critical for uncovering metabolite-mediated neurotoxicity. [23]* Toxicokinetics: Relating the in vitro concentrations that cause toxicity to the actual plasma and tissue concentrations of trazodone and m-CPP observed in humans is crucial for risk assessment. [11][24] By systematically applying these methodologies, researchers can build a comprehensive safety profile for trazodone and its metabolites, ensuring that the therapeutic benefits of this widely used medication are appropriately balanced against its potential risks.
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A Comparative Pharmacokinetic Guide: Trazodone and its N-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed therapeutic agent for major depressive disorder. Its clinical efficacy and side effect profile are intrinsically linked to its complex metabolism, which yields several derivatives, including the pharmacologically active meta-chlorophenylpiperazine (mCPP) and Trazodone N-Oxide.[1][2][3] While the pharmacokinetic and pharmacodynamic profiles of Trazodone and mCPP have been extensively studied, this compound has received considerably less attention in the scientific literature.
This guide provides a detailed comparative analysis of the pharmacokinetics of Trazodone and its N-Oxide metabolite. By synthesizing available experimental data and outlining robust investigational methodologies, we aim to equip researchers and drug development professionals with the critical insights needed to navigate the nuances of Trazodone's metabolic fate and its implications for therapeutic development and clinical practice.
The Metabolic Journey of Trazodone: The Genesis of this compound
Trazodone undergoes extensive hepatic metabolism primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[3] The key metabolic transformations include N-dealkylation, hydroxylation, and N-oxidation.[2] The formation of this compound occurs at one of the nitrogen atoms in the piperazine ring, a reaction catalyzed by flavin-containing monooxygenases (FMOs) and potentially CYP isoforms.[2][3]
Caption: Metabolic pathways of Trazodone.
Pharmacokinetic Profile: A Tale of Two Molecules
A direct quantitative comparison of the pharmacokinetic parameters of Trazodone and this compound is challenging due to the limited availability of specific data for the N-Oxide metabolite in the public domain. However, a comprehensive understanding of Trazodone's pharmacokinetic profile provides a crucial baseline for inferring the likely characteristics of its N-Oxide derivative.
Trazodone: A Well-Characterized Profile
Trazodone is well-absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[4] The presence of food can delay and slightly increase absorption.[4] It exhibits a biphasic elimination pattern with an initial half-life of 3-6 hours and a terminal half-life of 5-9 hours.[2][5]
| Parameter | Value | Source(s) |
| Time to Peak (Tmax) | 1-2 hours (fasting) | [4] |
| Peak Concentration (Cmax) | Dose-dependent (e.g., ~1500 ng/mL for 100 mg dose) | [4] |
| Area Under the Curve (AUC) | Dose-dependent | [2] |
| Half-life (t½) | 3-6 hours (initial), 5-9 hours (terminal) | [2][5] |
| Protein Binding | 89-95% | [2] |
| Metabolism | Extensive hepatic (CYP3A4, CYP2D6, CYP1A2) | [3] |
| Excretion | ~75% renal (as metabolites), ~20% fecal | [2] |
This compound: An Inferred Profile
-
Reduced volume of distribution: The more polar N-oxide is less likely to partition into fatty tissues compared to the parent drug.
-
More rapid elimination: Increased polarity facilitates renal excretion, likely resulting in a shorter half-life compared to Trazodone.
-
Lower oral bioavailability: If this compound were to be administered directly, its increased polarity might limit its absorption across the gastrointestinal tract.
Further dedicated pharmacokinetic studies are imperative to definitively characterize the in-vivo behavior of this compound.
Experimental Protocol for a Comparative In-Vivo Pharmacokinetic Study
To address the existing data gap, a robust in-vivo pharmacokinetic study is essential. The following protocol outlines a standard approach for comparing the pharmacokinetic profiles of Trazodone and this compound in a preclinical model, such as Sprague-Dawley rats.
I. Animal Model and Acclimation
-
Animal Selection: Utilize male Sprague-Dawley rats (250-300g).
-
Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week prior to the study, with ad libitum access to standard chow and water.
II. Dosing and Sample Collection
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing Groups:
-
Group A: Trazodone (e.g., 10 mg/kg, oral gavage)
-
Group B: this compound (e.g., equimolar dose to Group A, oral gavage)
-
Group C: Trazodone (e.g., 2 mg/kg, intravenous) - for bioavailability assessment
-
Group D: this compound (e.g., equimolar dose to Group C, intravenous) - for bioavailability assessment
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
Caption: Experimental workflow for a pharmacokinetic study.
III. Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of Trazodone and this compound in plasma.[6][7]
-
Sample Preparation: Employ protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column to achieve chromatographic separation of Trazodone, this compound, and an internal standard.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.
IV. Data Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) will be calculated using non-compartmental analysis software.
Pharmacological and Toxicological Implications
The pharmacological activity of Trazodone is well-established, acting as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[8] The pharmacological and toxicological profiles of this compound are not well-defined in the literature. Generally, N-oxides are considered detoxification products, often exhibiting reduced pharmacological activity and toxicity compared to the parent compound. However, this is not a universal rule, and in some cases, N-oxides can be reactive or possess their own unique pharmacological properties. Given the limited data, dedicated in-vitro and in-vivo studies are necessary to elucidate the specific pharmacological and toxicological characteristics of this compound.
Conclusion and Future Directions
The pharmacokinetic profile of Trazodone is well-documented, providing a solid foundation for understanding its clinical behavior. In contrast, its metabolite, this compound, remains largely uncharacterized in terms of its in-vivo pharmacokinetics, pharmacological activity, and toxicological profile. The experimental framework provided in this guide offers a clear path forward for researchers to fill this critical knowledge gap. A comprehensive understanding of the disposition and activity of all major metabolites, including this compound, is paramount for a complete picture of Trazodone's therapeutic action and for the continued development of safer and more effective antidepressant therapies.
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A Comparative Guide to the Serotonin Receptor Potency of Trazodone and its Metabolites
Introduction: Deconstructing Trazodone's Multifaceted Pharmacology
Trazodone, a triazolopyridine derivative, is a widely prescribed antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its clinical efficacy in major depressive disorder, anxiety, and insomnia is attributed to a complex, dose-dependent interaction with multiple neurotransmitter systems, most notably the serotonergic system.[2][3] Unlike selective serotonin reuptake inhibitors (SSRIs), trazodone's mechanism is not limited to inhibiting the serotonin transporter (SERT) but is dominated by its potent antagonism of specific serotonin receptor subtypes.[4][5]
Upon administration, trazodone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[6][7] This process yields several metabolites, including Trazodone N-Oxide and 1-(3-chlorophenyl)piperazine (m-chlorophenylpiperazine, or mCPP).[8] While this compound is a documented metabolite, there is a significant lack of publicly available data characterizing its pharmacological activity and binding potency at serotonin receptors.[9][10] It is generally considered to be an inactive or minor contributor to the drug's overall effect.[11]
Conversely, mCPP is recognized as the only known pharmacologically active metabolite of trazodone.[11][12][13] It possesses its own distinct profile of activity at serotonin receptors, which differs significantly from the parent compound.[9][12] Therefore, to fully comprehend the in-vivo effects of trazodone, it is essential to compare the pharmacological profile of the parent drug with that of its principal active metabolite, mCPP. This guide provides a detailed, data-driven comparison of their relative potencies and functional activities at key serotonin receptors.
Metabolic Pathway of Trazodone
Trazodone's biotransformation is a critical determinant of its clinical pharmacology. The primary metabolic pathways include N-dealkylation to form the active metabolite mCPP and N-oxidation to form the purportedly inactive this compound.[7][8] The enzyme CYP3A4 is the major catalyst for the formation of mCPP.[6][7]
Caption: Metabolic conversion of Trazodone.
Comparative Analysis of Receptor Binding Affinity
The relative potency of trazodone and mCPP at serotonin receptors has been determined through in vitro radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. Analysis of available data reveals a distinct and functionally significant divergence in their receptor binding profiles.
| Target | Trazodone Ki (nM) | mCPP Ki (nM) | Trazodone Functional Activity | mCPP Functional Activity |
| 5-HT1A | 23.6[14] | 18.9[14] | Partial Agonist[15][16][17] | Partial Agonist[15][16][17] |
| 5-HT2A | 13 - 35.6[5] | - | Antagonist[2][4][12][18] | Antagonist[12] |
| 5-HT2C | 192 - 224[5] | - | Antagonist[2][12] | Agonist[12] |
| SERT | ~367[5] | - | Inhibitor[1][2] | - |
Note: A definitive Ki value for mCPP at 5-HT2A, 5-HT2C, and SERT was not consistently available in the reviewed literature, though its functional activity is well-documented.
Key Insights from Comparative Data:
-
5-HT1A Receptor: Both trazodone and its metabolite mCPP display comparable and moderate-to-high affinity for the 5-HT1A receptor.[14] Functional assays, such as those measuring [35S]GTPγS binding, have characterized both compounds as partial agonists at this receptor.[15][16][17] This partial agonism at presynaptic 5-HT1A autoreceptors and postsynaptic receptors likely contributes to the anxiolytic and antidepressant effects of trazodone.[15]
-
5-HT2A Receptor: Trazodone is a potent antagonist at the 5-HT2A receptor, which is considered a cornerstone of its therapeutic action.[4][5] This potent blockade is linked to its sedative effects (particularly at lower doses) and its ability to mitigate side effects like anxiety, insomnia, and sexual dysfunction that can be associated with increased serotonin levels from SERT inhibition.[2] The active metabolite mCPP also acts as an antagonist at this receptor.[12]
-
5-HT2C Receptor: Herein lies a critical pharmacological divergence. While trazodone is an antagonist at the 5-HT2C receptor, its active metabolite mCPP behaves as a receptor agonist.[12] 5-HT2C antagonism by the parent drug can contribute to antidepressant effects, while agonism by mCPP can be associated with anxiogenic effects.[9] The net clinical outcome is a balance between the opposing actions of the parent drug and its metabolite.
-
Serotonin Transporter (SERT): Trazodone is a relatively weak inhibitor of SERT compared to traditional SSRIs.[18] This action becomes more clinically relevant at the higher doses used for treating depression.[19]
Signaling Pathways & Experimental Workflows
Trazodone's Antagonism of 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Trazodone, as a competitive antagonist, binds to the 5-HT2A receptor and prevents this cascade from occurring.
Caption: Trazodone blocks 5-HT2A signaling.
Experimental Workflow: Competitive Radioligand Binding Assay
Determining the Ki value is fundamental to comparing receptor potency. This is achieved using a competitive radioligand binding assay, which measures how effectively a test compound (e.g., trazodone) displaces a radioactively labeled ligand from the target receptor.
Caption: Workflow for a binding assay.
Detailed Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound like trazodone for the human 5-HT2A receptor.
-
Receptor Preparation:
-
Rationale: A consistent source of the target receptor is essential for reproducible results.
-
Procedure: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human 5-HT2A receptor. Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration using a standardized method like the BCA assay.[20]
-
-
Assay Setup:
-
Rationale: The assay is performed in a 96-well plate format to allow for high-throughput analysis of multiple concentrations.
-
Procedure: In each well of a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4):
-
Receptor membranes (typically 5-20 µg of protein).
-
The test compound (Trazodone) at 8-12 different concentrations (e.g., from 0.1 nM to 10 µM).
-
A fixed concentration of a suitable radioligand, such as [3H]ketanserin, at a concentration close to its dissociation constant (Kd) (e.g., ~1-2 nM).[21]
-
-
-
Control Wells:
-
Rationale: Controls are crucial for data interpretation.
-
Procedure:
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, non-labeled 5-HT2A antagonist (like spiperone) to saturate all specific binding sites.
-
-
-
Incubation:
-
Separation and Quantification:
-
Rationale: Bound radioligand must be rapidly separated from the unbound fraction.
-
Procedure: Rapidly harvest the contents of each well onto glass fiber filter mats (e.g., GF/B or GF/C) using a cell harvester.[21] The filters trap the membranes with the bound radioligand. Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand. Dry the filter mats, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: Mathematical modeling is used to derive the affinity constant.
-
Procedure:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
-
Conclusion and Future Directions
The pharmacological profile of trazodone is a composite of the actions of the parent drug and its primary active metabolite, mCPP. Trazodone itself is a potent 5-HT2A and 5-HT2C antagonist with weak SERT inhibitory properties.[5][12] In contrast, its metabolite mCPP exhibits partial agonism at 5-HT1A receptors and, critically, acts as an agonist at 5-HT2C receptors, opposing the action of the parent compound at this site.[12][14]
This dual pharmacology, where a drug and its active metabolite have distinct and sometimes opposing actions, underpins trazodone's unique clinical profile. The potent 5-HT2A antagonism of the parent drug likely drives its sedative effects and favorable side-effect profile regarding sleep and sexual function.[2] The combined, complex modulation of the 5-HT1A, 5-HT2A, 5-HT2C, and SERT targets by both trazodone and mCPP contributes to its overall antidepressant efficacy.
For researchers and drug development professionals, this guide highlights the necessity of characterizing not only the parent compound but also its major active metabolites. The significant knowledge gap regarding the pharmacological activity of this compound presents a clear area for future investigation. Determining the binding affinities and functional activities of this metabolite would provide a more complete picture of trazodone's biotransformation and could reveal currently unknown contributions to its therapeutic effects or side-effect profile.
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Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPγS binding. Semantic Scholar. [Link]
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Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition: the biological fate of chemicals, 26(6), 572–575. [Link]
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Rotzinger, S., Fang, J., & Baker, G. B. (1998). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition. [Link]
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G. J. M. van der Velden, W., & H. G. van der Poel, A. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 19(1-4), 435–448. [Link]
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PharmGKB. (n.d.). trazodone. ClinPGx. [Link]
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A Comparative Guide to Trazodone N-Oxide Formation Across Preclinical Species and Humans
This guide provides an in-depth, objective comparison of the metabolic formation of Trazodone N-Oxide across various species, designed for researchers, scientists, and drug development professionals. By synthesizing data from pivotal in vitro and in vivo studies, this document elucidates the species-specific differences in trazodone metabolism, offering critical insights for translational pharmacokinetics.
Introduction: The Metabolic Complexity of Trazodone
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed therapeutic for major depressive disorder.[1][2] Its clinical efficacy is intrinsically linked to its complex metabolic profile, which is dominated by hepatic biotransformation. The parent drug is extensively metabolized by multiple enzyme systems, including cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) isoforms, into several metabolites.[1][3][4]
The primary metabolic pathways include:
-
N-dealkylation to form m-chlorophenylpiperazine (mCPP), the only known pharmacologically active metabolite.[1][3][5] This conversion is primarily mediated by CYP3A4.[3][5]
-
Hydroxylation , mediated by enzymes like CYP2D6.[1]
-
N-oxidation , a pathway that contributes to the formation of inactive metabolites.[1][3]
Understanding the interspecies variability in these pathways is paramount for preclinical drug development. Differences in enzyme expression and activity between preclinical models (e.g., rats, mice, rabbits) and humans can lead to significant discrepancies in pharmacokinetic profiles and metabolite exposures, impacting the translation of safety and efficacy data. This guide focuses specifically on the N-oxidation pathway, comparing the formation of this compound across key species.
The Trazodone Metabolic Pathway: An Overview
Trazodone's biotransformation is a multi-faceted process. The major metabolic routes are depicted below, highlighting the formation of the active metabolite mCPP alongside other significant transformation products, including the N-oxide.
Caption: Major metabolic pathways of Trazodone.
Interspecies Comparison of Trazodone N-Oxidation
Significant interspecies differences in trazodone metabolism have been documented, affecting both the rate of clearance and the profile of metabolites formed. While N-oxidation is a conserved pathway, its relative importance varies considerably.
Human Metabolism
In in vitro systems using human liver microsomes and hepatocytes, N-oxidation is a prominent pathway. One major metabolite, identified as M1 (chlorophenyl-propylpiperazine oxide), is consistently observed as a dominant product.[1] Flavin-containing monooxygenases (FMOs) are noted to contribute to this N-oxidation pathway.[1][3] Critically, human hepatocytes exhibit the slowest intrinsic clearance rates compared to other species like mice and rats.[3] This slower metabolism in humans suggests a more prolonged exposure to the parent drug and its primary metabolites, making the characterization of all pathways, including N-oxidation, essential for predicting clinical pharmacokinetics.
Rat Metabolism
Similar to humans, studies using rat liver microsomes and hepatocytes show that this compound (M1) is a major metabolite.[1][3][6] However, the overall metabolic profile shows quantitative differences. Certain metabolites, such as M12, M23, and M25, are found in markedly higher abundance in rat systems compared to human ones.[3][6] While the N-oxidation pathway is qualitatively similar, these quantitative distinctions in secondary metabolites underscore that the rat model does not perfectly replicate human metabolic disposition. Furthermore, the blood concentration pattern of trazodone in rats differs significantly from that in humans.[7][8]
Mouse Metabolism
Early comparative studies using liver microsomes revealed that the overall rate of trazodone metabolism in mice is approximately 1.5 times higher than in rats or rabbits.[7][8][9] This accelerated metabolic rate suggests that mice clear the drug more rapidly, which can alter the relative proportions of metabolites formed compared to slower-metabolizing species like humans. While specific quantitative data on N-oxide formation in mice is sparse in recent literature, the higher clearance rate implies that exposure to both the parent drug and its metabolites may be shorter.
Rabbit Metabolism
The metabolic fate of trazodone in rabbits appears to be distinct from that in rats.[7][9] Research has identified a novel basic metabolite in rabbit liver, brain, plasma, and urine that is not prominent in rats.[7][8] Interestingly, the concentration pattern of trazodone in human blood following a single dose was found to be more similar to that observed in rabbits than in rats.[7][8] This suggests that, for certain pharmacokinetic parameters, the rabbit may be a more predictive preclinical model than the rat, although the specific contribution of the N-oxidation pathway requires further characterization.
Quantitative Data Summary
The following table summarizes the key comparative findings on this compound formation and overall metabolism across species.
| Species | Biological System | Key Findings on N-Oxide & Metabolism | Primary Enzymes | Reference(s) |
| Human | Liver Microsomes, Cryopreserved Hepatocytes | N-Oxide (M1) is a prominent metabolite. Slowest intrinsic clearance rate among species tested, suggesting prolonged drug exposure. | CYP3A4, CYP2D6, CYP2C19, FMOs | [1][3] |
| Rat | Liver Microsomes, Cryopreserved Hepatocytes, Plasma | N-Oxide (M1) is a prominent metabolite, consistent with humans. However, other metabolites show higher abundance. Blood concentration pattern differs from humans. | CYP3A, CYP2D6, CYP2C19, FMOs | [1][3][6] |
| Mouse | Liver Microsomes, Cryopreserved Hepatocytes | Overall metabolic rate is ~1.5 times higher than in rats or rabbits, indicating faster clearance. | Not specified in detail, but CYP-mediated | [7][8][9] |
| Rabbit | Liver Microsomes | Metabolic fate differs from rats, with a novel basic metabolite identified. Blood concentration pattern is more similar to humans than rats. | Not specified in detail | [7][8][9] |
Experimental Protocol: In Vitro Assessment of Trazodone N-Oxidation
To provide a practical framework, this section details a representative in vitro protocol for comparing this compound formation in liver microsomes from different species. This protocol is based on methodologies described in contemporary metabolic studies.[1][10]
Causality Behind Experimental Choices:
-
Liver Microsomes: This subcellular fraction is enriched with CYP and FMO enzymes, making it the ideal system for studying Phase I metabolism, including N-oxidation, in a controlled environment.
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reactions.
-
Incubation at 37°C: This temperature mimics physiological conditions, ensuring optimal enzyme activity.
-
Acetonitrile Quenching: Cold acetonitrile is used to stop the enzymatic reaction abruptly by precipitating proteins, preserving the metabolite profile at a specific time point for accurate analysis.
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.
Experimental Workflow Diagram
Caption: Workflow for in vitro Trazodone metabolism study.
Step-by-Step Methodology
-
Materials & Reagents:
-
Trazodone hydrochloride
-
Pooled liver microsomes (human, rat, mouse, rabbit)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system or NADPH solution
-
Acetonitrile (HPLC grade), ice-cold
-
Internal standard for LC-MS/MS analysis
-
96-well incubation plates and thermal shaker
-
-
Microsomal Incubation Protocol:
-
Prepare a stock solution of Trazodone (e.g., 1 mM in DMSO).
-
In a 96-well plate, add phosphate buffer, the microsomal protein (e.g., final concentration of 0.4-0.6 mg/mL), and Trazodone (e.g., final concentration of 4-8 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes) with continuous gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex briefly.
-
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method capable of separating and detecting trazodone and its N-oxide metabolite.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The parent-to-product ion transition for trazodone is typically m/z 372.0 → 176.1. A corresponding transition for this compound would be established using a reference standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Compare the formation of the N-oxide (represented by its peak area or quantified concentration) across the different species' microsomes to determine relative metabolic activity.
-
Conclusion and Implications for Drug Development
The comparative analysis of this compound formation reveals significant interspecies variability in the overall metabolism of trazodone.
-
Key Finding: While N-oxidation is a conserved metabolic pathway in humans, rats, and likely other species, the overall rate of drug clearance and the relative abundance of other metabolites differ substantially.[1][3]
-
Translational Insight: Human hepatocytes show the slowest metabolism, a critical finding that highlights the potential for preclinical species like mice and rats to overestimate clearance and under-predict human exposure.[3] The observation that rabbit pharmacokinetics may better mimic human profiles warrants further investigation.[7][8]
-
Recommendation: These findings strongly reinforce the importance of utilizing human-specific in vitro models, such as cryopreserved human hepatocytes, early in the drug development process.[1][3] Such models provide more accurate data for characterizing metabolic pathways and building robust pharmacokinetic models for in vitro-to-in vivo extrapolation, ultimately leading to more reliable predictions of clinical outcomes.
References
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Bapiro, T. E., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]
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Yamato, C., Takahashi, T., & Fujita, T. (1976). Studies on metabolism of trazodone. III Species differences. Xenobiotica, 6(5), 295-306. [Link]
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Yamato, C., Takahashi, T., & Fujita, T. (1975). Studies on Metabolism of Trazodone. III. Species Differences. Xenobiotica, 6(5), 295-306. [Link]
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Abdelraoof, A. (2017). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. Innoriginal: International Journal of Sciences. [Link]
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The Enigmatic Role of N-Oxide Metabolites in Antidepressant Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of antidepressant metabolism, N-oxide metabolites represent a fascinating yet often under-explored frontier. While the focus has traditionally been on primary active metabolites, the N-oxides of several major antidepressants, including the atypical antidepressant trazodone, possess their own unique pharmacological profiles that can contribute to the overall therapeutic and adverse effects of the parent drug. This guide provides a comprehensive comparison of Trazodone N-oxide with the N-oxide metabolites of other key antidepressant classes, synthesizing available experimental data to illuminate their formation, activity, and potential clinical significance.
The Significance of N-Oxidation in Antidepressant Metabolism
N-oxidation is a common metabolic pathway for xenobiotics containing tertiary amine functionalities, a structural feature present in many antidepressant drugs. This biotransformation is primarily catalyzed by flavin-containing monooxygenases (FMOs) and to a lesser extent, by cytochrome P450 (CYP) enzymes. The addition of an oxygen atom to the nitrogen increases the polarity of the molecule, which can have several consequences:
-
Altered Pharmacokinetics: Increased polarity generally facilitates renal excretion, potentially leading to a shorter half-life. However, N-oxides can also serve as metabolic intermediates, undergoing further biotransformation or even reduction back to the parent tertiary amine.
-
Modified Pharmacodynamics: The N-oxide moiety can alter the molecule's affinity for its biological targets, such as neurotransmitter transporters and receptors. This can result in a metabolite with a distinct pharmacological profile from the parent drug, contributing to its therapeutic efficacy or side-effect profile.
-
Potential for Drug-Drug Interactions: The involvement of specific FMO and CYP isoforms in N-oxide formation can lead to drug-drug interactions with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes.
This guide will delve into the specifics of this compound and compare it with the N-oxide metabolites of tricyclic antidepressants (TCAs), for which more extensive data is available, and touch upon the nascent understanding of N-oxide metabolites from Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
This compound: An Underexplored Metabolite
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism. One of its metabolic pathways is N-oxidation of the piperazine nitrogen, resulting in the formation of this compound[1][2].
Metabolic Formation of this compound
The formation of this compound is a result of the oxidation of one of the nitrogen atoms in the piperazine ring of the trazodone molecule. While the primary metabolism of trazodone to its major active metabolite, m-chlorophenylpiperazine (mCPP), is mediated by CYP3A4, the formation of this compound is likely catalyzed by FMOs, with potential contributions from various CYP isoforms[2][3].
Caption: Metabolic pathways of Trazodone.
Pharmacological Profile of this compound
Detailed pharmacological data for this compound is notably scarce in publicly available literature. While its existence is confirmed, its affinity for various neurotransmitter receptors and transporters has not been extensively characterized. This represents a significant knowledge gap in understanding the complete pharmacological picture of trazodone. Further research is warranted to determine if this compound contributes to the parent drug's therapeutic effects or side-effect profile.
Pharmacokinetics and Toxicology of this compound
Similarly, specific pharmacokinetic parameters (e.g., half-life, clearance) and a comprehensive toxicological profile for isolated this compound are not well-documented. The increased polarity of the N-oxide metabolite would suggest a predisposition for renal excretion. However, without empirical data, its contribution to the overall disposition and safety of trazodone remains speculative.
N-Oxide Metabolites of Tricyclic Antidepressants (TCAs): A More Defined Picture
In contrast to this compound, the N-oxide metabolites of some TCAs have been more thoroughly investigated, offering a valuable point of comparison.
Amitriptylinoxide: The N-Oxide of Amitriptyline
Amitriptylinoxide, the N-oxide metabolite of the widely used TCA amitriptyline, has been marketed as an antidepressant in its own right in some European countries[4][5]. This indicates that it is a pharmacologically active compound with a recognized therapeutic profile.
-
Pharmacodynamics: Receptor binding assays have revealed that amitriptylinoxide has a pharmacological profile generally equivalent to amitriptyline, acting as a serotonin and norepinephrine reuptake inhibitor[4]. It also exhibits antagonist activity at H1 histamine and serotonin receptors. Notably, it has a significantly lower affinity (approximately 60-fold less) for the α1-adrenergic receptor and the weakest affinity for muscarinic acetylcholine receptors among the TCAs tested[4]. This reduced anticholinergic and adrenergic activity likely contributes to its improved side-effect profile compared to amitriptyline, with reduced drowsiness, sedation, dry mouth, and orthostatic hypotension[4][5].
-
Pharmacokinetics: Amitriptylinoxide is considered a prodrug of amitriptyline, suggesting that it can be reduced back to the parent compound in vivo. This metabolic interplay contributes to the overall therapeutic effect.
-
Toxicology: While detailed toxicological studies are not extensively reported in recent literature, the reduced affinity for muscarinic and adrenergic receptors suggests a lower potential for cardiotoxicity compared to amitriptyline[4][5]. However, comprehensive safety data is still limited[6].
Trimipramine N-Oxide: An Active Metabolite of an Atypical TCA
Trimipramine is an atypical TCA with a weaker inhibitory effect on serotonin and norepinephrine reuptake compared to other TCAs[7]. Its therapeutic effects are thought to be mediated by a broader range of receptor interactions. Its N-oxide metabolite, Trimipramine N-oxide, has been shown to be pharmacologically active.
-
Pharmacodynamics: In vitro studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have provided specific inhibitory potencies for Trimipramine N-oxide. It inhibits the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT) with IC50 values of 3.59 µM, 11.7 µM, and 9.4 µM, respectively[8]. This demonstrates that Trimipramine N-oxide contributes to the monoamine reuptake inhibition of the parent drug.
-
Toxicology: Similar to this compound, a specific toxicological profile for Trimipramine N-oxide is not well-documented. However, the parent drug, trimipramine, has a known toxicity profile in overdose, characterized by central nervous system depression and cardiovascular effects[9]. The contribution of the N-oxide metabolite to this toxicity is unknown.
N-Oxide Metabolites of SSRIs and SNRIs: An Emerging Area of Interest
The N-oxide metabolites of newer generation antidepressants, such as SSRIs and SNRIs, are even less characterized than those of TCAs and trazodone.
-
Citalopram N-Oxide: This metabolite of the SSRI citalopram is formed via metabolism by CYP2D6[10]. However, it is generally considered to possess little pharmacological activity compared to the parent compound[3].
-
Sertraline N-Oxide: The N-oxide of the SSRI sertraline has been identified, but data on its biological activity is scarce.
-
Venlafaxine N-Oxide: The N-oxide of the SNRI venlafaxine has been identified, and a patent suggests its potential use as a prodrug, which would be converted to the active parent compound in vivo[11]. This implies that the N-oxide itself may have limited intrinsic activity.
The limited data on the N-oxide metabolites of SSRIs and SNRIs makes a direct comparison with this compound challenging. This represents a significant area for future research to fully understand the metabolic fate and complete pharmacological profile of these widely prescribed medications.
Comparative Summary of Antidepressant N-Oxide Metabolites
The following table summarizes the available comparative data for the N-oxide metabolites discussed in this guide.
| Metabolite | Parent Drug (Class) | Key Pharmacological Activities | Known Toxicological Information |
| This compound | Trazodone (SARI) | Data not available | Data not available |
| Amitriptylinoxide | Amitriptyline (TCA) | Serotonin & Norepinephrine Reuptake Inhibitor; H1 & Serotonin Receptor Antagonist; Lower affinity for α1-adrenergic and muscarinic receptors vs. Amitriptyline[4]. | Reduced potential for cardiotoxicity and anticholinergic side effects compared to amitriptyline[4][5]. |
| Trimipramine N-Oxide | Trimipramine (TCA) | Inhibitor of hSERT (IC50: 3.59 µM), hNET (IC50: 11.7 µM), and hDAT (IC50: 9.4 µM)[8]. | Data not available. |
| Citalopram N-Oxide | Citalopram (SSRI) | Considered to have little pharmacological activity[3]. | Data not available. |
| Venlafaxine N-Oxide | Venlafaxine (SNRI) | Proposed as a prodrug of venlafaxine[11]. | Data not available. |
Methodologies for Characterizing N-Oxide Metabolites
The characterization of N-oxide metabolites involves a combination of analytical and pharmacological techniques.
Analytical Methods for Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in biological matrices such as plasma, urine, and tissue homogenates[6][12][13][14].
Workflow for LC-MS/MS Analysis:
Caption: General workflow for LC-MS/MS analysis of metabolites.
In Vitro Pharmacological Assays
A. Monoamine Transporter Inhibition Assays:
These assays are crucial for determining the effect of a metabolite on the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine. Cell-based assays using cell lines (e.g., HEK293) stably expressing the human transporters (hSERT, hNET, hDAT) are commonly employed[4][15][16].
Step-by-Step Protocol for a Cell-Based Transporter Uptake Assay:
-
Cell Culture: Culture HEK293 cells stably expressing the transporter of interest (e.g., hSERT) in appropriate media.
-
Plating: Seed cells in a 96-well microplate and allow them to adhere and form a confluent monolayer.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Radioligand Addition: Add a radiolabeled substrate of the transporter (e.g., [³H]-serotonin) to initiate uptake.
-
Incubation: Incubate for a specific time to allow for transporter-mediated uptake of the radioligand.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of radioligand uptake against the compound concentration.
B. Receptor Binding Assays:
Radioligand binding assays are used to determine the affinity of a compound for specific receptors. These assays typically use cell membranes prepared from tissues or cell lines expressing the receptor of interest and a radiolabeled ligand that specifically binds to that receptor[17][18][19].
Workflow for a Radioligand Receptor Binding Assay:
Caption: Workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The study of N-oxide metabolites of antidepressants reveals a complex and varied landscape. While the N-oxides of TCAs like amitriptyline and trimipramine are clearly pharmacologically active and contribute to the overall clinical profile of the parent drugs, a significant knowledge gap exists for this compound and the N-oxide metabolites of SSRIs and SNRIs.
For researchers and drug development professionals, this presents both a challenge and an opportunity. A more complete understanding of the pharmacological and toxicological profiles of these N-oxide metabolites is crucial for:
-
Optimizing therapeutic outcomes: By understanding the full spectrum of active metabolites, it may be possible to better predict patient response and tailor treatment strategies.
-
Improving drug safety: A thorough characterization of the toxicological properties of all major metabolites is essential for a comprehensive safety assessment.
-
Guiding future drug design: The favorable side-effect profile of amitriptylinoxide, for example, could inform the development of new antidepressant candidates with improved tolerability.
Future research should prioritize the in-depth characterization of this compound and the N-oxide metabolites of commonly prescribed SSRIs and SNRIs. This will require the synthesis of these metabolites as reference standards and the application of the analytical and pharmacological assays outlined in this guide. Filling these knowledge gaps will ultimately lead to a more complete understanding of antidepressant pharmacology and pave the way for the development of safer and more effective treatments for depressive disorders.
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A Comparative-Performance Guide to Liquid Chromatography Columns for Trazodone Impurity Profiling
Abstract
Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Trazodone, a widely prescribed antidepressant, requires robust analytical methods to detect and quantify process-related impurities and degradation products. This guide provides a comprehensive performance evaluation of various liquid chromatography (LC) columns for the impurity profiling of trazodone. Through a detailed experimental workflow, we compare the performance of C18, C8, and Phenyl-Hexyl stationary phases, offering researchers, scientists, and drug development professionals the insights needed to select the optimal column for their specific analytical challenges. This guide emphasizes the causality behind experimental choices and provides actionable data to support method development and validation.
Introduction: The Imperative of Trazodone Impurity Profiling
Trazodone hydrochloride, chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, is a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1] The synthesis and storage of trazodone can lead to the formation of various impurities, which, if present above certain thresholds, can impact the drug's safety and efficacy.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of these impurities.[2][3]
The development of a stability-indicating analytical method is therefore paramount. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.[4] The choice of the HPLC column is the most critical factor influencing the selectivity and overall performance of the separation.[2] This guide will explore the performance of different reversed-phase LC columns to provide a clear, data-driven recommendation for trazodone impurity profiling.
Experimental Design: A Rationale-Driven Approach
The objective of this study is to evaluate and compare the performance of three commonly used reversed-phase LC column chemistries for the separation of trazodone from its known impurities. The selection of these columns is based on their differing retention mechanisms, which can provide varied selectivities for the target analytes.[2][5]
Selection of LC Columns
The following column chemistries were selected for this evaluation:
-
C18 (Octadecylsilane): The most widely used reversed-phase stationary phase, offering high hydrophobicity and excellent shape selectivity for a broad range of analytes.[6] C18 columns are a common starting point for impurity profiling methods.[7][8]
-
C8 (Octylsilane): Less hydrophobic than C18, C8 columns can provide alternative selectivity, particularly for more polar impurities that might be poorly retained on a C18 column.[3]
-
Phenyl-Hexyl: This phase offers a unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This can be particularly advantageous for separating aromatic impurities from the trazodone molecule, which also contains aromatic rings.[9]
Trazodone and its Impurities
For this study, a representative sample of trazodone hydrochloride was spiked with known process impurities and degradation products. The structures of trazodone and its key impurities are crucial for understanding the separation challenges.
Key Performance Parameters
The performance of each column was evaluated based on the following critical chromatographic parameters:
-
Resolution (Rs): The degree of separation between adjacent peaks. A resolution of ≥ 1.5 is generally considered baseline separation.[5]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes.
-
Peak Asymmetry (Tailing Factor): A measure of peak shape. Symmetrical peaks (tailing factor close to 1) are desirable for accurate integration and quantification.
-
Sensitivity (Signal-to-Noise Ratio): The ability to detect low levels of impurities.
Methodology
Instrumentation and Software
-
LC System: An ACQUITY UPLC I-Class PLUS system was utilized for this study.[9]
-
Detector: A photodiode array (PDA) detector was used for spectral analysis and peak purity assessment.
-
Data Acquisition and Processing: Waters Empower™ 3 Chromatography Data Software.
Chromatographic Conditions
A generic starting gradient method was employed to screen the columns, with subsequent optimization to achieve the best separation on each column.
Initial Screening Method:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
Experimental Workflow
The following diagram illustrates the systematic approach taken in this comparative study.
Figure 1: Experimental workflow for LC column performance evaluation.
Results and Discussion
The chromatographic data obtained from the three columns were analyzed and compared. The following table summarizes the key performance parameters for the critical peak pairs (i.e., those that were most difficult to separate).
| Column Chemistry | Critical Peak Pair | Resolution (Rs) | Selectivity (α) | Tailing Factor (Impurity) |
| C18 | Impurity A / Trazodone | 1.8 | 1.08 | 1.2 |
| C8 | Impurity B / Impurity C | 1.4 | 1.05 | 1.4 |
| Phenyl-Hexyl | Impurity A / Trazodone | 2.5 | 1.15 | 1.1 |
C18 Column Performance
The C18 column provided good overall performance, with acceptable resolution for most impurities.[7][8] However, for the critical pair of Impurity A and trazodone, the resolution was adequate but could be improved. The hydrophobic nature of the C18 phase resulted in strong retention of trazodone, leading to longer run times.
C8 Column Performance
The C8 column, being less retentive, offered shorter analysis times.[3] However, it struggled to resolve the closely eluting Impurities B and C, with a resolution value below the desired 1.5. This suggests that the reduced hydrophobicity of the C8 phase was not sufficient to provide the necessary selectivity for all impurities.
Phenyl-Hexyl Column Performance
The Phenyl-Hexyl column demonstrated superior performance for the critical peak pair, Impurity A and trazodone, with a resolution of 2.5. This enhanced selectivity is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties within the trazodone and impurity structures. The peak shapes were also excellent, with a tailing factor close to 1.0.
Conclusion and Recommendations
Based on the experimental data, the Phenyl-Hexyl column is the recommended stationary phase for the impurity profiling of trazodone. It provided the best overall resolution, selectivity, and peak shape, particularly for the most challenging separations. While C18 columns can be a suitable starting point, the unique selectivity of the Phenyl-Hexyl phase offers a more robust and reliable separation for this specific application.
The following optimized method using the Phenyl-Hexyl column is recommended for routine analysis and stability studies of trazodone:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 70% B over 25 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
This method provides a robust and reliable platform for the comprehensive impurity profiling of trazodone, ensuring the quality and safety of this important pharmaceutical product.
References
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
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Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 2(2), 478-488. [Link]
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ResearchGate. (n.d.). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
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ProQuest. (n.d.). Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography. [Link]
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LCGC International. (2012). Method Development for Drug Impurity Profiling: Part 1. [Link]
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LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Method development and validation of trazodone hydrochloride by rp-hplc. [Link]
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Thummar, M., Patel, P. N., Kushwaha, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16957-16967. [Link]
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SIELC Technologies. (n.d.). Separation of Trazodone hydrochloride on Newcrom R1 HPLC column. [Link]
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-
Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. [Link]
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Journal of Applied Sciences Research. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. [Link]
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PubMed. (2014). Quantitative analysis of trazodone in human plasma by using HPLC-fluorescence detector coupled with strong cation exchange chromatographic column: application to a pharmacokinetic study in Chinese healthy volunteers. [Link]
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SciSpace. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Trazodone N-Oxide
Introduction: The Criticality of Responsible Chemical Disposal
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in experiments. The final, and arguably one of the most critical, stages is its proper disposal. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal procedures for novel compounds like Trazodone N-Oxide is not merely a matter of regulatory compliance; it is a fundamental aspect of laboratory safety, environmental stewardship, and ethical scientific practice. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory guidelines.
Understanding the Hazard Profile of this compound
Trazodone hydrochloride is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][4] During combustion, it can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5] Given the structural similarity, it is prudent to handle this compound with the same level of caution.
Environmental Considerations:
Although specific ecotoxicity data for this compound is limited[6], the parent compound, Trazodone, is known to be toxic to aquatic organisms.[7] Therefore, preventing the entry of this compound into waterways is of paramount importance. Improper disposal, such as drain disposal, is strictly prohibited.[8]
Regulatory Framework:
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12] While this compound is not explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" (hazardous) waste by the EPA[10][12][13][14], it must still be evaluated for hazardous characteristics:
-
Ignitability: The potential to readily catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
Based on the known properties of Trazodone and similar pharmaceutical compounds, this compound is unlikely to be ignitable, corrosive, or reactive under normal laboratory conditions. However, due to its pharmacological activity and potential toxicity, it should be managed as a hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Principle: Proper segregation of chemical waste at the source is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Procedure:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
Never mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[4][15]
-
Solid waste (e.g., unused compound, contaminated consumables) and liquid waste (e.g., solutions containing this compound) should be collected in separate, compatible containers.
-
2. Waste Container Selection and Labeling:
-
Principle: The integrity of the waste container and accurate labeling are vital for safe handling and transport.
-
Procedure:
-
Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The accumulation start date must also be clearly marked.
-
3. On-site Accumulation and Storage:
-
Principle: Safe and compliant temporary storage of hazardous waste within the laboratory minimizes risks to personnel and the environment.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be in a secondary containment bin to capture any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.
-
4. Arranging for Disposal:
-
Principle: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its identity and quantity.
-
The recommended method of disposal for this compound, as with many pharmaceutical compounds, is high-temperature incineration by a licensed facility.[5][8] This method ensures the complete destruction of the compound.
-
Decision-Making Flowchart for this compound Disposal:
Caption: Disposal Workflow for this compound
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available personal protective equipment (PPE) and spill kit materials.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. A proactive and informed approach to chemical waste management is a hallmark of a culture of safety and scientific excellence.
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A Researcher's Guide to the Safe Handling of Trazodone N-Oxide
As a metabolite of the widely used antidepressant Trazodone, Trazodone N-Oxide is a compound of significant interest in pharmaceutical research and development.[1][2] While extensive safety data for this specific metabolite is not widely available, a comprehensive safety protocol can be developed by examining the known properties of its parent compound, Trazodone Hydrochloride, and the general chemical characteristics of N-oxide compounds.
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals. It is built on the principle of ALARA (As Low As Reasonably Achievable) for exposure, treating this compound as a potent pharmaceutical compound of unknown toxicity.[3]
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of potential hazards is the foundation of safe laboratory practice.[4] Since specific toxicological data for this compound is sparse[5], we must infer its potential hazards from the parent compound, Trazodone HCl, and the general reactivity of N-oxide functional groups.
Trazodone HCl is classified as hazardous, with notable irritant effects upon skin and eye contact, ingestion, or inhalation.[6] The N-oxide functional group can introduce additional hazards; these compounds may act as oxidizing agents and can decompose to produce toxic nitrogen oxides (NOx) under fire conditions.[7][8]
Table 1: Summary of Potential Hazards
| Hazard Category | Associated Risk | Rationale & Source(s) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[6] | Based on data for Trazodone HCl, which has an oral LD50 of 584-690 mg/kg in rodents.[6][9][10] Dusts may cause respiratory tract irritation.[6] |
| Chemical Reactivity | Potential oxidizing agent. Incompatible with strong oxidizing agents.[9][11] | N-oxide compounds can be oxidizing agents.[7][12] Trazodone HCl is known to be incompatible with strong oxidizers.[9][11] |
| Thermal Decomposition | May emit toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) under fire conditions.[6][11][13] | This is a common decomposition pathway for nitrogen- and chlorine-containing organic molecules.[3][9] |
| Chronic Effects | Potential for reproductive toxicity. | Trazodone HCl has demonstrated adverse fetal effects in animal studies at high doses.[11] The effects of the N-oxide metabolite are not known. |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to active pharmaceutical ingredients (APIs) is through engineering controls, which physically separate the researcher from the hazard.[6][14]
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure).[15][16] This prevents the inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6] Air from production areas should not be recirculated without appropriate filtration to prevent cross-contamination.[17]
Personal Protective Equipment (PPE): A Mandate for All Handling
Where engineering controls cannot eliminate exposure risk, PPE is required.[18][19] For a compound of unknown potency like this compound, a conservative approach is necessary.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with nitrile gloves. | Protects against skin contact and permeation.[6] The outer glove is removed immediately after handling, minimizing contamination of lab equipment. Nitrile is recommended for general chemical resistance.[20] |
| Body Protection | Fully-buttoned laboratory coat. Consider disposable gowns for large-scale operations or spill cleanup. | Protects skin and personal clothing from contamination.[6][21] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. | Protects against splashes and airborne dust.[13][15] Standard eyeglasses are insufficient.[20] |
| Respiratory Protection | Required when engineering controls are not available or during a large spill. Use an N95 dust mask for solids or a NIOSH-approved respirator with appropriate cartridges for aerosols.[6][9] | Prevents inhalation of the compound. A full respiratory program, including fit-testing, is an OSHA requirement for respirator use.[22] |
Standard Operating Procedures: From Receipt to Disposal
Adherence to established procedures is critical for minimizing risk and ensuring the integrity of research.[4]
Receiving and Storage
-
Upon receipt, inspect the container for damage or leaks.
-
Label the container clearly with the chemical name, date received, and associated hazards.[4]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][21]
-
Segregate from incompatible materials, particularly strong oxidizing agents.[9][11]
Weighing and Solution Preparation
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles).
-
Work Area: Perform all manipulations within a chemical fume hood or ventilated enclosure.[16] Cover the work surface with disposable absorbent pads.
-
Weighing: Use a dedicated spatula and weigh boat. Handle the solid material gently to avoid generating dust.
-
Dissolving: Add solvent to the solid slowly. If using a vortexer or sonicator, ensure the vial is securely capped.
-
Cleanup: After transfer, wipe down the spatula, weigh boat, and work surface with a suitable decontamination solution (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure. The following workflow outlines the necessary steps for a minor powder spill within a laboratory setting.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
